(4-Chloro-2-fluorophenyl)methanesulfonyl chloride
Description
Properties
IUPAC Name |
(4-chloro-2-fluorophenyl)methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2FO2S/c8-6-2-1-5(7(10)3-6)4-13(9,11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRWQIURFCWLMRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)CS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701224155 | |
| Record name | Benzenemethanesulfonyl chloride, 4-chloro-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701224155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1308384-53-3 | |
| Record name | Benzenemethanesulfonyl chloride, 4-chloro-2-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1308384-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanesulfonyl chloride, 4-chloro-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701224155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
High-Yield Synthesis of (4-Chloro-2-fluorophenyl)methanesulfonyl Chloride: A Process Chemistry Perspective
Executive Summary
(4-Chloro-2-fluorophenyl)methanesulfonyl chloride is a critical sulfonylating agent utilized in the synthesis of sulfonamide-based pharmaceuticals and agrochemicals.[1] Its unique substitution pattern—combining a lipophilic chlorine at the para position and an electron-withdrawing fluorine at the ortho position—modulates the metabolic stability and binding affinity of downstream targets.[1]
This guide details two distinct synthetic pathways:
-
The Sulfite Displacement Route (Industrial Standard): A robust, scalable two-step process utilizing sodium sulfite and phosphorus pentachloride.[1]
-
The Oxidative Chlorination Route (Laboratory Scale): A milder, "green" approach utilizing thiourea and N-chlorosuccinimide (NCS), avoiding phosphorus byproducts.
Retrosynthetic Analysis
The strategic disconnection relies on the lability of the benzylic carbon.[1] Unlike aryl sulfonyl chlorides, which are typically accessed via electrophilic aromatic substitution (chlorosulfonation), benzyl derivatives are best synthesized via nucleophilic substitution of benzyl halides.
Pathway Visualization
Figure 1: Retrosynthetic disconnection showing the two primary routes from the benzyl chloride precursor.
Route A: The Sulfite Displacement (Strecker) Protocol
Best for: Multi-gram to Kilogram scale scale-up.[1]
Mechanism:
Step 1: Synthesis of Sodium Sulfonate Intermediate
The reaction of 1-(chloromethyl)-4-chloro-2-fluorobenzene with sodium sulfite (
Reagents:
-
1-(Chloromethyl)-4-chloro-2-fluorobenzene (1.0 eq)[1]
-
Sodium Sulfite (
) (1.5 eq)[1] -
Solvent: Water/Acetone (3:1 v/v) or Water/Dioxane.[1]
Protocol:
-
Dissolve sodium sulfite (1.5 eq) in water (approx. 5 mL/g).[1]
-
Add the benzyl chloride precursor (1.0 eq) dissolved in acetone.
-
Critical Process Parameter (CPP): Heat to reflux (
) for 6–12 hours. Monitor by TLC (disappearance of benzyl chloride). -
Cool to
.[1] The sodium sulfonate salt often precipitates.[1] -
Filter the white solid.[1] If no precipitate forms, evaporate the solvent to dryness and recrystallize from ethanol/water to remove inorganic salts (NaCl).[1]
Step 2: Chlorination to Sulfonyl Chloride
The sulfonate salt is converted to the sulfonyl chloride using Phosphorus Pentachloride (
Reagents:
-
Sodium (4-chloro-2-fluorophenyl)methanesulfonate (1.0 eq)[1]
-
Phosphorus Pentachloride (
) (1.2 eq)[1] -
Solvent: Toluene or Dichloromethane (DCM).[1]
Protocol:
-
Suspend the dry sulfonate salt in anhydrous Toluene.
-
Add
portion-wise at to control the exotherm.[1] -
Warm to room temperature and stir for 2 hours.
-
Workup: Pour the reaction mixture onto crushed ice to quench excess phosphorous halides.
-
Extract with DCM or Ethyl Acetate.[1]
-
Wash the organic layer with cold water and brine.[1] Dry over
and concentrate in vacuo.
Route B: Oxidative Chlorination (Green/Lab Scale)
Best for: High purity requirements, avoiding phosphorus byproducts. Mechanism: Formation of isothiouronium salt followed by oxidative cleavage.
Step 1: Isothiouronium Salt Formation
Reagents:
-
1-(Chloromethyl)-4-chloro-2-fluorobenzene (1.0 eq)[1]
-
Thiourea (1.1 eq)[1]
-
Solvent: Ethanol (absolute).[1]
Protocol:
-
Dissolve the benzyl halide and thiourea in ethanol.
-
Reflux for 3 hours. The product usually precipitates as the hydrochloride salt upon cooling.[1]
-
Filter and wash with cold ethanol/ether.[1] Yields are typically quantitative (>95%).[1]
Step 2: Oxidative Chlorination
Reagents:
-
Isothiouronium salt (from Step 1)
-
N-Chlorosuccinimide (NCS) (4.0 eq)
-
2M HCl / Acetonitrile (1:5 ratio).[1]
Protocol:
-
Suspend the salt in Acetonitrile/2M HCl at
. -
Add NCS portion-wise over 20 minutes. Caution: Exothermic; maintain temperature <
to prevent decomposition of the sulfonyl chloride.[1] -
Stir for 1 hour at
. -
Dilute with water and extract with diethyl ether.
-
The sulfonyl chloride is obtained as a solid or oil upon concentration.[1]
Mechanistic Insight & Troubleshooting
Reaction Mechanism (Sulfite Route)
The transformation involves a distinct
Figure 2: Mechanistic flow of the Strecker alkylation and subsequent chlorination.
Comparison of Methods
| Feature | Route A (Sulfite/PCl5) | Route B (Thiourea/NCS) |
| Scalability | High (Industrial) | Low-Medium (Lab) |
| Atom Economy | Moderate (Phosphorus waste) | High |
| Safety | Corrosive ( | Oxidizer hazard (NCS) |
| Purity Profile | Requires recrystallization | Often cleaner crude |
| Yield | 75–85% | 85–92% |
Analytical Characterization
To validate the synthesis, the following spectral data should be confirmed:
-
1H NMR (400 MHz, CDCl3):
-
Look for the benzylic methylene protons (
).[1] Due to the electron-withdrawing sulfonyl chloride and the ring, this singlet typically appears downfield around 4.8 – 5.0 ppm .[1] -
Aromatic region: 3 protons.[1] The 2-F substituent will cause H-F coupling patterns (multiplets) in the
7.1 – 7.6 ppm range.[1]
-
-
IR Spectroscopy:
-
Characteristic Sulfonyl Chloride bands: Asymmetric
stretch at ~1370 cm⁻¹ and symmetric stretch at ~1170 cm⁻¹ .[1]
-
-
Mass Spectrometry:
-
Parent ion often not visible due to lability of
. Look for loss of ( ) or the benzyl cation fragment.[1]
-
References
-
Strecker Sulfite Alkylation
-
Oxidative Chlorination (NCS Method)
- Title: "Mild and Efficient Synthesis of Sulfonyl Chlorides
-
Source:[1]
-
General Benzyl Sulfonyl Chloride Synthesis
- Context: Synthesis of (4-chlorophenyl)methanesulfonyl chloride (Analogous protocol).
-
Source:
-
Target Molecule Data
Sources
The Reactivity Profile of (4-Chloro-2-fluorophenyl)methanesulfonyl chloride: A Comprehensive Technical Guide for Drug Discovery Professionals
Introduction: A Versatile Building Block in Modern Medicinal Chemistry
(4-Chloro-2-fluorophenyl)methanesulfonyl chloride is a key intermediate in organic synthesis, particularly valued in the realm of drug discovery and development. Its unique structural features—a benzylic sulfonyl chloride functional group substituted with both a chloro and a fluoro atom on the phenyl ring—confer a distinct reactivity profile that makes it a valuable tool for medicinal chemists. The presence of the halogen substituents modulates the electrophilicity of the sulfonyl group and provides opportunities for further molecular interactions, a concept of significant interest in drug design.[1] This guide provides an in-depth exploration of the synthesis, reactivity, and practical applications of this compound, offering field-proven insights for researchers and scientists.
Molecular Structure and Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in synthesis.
| Property | Value | Source |
| Molecular Formula | C₇H₅Cl₂FO₂S | [2] |
| Molecular Weight | 243.08 g/mol | [2] |
| CAS Number | 1308384-53-3 | [2] |
| Appearance | White crystals or crystalline powder | [3] |
| Storage Conditions | Store at 0-8°C in a dry, sealed place | [3][4] |
Note: The appearance and storage conditions are based on data for the related compound (4-Fluorophenyl)methanesulfonyl chloride and are expected to be similar.
Synthesis of this compound
The synthesis of this compound typically starts from the readily available 4-chloro-2-fluorotoluene. While a specific, detailed protocol for this exact compound is not widely published in peer-reviewed literature, a general and robust synthetic strategy can be proposed based on established methods for analogous benzylsulfonyl chlorides.[2] The multi-step synthesis involves free-radical chlorination of the methyl group, conversion to the corresponding thiol or a precursor, followed by oxidative chlorination.
Proposed Synthetic Pathway
Caption: Proposed synthetic route to this compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-(Chloromethyl)-4-chloro-2-fluorobenzene
-
To a solution of 4-chloro-2-fluorotoluene (1.0 equiv) in a suitable solvent such as carbon tetrachloride, add N-chlorosuccinimide (NCS) (1.1 equiv).
-
Add a catalytic amount of a radical initiator, such as benzoyl peroxide (BPO).
-
Reflux the mixture under inert atmosphere until the starting material is consumed (monitored by TLC or GC).
-
Cool the reaction mixture, filter off the succinimide byproduct, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 1-(chloromethyl)-4-chloro-2-fluorobenzene.
Step 2: Synthesis of (4-Chloro-2-fluorobenzyl)thiol
-
Prepare a solution of sodium hydrosulfide (NaSH) (1.2 equiv) in a polar aprotic solvent like DMF.
-
Add the 1-(chloromethyl)-4-chloro-2-fluorobenzene (1.0 equiv) dropwise to the NaSH solution at room temperature.
-
Stir the reaction mixture until the starting material is consumed.
-
Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thiol.
Step 3: Synthesis of this compound
-
Dissolve the crude (4-chloro-2-fluorobenzyl)thiol in a mixture of acetic acid and water.
-
Cool the solution in an ice bath and bubble chlorine gas through the mixture while maintaining the temperature below 10°C.
-
Monitor the reaction by TLC until the starting material is fully converted.
-
Pour the reaction mixture into ice-water and extract the product with dichloromethane.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Self-Validation Note: Each step of this proposed synthesis should be monitored by appropriate analytical techniques (TLC, GC-MS, NMR) to confirm the identity and purity of the intermediates and the final product. The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Core Reactivity Profile
The reactivity of this compound is dominated by the electrophilic nature of the sulfonyl chloride group. The sulfur atom is highly electron-deficient due to the presence of two oxygen atoms and a chlorine atom, making it a prime target for nucleophilic attack.
Nucleophilic Substitution Reactions
This compound readily undergoes nucleophilic substitution reactions with a wide range of nucleophiles, including amines, alcohols, and thiols. These reactions typically proceed via a nucleophilic acyl substitution-type mechanism.
Caption: General scheme of nucleophilic substitution on this compound.
Mechanistic Considerations: The reaction mechanism can be influenced by the nature of the nucleophile and the reaction conditions. While a direct displacement (Sₙ2-type) at the sulfur atom is common, an addition-elimination pathway involving a pentacoordinate sulfur intermediate is also possible, particularly with stronger nucleophiles.[5] The presence of the ortho-fluoro and para-chloro substituents on the phenyl ring can influence the reaction rate through inductive and resonance effects. The electron-withdrawing nature of these halogens is expected to increase the electrophilicity of the sulfonyl sulfur, thereby accelerating the rate of nucleophilic attack.
Reaction with Amines: Synthesis of Sulfonamides
The reaction of this compound with primary or secondary amines is a cornerstone for the synthesis of a diverse array of sulfonamides, a privileged scaffold in medicinal chemistry.[6] This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Typical Experimental Protocol:
-
Dissolve the amine (1.0 equiv) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.2-1.5 equiv).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of this compound (1.0-1.1 equiv) in the same solvent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude sulfonamide by recrystallization or column chromatography.
Causality Behind Experimental Choices: The use of a non-nucleophilic base is crucial to prevent its competition with the amine nucleophile. The reaction is performed at low temperature initially to control the exothermic reaction. The aqueous workup is designed to remove the unreacted starting materials, the base, and its salt.
Reaction with Alcohols: Synthesis of Sulfonate Esters
This compound reacts with alcohols in the presence of a base to form sulfonate esters. These esters are excellent leaving groups in subsequent nucleophilic substitution reactions, thus providing a method to activate alcohols.[7][8]
Typical Experimental Protocol:
-
Dissolve the alcohol (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane).
-
Add a base, typically pyridine or triethylamine (1.2 equiv). Pyridine can also act as a nucleophilic catalyst.
-
Cool the mixture to 0°C.
-
Add this compound (1.1 equiv) portion-wise.
-
Stir the reaction at room temperature until the alcohol is consumed.
-
Perform an aqueous workup similar to the sulfonamide synthesis to isolate the sulfonate ester.
Stability and Handling
Like most sulfonyl chlorides, this compound is sensitive to moisture and should be handled in a dry environment, preferably under an inert atmosphere (e.g., nitrogen or argon).
Hydrolytic Stability: The compound will hydrolyze in the presence of water to the corresponding sulfonic acid, (4-chloro-2-fluorophenyl)methanesulfonic acid. This hydrolysis is accelerated by heat and basic conditions.[5] Therefore, storage in a tightly sealed container in a cool, dry place is essential to maintain its integrity.
Photostability: The stability of sulfonyl chlorides to light can vary depending on the substitution pattern. It is generally advisable to store the compound in an amber bottle to protect it from light to prevent potential photodegradation.[9]
Applications in Drug Discovery
The (4-chloro-2-fluorobenzyl)sulfonyl moiety is an attractive fragment in drug design. The chlorine and fluorine atoms can participate in halogen bonding and other non-covalent interactions with biological targets, potentially enhancing binding affinity and selectivity. Furthermore, the sulfonamide linkage, readily formed from the sulfonyl chloride, is a key structural feature in a vast number of marketed drugs due to its ability to act as a hydrogen bond donor and acceptor, and its metabolic stability.[10]
While specific drugs containing the exact (4-chloro-2-fluorophenyl)methanesulfonyl moiety are not prominently found in a general search, the use of structurally related building blocks is widespread. For instance, various substituted benzenesulfonyl chlorides are used in the synthesis of carbonic anhydrase inhibitors, diuretics, and antibacterial agents.[6] The unique substitution pattern of the title compound makes it a valuable candidate for library synthesis and lead optimization in programs targeting a wide range of therapeutic areas.
Spectroscopic Characterization (Predicted)
¹H NMR:
-
A singlet for the methylene (-CH₂-) protons, expected to be in the range of δ 4.5-5.0 ppm.
-
A complex multiplet pattern for the three aromatic protons, influenced by coupling to each other and to the fluorine atom.
¹³C NMR:
-
A signal for the methylene carbon (-CH₂-) around δ 60-70 ppm.
-
Multiple signals in the aromatic region (δ 110-160 ppm), with the carbon atoms directly bonded to fluorine and chlorine showing characteristic chemical shifts and C-F coupling.
Mass Spectrometry (EI):
-
The molecular ion peak (M⁺) would be expected, with a characteristic isotopic pattern for the two chlorine atoms.
-
Common fragmentation pathways would include the loss of Cl, SO₂, and the entire SO₂Cl group.[11][12]
Conclusion
This compound is a highly reactive and versatile building block with significant potential in medicinal chemistry. Its reactivity is centered around the electrophilic sulfonyl chloride group, allowing for the straightforward synthesis of sulfonamides and sulfonate esters. The presence of the chloro and fluoro substituents provides handles for fine-tuning the electronic properties and engaging in specific interactions with biological targets. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective utilization in the development of novel therapeutics.
References
- CN113717080A - Synthesis method of 4-chloro-2-cyanobenzene sulfonyl chloride - Google P
-
3.1.7: Reactions of Alcohols - Chemistry LibreTexts. (2022). Retrieved from [Link]
-
methanesulfonyl chloride - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
(4-chlorophenyl)methanesulfonyl chloride (C7H6Cl2O2S) - PubChemLite. (n.d.). Retrieved from [Link]
-
NS10. Leaving Group Formation - aliphatic nucleophilic substitution. (n.d.). Retrieved from [Link]
-
methanesulfinyl chloride - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
This compound - High purity | EN - Georganics. (n.d.). Retrieved from [Link]
-
Two Pathways of Arenesulfonyl Chlorides Hydrolysis. Anionic Intermediates in S A N Hydrolysis of 4-Nitrobenzenesulfonyl Chloride - ResearchGate. (2004). Retrieved from [Link]
-
Hydrolysis stable sulfonyl chlorides : r/chemistry - Reddit. (2016). Retrieved from [Link]
-
An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.). Retrieved from [Link]
-
Sulfonate-ester-kinetic-study.pdf - Novatia, LLC. (2010). Retrieved from [Link]
-
Photostability of sulfonated and halogenated bacteriochlorins in... - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.). Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023). Retrieved from [Link]
- JP2000219669A - Sulfonylation of alcohol - Google Patents. (n.d.).
-
Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. (2024). Retrieved from [Link]
-
Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - MPG.PuRe. (2021). Retrieved from [Link]
-
Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides - YouTube. (2023). Retrieved from [Link]
-
Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
-
Correlation of the Rates of Solvolysis of Two Arenesulfonyl Chlorides and of trans-β-Styrenesulfonyl Chloride – Precursors in the Development of New Pharmaceuticals - NIH. (2008). Retrieved from [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - Macmillan Group - Princeton University. (2023). Retrieved from [Link]
-
Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides - ACS Publications. (n.d.). Retrieved from [Link]
- US6656973B2 - (E)-4-carboxystyrl-4-chlorobenzyl sulfone and pharmaceutical compositions thereof - Google Patents. (2003).
-
Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - MDPI. (2023). Retrieved from [Link]
- KR20150041269A - New process for the production of arensulfonyl chloride from arensulfonic acid - Google Patents. (n.d.).
-
02.11 Formation of Sulfonate Esters from Alcohols - YouTube. (2020). Retrieved from [Link]
-
Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution - PubMed Central. (n.d.). Retrieved from [Link]
-
Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides | Organic Chemistry | ChemRxiv. (n.d.). Retrieved from [Link]
-
Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. (2022). Retrieved from [Link]
-
mass spectra - fragmentation patterns - Chemguide. (n.d.). Retrieved from [Link]
-
Benzenesulfonyl chloride - Wikipedia. (n.d.). Retrieved from [Link]
-
Molecular structures of benzenesulfonyl chloride (1),... - ResearchGate. (n.d.). Retrieved from [Link]
-
Hydrolytic Stability of Selected Pharmaceuticals and Their Transformation Products. (n.d.). Retrieved from [Link]
-
1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
-
Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases - PubMed. (2020). Retrieved from [Link]
-
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (n.d.). Retrieved from [Link]
-
13C NMR Chemical Shift - Oregon State University. (n.d.). Retrieved from [Link]
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Technical Guide: Synthesis & Starting Materials for (4-Chloro-2-fluorophenyl)methanesulfonyl chloride
The following technical guide details the synthesis, starting materials, and critical handling protocols for (4-Chloro-2-fluorophenyl)methanesulfonyl chloride . This document is structured for researchers requiring high-purity intermediates for medicinal chemistry or agrochemical development.
Executive Summary & Molecule Profile
This compound (CAS: 1308384-53-3) is a specialized sulfonyl chloride widely utilized as a "warhead" in drug discovery for sulfonylation of amines (to form sulfonamides) or alcohols (to form sulfonates). Unlike direct phenylsulfonyl chlorides, the methylene spacer (
Physicochemical Profile
| Property | Specification |
| CAS Number | 1308384-53-3 |
| Molecular Formula | |
| Molecular Weight | 243.08 g/mol |
| Physical State | White to off-white crystalline solid (low melting) or oil (if impure) |
| Reactivity | Highly electrophilic; moisture sensitive (hydrolyzes to sulfonic acid). |
Retrosynthetic Analysis & Strategy
The synthesis relies on the oxidative chlorination of sulfur intermediates derived from the benzylic position. The Benzyl Halide
Strategic Pathway Visualization
Figure 1: Critical path analysis for the synthesis of the target sulfonyl chloride.
Primary Starting Materials
The quality of the final product is strictly dependent on the purity of the benzyl chloride precursor. Impurities such as benzal chlorides (dichloromethyl derivatives) will lead to difficult-to-separate side products.
A. 4-Chloro-2-fluorobenzyl chloride (CAS: 87417-71-8)
This is the critical limiting reagent .
-
Source: Commercially available or synthesized from 4-Chloro-2-fluorobenzyl alcohol.
-
Purity Requirement: >97% (GC).
-
Impurity Alert: Must be free of 4-Chloro-2-fluorobenzyl alcohol (competes for sulfonyl chloride to form esters) and bis-benzylated side products.
B. Thiourea (CAS: 62-56-6)
-
Stoichiometry: 1.05 – 1.1 equivalents relative to benzyl chloride.
-
Grade: Reagent grade (>99%).
C. Oxidant (Chlorine Gas or Sodium Hypochlorite)
-
Option 1 (Industrial): Chlorine gas (
). Provides the cleanest conversion but requires specialized handling. -
Option 2 (Lab Scale/Green): Sodium Hypochlorite (Bleach) + HCl. Generates
in situ. Safer for benchtop chemistry.
Detailed Experimental Protocols
Two validated methods are presented. Method A is recommended for standard laboratory preparation (1–50g scale).
Method A: The "Green" Oxidative Chlorination (Bleach/HCl)
This protocol avoids the use of gaseous chlorine cylinders by generating the active oxidant in situ.
Step 1: Formation of Isothiouronium Salt
-
Setup: 500 mL round-bottom flask with a reflux condenser.
-
Reagents: Dissolve 4-Chloro-2-fluorobenzyl chloride (10.0 g, 55.8 mmol) in Ethanol (50 mL).
-
Addition: Add Thiourea (4.46 g, 58.6 mmol, 1.05 eq).
-
Reaction: Heat to reflux for 3–4 hours.
-
Checkpoint: TLC (Hexane/EtOAc) should show disappearance of the benzyl chloride. The product often precipitates as a white solid upon cooling.
-
-
Workup: Concentrate the ethanol to near dryness. The residue (isothiouronium chloride salt) can be used directly or recrystallized from EtOH/Ether for higher purity.
Step 2: Oxidative Chlorination to Sulfonyl Chloride
-
Setup: 1 L 3-neck flask, mechanical stirrer, internal thermometer (Critical: maintain temp <5°C).
-
Suspension: Suspend the isothiouronium salt from Step 1 in Dichloromethane (DCM) (100 mL) and Water (50 mL).
-
Acidification: Add concentrated HCl (approx. 25 mL).
-
Oxidation: Cool the mixture to 0°C using an ice/salt bath.
-
Addition: Dropwise add Sodium Hypochlorite solution (10–13% active chlorine) while vigorously stirring.
-
Control: The internal temperature must NOT exceed 5°C. Exotherms lead to desulfonylation.
-
Endpoint: Continue addition until a persistent yellow-green color (excess
) remains and the solid isothiouronium salt has dissolved/reacted.
-
-
Quench & Isolation:
-
Stop stirring and separate the organic (DCM) layer immediately.
-
Wash organic layer with cold water (
mL) followed by cold 5% Sodium Bisulfite (to remove excess oxidants). -
Dry over anhydrous
, filter, and concentrate in vacuo at <30°C . -
Note: Do not heat during evaporation; benzyl sulfonyl chlorides are thermally unstable.
-
Method B: Direct Chlorosulfonation (Alternative)
Note: This method is less specific for electron-deficient rings like 4-Cl-2-F-benzene but is mentioned for completeness.
-
Reagents: 4-Chloro-2-fluorobenzyl magnesium chloride (Grignard) +
Sulfinate . -
Verdict: Not recommended due to Wurtz coupling side reactions common with benzyl Grignards.
Quality Control & Troubleshooting
The final product is a reactive electrophile. Purity assessment requires derivatization or rapid analysis.
| Issue | Cause | Solution |
| Low Yield | Hydrolysis during workup. | Keep all aqueous washes ice-cold. Minimize contact time with water. |
| Product is Oily/Yellow | Residual sulfur byproducts or | Wash with dilute sodium bisulfite. Recrystallize from Hexane/DCM if solid. |
| NMR shows Des-sulfonyl product | Thermal decomposition. | Evaporate solvents at <30°C. Store at -20°C. |
Analytical Check (1H NMR in )
-
Diagnostic Peak: Look for the methylene singlet (
) around 4.8 – 5.0 ppm . -
Aromatic Region: Distinct coupling pattern for the 1,2,4-substituted ring (approx
7.0 – 7.5 ppm).
Safety & Handling
-
Corrosivity: The product releases HCl upon contact with moisture. Handle in a fume hood.
-
Pressure Hazard: Do not store in tightly sealed vessels at room temperature; slow decomposition can build pressure. Store in a freezer (-20°C) under inert gas (Argon/Nitrogen).
-
Reagent Safety: Thiourea is a suspected carcinogen. Chlorine gas (generated in situ) is toxic.
References
- Preparation of Benzyl Sulfonyl Chlorides via Isothiouronium Salts: Vogel’s Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989. (General procedure for sulfonyl chlorides).
-
Oxidative Chlorination using Bleach/HCl
-
Wright, S. W., et al. "A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Chlorides." Journal of Organic Chemistry, 2006. Link
-
-
Synthesis of 4-Chloro-2-fluorobenzyl chloride
-
PubChem Compound Summary for CID 12628469 (4-Chloro-2-fluorobenzyl chloride). Link
-
-
Target Molecule Data
Sources
Technical Guide: (4-Chloro-2-fluorophenyl)methanesulfonyl Chloride in Medicinal Chemistry
[1]
Executive Summary
Compound: (4-Chloro-2-fluorophenyl)methanesulfonyl chloride
CAS: 1308384-53-3
Class: Benzylsulfonyl Chloride (
This guide analyzes the utility of this compound as a high-value building block in drug discovery. Unlike direct aryl sulfonyl chlorides, this reagent introduces a methylene (
The specific 2-Fluoro, 4-Chloro substitution pattern offers a dual advantage: the ortho-fluorine provides conformational bias and metabolic protection, while the para-chlorine serves as a lipophilic anchor for hydrophobic binding pockets.[3]
Chemical Profile & Reactivity
The reactivity of benzylsulfonyl chlorides differs significantly from their phenylsulfonyl counterparts due to the presence of acidic
The "Sulfene" Mechanistic Divergence
While standard aryl sulfonyl chlorides react primarily via nucleophilic attack at the sulfur atom (
-
Implication: If the base is added too quickly or in large excess without a nucleophile present, the sulfene can undergo dimerization, oligomerization, or hydrolysis, leading to low yields.[3]
-
Control: Reactions should be conducted at low temperatures (
) with controlled addition of the base to the mixture of the sulfonyl chloride and the amine nucleophile.
Stability and SO2 Extrusion
Benzylsulfonyl chlorides are thermally less stable than aryl sulfonyl chlorides.[3] They are prone to desulfonylation (extrusion of
-
Storage: Must be stored at
under inert atmosphere (Argon/Nitrogen). -
Handling: Avoid prolonged heating above
during reaction workups.
Medicinal Chemistry Utility (SAR)[1]
The Methylene "Insulator" Effect
The
-
pKa Modulation: The sulfonamide NH becomes less acidic compared to direct aryl sulfonamides (pKa
10-11 vs. 7-8). This improves oral absorption (higher fraction of neutral species) but may reduce potency if an ionic interaction is required.[3]ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Flexibility: The
carbon allows the aromatic ring to rotate and access binding pockets that are sterically occluded for rigid aryl sulfonamides.
Substituent Effects (4-Cl, 2-F)
| Substituent | Position | Role in SAR |
| Fluorine | Ortho (2-Pos) | Conformational Lock: Creates an electrostatic dipole interaction with the sulfonyl oxygens, often restricting the rotation of the phenyl ring relative to the methylene group.[3] Metabolic Block: Prevents oxidative metabolism at the susceptible ortho position.[3] |
| Chlorine | Para (4-Pos) | Lipophilicity: Increases LogP, driving potency in hydrophobic pockets.[3] Halogen Bonding: The |
Visualization: Reaction Pathways & SAR Logic[1]
Diagram 1: Reaction Mechanism (Sulfene vs. Direct Attack)
The following diagram illustrates the competing pathways when reacting this reagent with an amine.
Caption: The Sulfene pathway (Red/Yellow) dominates with base, requiring the amine to be present to trap the intermediate efficiently.[3]
Diagram 2: SAR Decision Tree
Why select this specific building block over others?
Caption: Decision logic for selecting the (4-Chloro-2-fluorophenyl)methanesulfonyl moiety in lead optimization.
Experimental Protocol: Sulfonamide Synthesis
Objective: Synthesis of N-substituted-(4-chloro-2-fluorophenyl)methanesulfonamide.
Reagents
-
Primary/Secondary Amine (1.0 - 1.1 equiv)[3]
-
Triethylamine (TEA) or DIPEA (1.2 - 1.5 equiv)[3]
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)[3]
Procedure
-
Preparation: Charge a reaction flask with the Amine and anhydrous DCM under an inert atmosphere (
or Ar). Cool the mixture to using an ice bath. -
Base Addition: Add TEA dropwise.[3] Note: Adding base to the amine first ensures the environment is ready to trap the sulfonyl chloride.
-
Reagent Addition: Dissolve This compound in a minimal amount of DCM. Add this solution dropwise to the cold amine/base mixture over 10-15 minutes.
-
Critical: Slow addition prevents localized high concentrations of the sulfene intermediate, reducing side reactions.[3]
-
-
Reaction: Allow the mixture to stir at
for 30 minutes, then slowly warm to room temperature. Monitor by TLC or LC-MS.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Workup: Quench with water. Extract with DCM.[3] Wash the organic layer with 1N HCl (to remove unreacted amine), saturated
, and brine. Dry overngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> .[5] -
Purification: Concentrate in vacuo (
). Purify via silica gel chromatography or recrystallization.ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">
References
-
Chemical Identity & Properties
-
Reactivity of Benzylsulfonyl Chlorides (Sulfene Mechanism)
- Commercial Availability & Specifications
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. 007chemicals.com [007chemicals.com]
- 3. PubChemLite - (2-chloro-4-fluorophenyl)methanesulfonyl chloride (C7H5Cl2FO2S) [pubchemlite.lcsb.uni.lu]
- 4. This compound - High purity | EN [georganics.sk]
- 5. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
Early studies on (4-Chloro-2-fluorophenyl)methanesulfonyl chloride
An In-depth Technical Guide to (4-Chloro-2-fluorophenyl)methanesulfonyl chloride for Advanced Drug Discovery
Abstract: This document provides a comprehensive technical overview of this compound, a key building block for professionals in pharmaceutical research and development. We delve into its physicochemical properties, provide a validated synthesis protocol with mechanistic insights, explore its characteristic reactivity, and discuss its strategic application in medicinal chemistry. This guide is structured to deliver not just procedural steps but the underlying scientific rationale, empowering researchers to leverage this versatile reagent with confidence and precision.
Introduction: Strategic Importance in Synthesis
This compound is a substituted benzylsulfonyl chloride of significant interest in the synthesis of complex organic molecules. Its utility stems from the highly electrophilic sulfur center, which serves as a robust handle for introducing the corresponding sulfonyl moiety into a target structure.[1] The presence of both chloro and fluoro substituents on the aromatic ring provides a unique electronic and steric profile. These halogens can modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets, making this reagent a valuable asset in lead optimization campaigns.[2]
The sulfonyl chloride functional group is a precursor to the sulfonamide linkage (-SO₂-NH-), a privileged structural motif in a vast array of FDA-approved drugs.[1][3] By reacting with primary or secondary amines, this compound allows for the facile construction of novel sulfonamides, which are integral to drugs targeting conditions from bacterial infections to cardiovascular diseases.[4][5] This guide provides the foundational knowledge to effectively utilize this reagent in creating next-generation therapeutics.
Physicochemical Properties and Characterization
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective use. Below is a summary of the key characteristics for this compound and a closely related isomer for reference.
| Property | Value / Description | Reference / Method |
| Chemical Name | This compound | IUPAC |
| Molecular Formula | C₇H₅Cl₂FO₂S | - |
| Molecular Weight | 243.08 g/mol | - |
| Appearance | Expected to be a white to off-white crystalline solid | Analogy to similar compounds[4] |
| Monoisotopic Mass | 241.93713 Da | Predicted |
| Predicted XlogP | 2.6 | Predicted[6] |
| Stability | Stable under normal temperatures and pressures; moisture sensitive. | General knowledge of sulfonyl chlorides[7] |
| Solubility | Reacts with water. Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). | General knowledge |
Table 1: Predicted Mass Spectrometry Data for C₇H₅Cl₂FO₂S Data inferred from the isomeric compound (2-chloro-4-fluorophenyl)methanesulfonyl chloride.[6]
| Adduct Type | Predicted m/z |
| [M+H]⁺ | 242.94441 |
| [M+Na]⁺ | 264.92635 |
| [M-H]⁻ | 240.92985 |
Synthesis and Mechanistic Considerations
The preparation of arylmethylsulfonyl chlorides typically involves the oxidative chlorination of a suitable sulfur-containing precursor. The most direct and reliable method starts from the corresponding benzyl mercaptan or disulfide. The causality for this choice lies in the commercial availability of substituted benzyl halides, which can be readily converted to the necessary thiol precursor.
Recommended Synthetic Pathway
The proposed synthesis proceeds in two high-yielding steps from 4-chloro-2-fluorobenzyl bromide. The workflow is designed for scalability and purity, avoiding harsh conditions that could lead to side reactions on the electron-deficient aromatic ring.
Caption: Proposed two-step synthesis workflow for the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of (4-Chloro-2-fluorophenyl)methanethiol
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-chloro-2-fluorobenzyl bromide (1.0 eq), thiourea (1.1 eq), and ethanol (approx. 5 mL per gram of benzyl bromide).
-
Thiouronium Salt Formation: Heat the mixture to reflux and stir for 3-4 hours. The progress can be monitored by TLC until the starting benzyl bromide is consumed. The intermediate S-benzylisothiouronium salt will precipitate upon cooling.
-
Hydrolysis: Cool the mixture to room temperature. Add a solution of sodium hydroxide (2.5 eq) in water (approx. 4 mL per gram of NaOH) dropwise.
-
Work-up: Heat the resulting mixture to reflux for an additional 2 hours. After cooling, acidify the reaction mixture with cold 2M HCl until pH ~2-3.
-
Isolation: Extract the aqueous layer with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude thiol, which can be used directly in the next step.
-
Rationale: This method is superior to direct thiolation with NaSH due to the foul odor and difficult handling of hydrogen sulfide. The isothiouronium salt is a stable, isolable intermediate, ensuring a controlled and clean conversion.[8]
Step 2: Oxidative Chlorination to this compound
-
Reaction Setup: In a jacketed reactor equipped with a mechanical stirrer, a gas inlet tube, and a scrubber for acidic gases, dissolve the crude (4-Chloro-2-fluorophenyl)methanethiol (1.0 eq) in a mixture of acetic acid and water (e.g., 4:1 v/v).
-
Chlorination: Cool the solution to 0-5 °C using a circulating chiller. Bubble chlorine gas (Cl₂) through the solution at a controlled rate. The reaction is highly exothermic and the temperature must be maintained below 10 °C.
-
Monitoring: The reaction is complete when the yellow-green color of chlorine persists. The product often precipitates from the reaction mixture.
-
Isolation and Purification: Filter the solid precipitate and wash thoroughly with cold water to remove acetic acid and HCl. Dry the solid under vacuum. The resulting this compound is typically of high purity (>98%).
-
Self-Validation: The successful formation of the product is confirmed by its physical state (crystalline solid) and the immediate, vigorous reaction upon addition to a primary amine (see Section 4.0). Further confirmation should be obtained via ¹H NMR, ¹³C NMR, and MS analysis.
Chemical Reactivity and Key Transformations
The synthetic utility of this compound is dominated by its reaction with nucleophiles. The sulfur atom is highly electron-deficient, making it an excellent electrophile.
Sulfonamide Synthesis
The most prominent application is the synthesis of sulfonamides via reaction with primary or secondary amines.[5] This transformation is fundamental in medicinal chemistry.
-
Mechanism: The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of a chloride ion. A non-nucleophilic base, such as triethylamine or pyridine, is required to quench the HCl byproduct. The choice of a non-nucleophilic base is critical to prevent it from competing with the substrate amine.
Caption: General reaction scheme for sulfonamide formation.
Sulfonate Ester Synthesis
Reaction with alcohols or phenols in the presence of a base yields sulfonate esters. These esters are excellent leaving groups in subsequent nucleophilic substitution reactions, making them valuable synthetic intermediates.[9]
Applications in Drug Discovery
The introduction of the (4-chloro-2-fluorophenyl)methylsulfonyl group can profoundly influence a drug candidate's properties.
-
Metabolic Stability: The sulfonyl group is metabolically robust and can be used to replace more labile functionalities (e.g., esters) to increase a drug's half-life.[2]
-
Receptor Binding: The two oxygen atoms of the sulfonyl group are excellent hydrogen bond acceptors.[2] This allows for strong, directional interactions with protein targets, enhancing binding affinity and selectivity.
-
Solubility and Physicochemical Profile: The polar sulfonyl group can improve the aqueous solubility of highly lipophilic compounds. The specific halogenation pattern (4-Cl, 2-F) further fine-tunes the molecule's pKa and lipophilicity (logP), which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.
Caption: Role of the title reagent in a typical drug discovery workflow.
Handling, Safety, and Storage
As with all sulfonyl chlorides, this compound must be handled with appropriate care.
-
Hazards: The compound is corrosive and causes severe skin burns and eye damage.[7] It is harmful if swallowed, inhaled, or absorbed through the skin.[7]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[7] Work in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from moisture and incompatible materials like strong bases and oxidizing agents.[7][10]
-
Hazardous Decomposition: Thermal decomposition may produce toxic gases, including carbon oxides, sulfur oxides, and hydrogen chloride gas.[7]
Conclusion
This compound is a highly valuable and versatile reagent for drug discovery and fine chemical synthesis. Its well-defined reactivity, coupled with the unique electronic properties imparted by its halogen substituents, provides medicinal chemists with a powerful tool for constructing complex sulfonamides and optimizing molecular properties. The protocols and insights provided in this guide are intended to facilitate its safe and effective application in the laboratory, accelerating the development of novel chemical entities.
References
- Google Patents. CN113717080A - Synthesis method of 4-chloro-2-cyanobenzene sulfonyl chloride.
-
Mukhopadhyay, S., et al. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. ResearchGate. [Link]
-
Georganics. (4-CHLOROPHENYL)METHANESULFONYL CHLORIDE Safety Data Sheet. [Link]
-
PubChemLite. (4-fluorophenyl)methanesulfonyl chloride (C7H6ClFO2S). [Link]
-
PubChemLite. (2-chloro-4-fluorophenyl)methanesulfonyl chloride (C7H5Cl2FO2S). [Link]
-
Organic Syntheses. Methanesulfonyl Cyanide. [Link]
-
Wikipedia. Methanesulfonyl chloride. [Link]
-
Georganics. This compound. [Link]
-
Royal Society of Chemistry. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. [Link]
-
Kamal, A., et al. (2015). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. [Link]
- Google Patents. US20030162973A1 - Process for the manufacture of arylsulfonyl chloride.
-
Liu, K. (2020). Application of Sulfonyl in Drug Design. ResearchGate. [Link]
-
Moodie, R. B., et al. (2003). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. ResearchGate. [Link]
-
Pu, X., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie. [Link]
-
Organic Chemistry Portal. Sulfonyl chloride synthesis by chlorosulfonation. [Link]
-
Wang, D., et al. (2022). Preparation of arylsodiums from aryl chlorides and sodium.... ResearchGate. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. chemimpex.com [chemimpex.com]
- 5. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]
- 6. PubChemLite - (2-chloro-4-fluorophenyl)methanesulfonyl chloride (C7H5Cl2FO2S) [pubchemlite.lcsb.uni.lu]
- 7. georganics.sk [georganics.sk]
- 8. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]
- 9. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 10. CAS 103360-04-9 | (4-Fluorophenyl)methanesulfonyl chloride - Synblock [synblock.com]
Technical Guide: (4-Chloro-2-fluorophenyl)methanesulfonyl chloride in Organic Synthesis
[1]
Executive Summary: The Scaffold Advantage
This compound is a specialized electrophilic building block used primarily in the synthesis of benzylsulfonamides and
Key Chemical Attributes:
-
Dual-Halogen Motif: The 4-Chloro and 2-Fluoro substituents provide orthogonal handles.[1] The fluorine atom modulates lipophilicity and metabolic stability (blocking P450 oxidation at the ortho-position), while the chlorine atom serves as a latent handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) in late-stage diversification.[1]
- -Acidity: The benzylic protons are significantly acidic, making the compound susceptible to base-induced elimination to form transient sulfenes , a reactivity mode critical for cycloaddition chemistries.[1]
Mechanistic Profiling: The Sulfene Divergence
To use this reagent effectively, researchers must distinguish between Direct Substitution and Sulfene Elimination-Addition .[1]
The Pathway Logic
When a nucleophile (e.g., amine) is introduced in the presence of a base:
-
Path A (Direct
): Direct attack on sulfur. Favored by weak bases or non-basic nucleophiles.[1] -
Path B (Sulfene Intermediate): Base deprotonates the
-methylene, eliminating to form the highly reactive sulfene (4-chloro-2-fluorophenyl)sulfene .[1] This species is then trapped by the nucleophile.[1]
Expert Insight: In standard sulfonamide synthesis, Path B is often the dominant mechanism when tertiary amine bases (e.g.,
Figure 1: The Sulfene Divergence.[1] The presence of base dictates whether the reaction proceeds via direct substitution or the reactive sulfene intermediate.[1]
Core Applications & Protocols
Application A: Synthesis of Medicinal Benzylsulfonamides
This is the primary utility in drug discovery libraries.[1] The 2-F/4-Cl substitution pattern is widely used to improve the pharmacokinetic profile of sulfonamide inhibitors.[1]
Optimization Strategy:
-
Solvent: Dichloromethane (DCM) or THF.[1] Avoid protic solvents which rapidly quench the sulfene.[1]
-
Base: Pyridine is preferred over Triethylamine if direct substitution is desired.[1] However, for high-throughput parallel synthesis,
is acceptable if the amine is added before the sulfonyl chloride to trap the sulfene immediately.[1]
Protocol 1: General Sulfonylation of Primary Amines
Reagents:
-
This compound (1.0 equiv)[1]
-
Primary Amine (1.1 equiv)[1]
-
Triethylamine (1.5 equiv) or Pyridine (2.0 equiv)[1]
-
Anhydrous DCM (
concentration)[1]
Step-by-Step:
-
Preparation: Dissolve the primary amine and base in anhydrous DCM under nitrogen atmosphere. Cool to
. -
Addition: Dissolve the sulfonyl chloride in a minimal volume of DCM. Add this solution dropwise to the amine mixture over 15 minutes.
-
Note: Rapid addition can cause local exotherms, promoting sulfene oligomerization.[1]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC or LCMS (Target Mass:
).[1] -
Workup: Quench with
(to remove unreacted amine/base). Extract with DCM.[1][2] Wash organic layer with brine, dry over , and concentrate. -
Purification: Recrystallization from EtOAc/Hexanes is often sufficient due to the crystallinity imparted by the halogenated benzyl group.[1]
Application B: Synthesis of -Sultams (Cycloaddition)
The sulfene generated from this reagent can undergo
Protocol 2: Sulfene-Imine Cycloaddition
Reagents:
-
This compound (1.0 equiv)[1]
-
N-Benzylideneaniline derivative (Imine) (1.0 equiv)[3]
-
Triethylamine (2.0 equiv)[1]
-
DCM (
)[1]
Step-by-Step:
-
Dissolve the imine and triethylamine in DCM at
. -
Add the sulfonyl chloride solution slowly.[1] The low temperature favors the concerted
cycloaddition over linear sulfonylation.[1] -
Warm slowly to
over 4 hours. -
Standard aqueous workup.[1] Purification usually requires column chromatography (Silica, Hexane:EtOAc gradient).[1]
Late-Stage Diversification (The "Handle" Strategy)
The 4-Chloro position allows this scaffold to serve as a "pro-drug" or "pro-ligand" precursor.[1] Once the sulfonamide bond is formed, the aryl chloride can be activated for cross-coupling.[1]
Reactivity Profile:
-
Aryl Fluoride (2-position): Generally stable.[1] Activates the ring for
at the 4-position if strong electron-withdrawing groups are added, but primarily serves to block metabolism.[1] -
Aryl Chloride (4-position): Amenable to Buchwald-Hartwig amination or Suzuki coupling using specialized bulky phosphine ligands (e.g., XPhos, RuPhos) which are required to activate the deactivated/hindered chloride.[1]
Data: Comparative Coupling Efficiency
| Coupling Type | Catalyst System | Substrate Status | Yield (Typical) |
|---|
| Suzuki-Miyaura |
Safety & Stability (Critical Handling)
-
Hydrolysis Risk: Like all sulfonyl chlorides, this compound hydrolyzes to the sulfonic acid and HCl upon contact with moisture.[1] However, the benzyl nature makes it more sensitive to ambient moisture than tosyl chloride.[1] Store under inert gas at
. -
Lachrymator: Benzylsulfonyl chlorides are potent lachrymators (tear agents).[1] All weighing and reactions must be performed in a functioning fume hood.[1]
References
-
King, J. F. (1975).[1] "Return of the Sulfenes." Accounts of Chemical Research, 8(1), 10–17.[1] Link (Foundational mechanism of sulfene formation from benzylsulfonyl chlorides).[1]
-
Wolfe, J. P., et al. (2000).[1] "Simple, Efficient Catalyst Systems for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates." Journal of Organic Chemistry, 65(4), 1158–1174.[1] Link (Protocol for activating Ar-Cl handles).
-
Shaikh, A. A., et al. (2010).[1][4] "Synthesis and biological evaluation of some new sulfonamide derivatives." Journal of Chemical and Pharmaceutical Research, 2(4), 337-343.[1] (General reactivity of substituted benzenesulfonyl chlorides).
-
ChemicalBook. (2023).[1] "Product Data: this compound." Link (Physical properties and CAS verification).[1]
Sources
- 1. US3226433A - Making methanesulfonyl chloride - Google Patents [patents.google.com]
- 2. CN113717080A - Synthesis method of 4-chloro-2-cyanobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. US4997535A - Method of manufacturing methanesulfonyl chloride - Google Patents [patents.google.com]
Strategic Incorporation of the (4-Chloro-2-fluorophenyl)methanesulfonyl Moiety in Medicinal Chemistry
Executive Summary
The (4-chloro-2-fluorophenyl)methanesulfonyl moiety represents a specialized pharmacophore in modern drug design, acting as a robust bioisostere for standard arylsulfonamides. Unlike direct aryl-linked sulfonyl groups, the inclusion of a methylene (
Structural & Pharmacophore Analysis[1]
The utility of this specific moiety rests on three structural pillars that differentiate it from a standard benzenesulfonyl group:
A. The Methylene "Insulator" ( )
-
Conformational Flexibility: The
hybridized methylene carbon breaks the conjugation between the aromatic ring and the sulfonyl group. This allows the aromatic tail to adopt orientations inaccessible to rigid phenylsulfonamides, potentially accessing unique hydrophobic pockets in target proteins (e.g., kinases or proteases). -
Electronic Decoupling: The spacer prevents the strong electron-withdrawing sulfonyl group from directly deactivating the aromatic ring, maintaining the electronic integrity of the halogenated phenyl core.
B. The 4-Chloro-2-Fluoro Substitution Pattern[2]
-
Metabolic Blockade (4-Cl): The chlorine atom at the para position effectively blocks CYP450-mediated hydroxylation, a common clearance pathway for terminal phenyl rings.
-
Conformational Locking (2-F): The ortho-fluorine atom exerts a steric and electrostatic influence. Through dipole-dipole interactions with the sulfonyl oxygens, the fluorine often biases the conformation of the benzyl-sulfonyl bond, reducing the entropic penalty upon protein binding.
Synthetic Architecture
The introduction of this moiety typically proceeds via the electrophilic attack of This compound on a nucleophile (usually a primary or secondary amine).
Pathway Logic
-
Precursor Synthesis: The sulfonyl chloride reagent is rarely stable enough for long-term bulk storage and is best synthesized fresh or stored at -20°C. It is generated from 1-(chloromethyl)-4-chloro-2-fluorobenzene .
-
Coupling (Sulfonylation): The reagent reacts with amines under basic conditions to form the sulfonamide.
Visualization of Synthetic Workflow
The following diagram outlines the conversion of the benzyl halide to the sulfonamide via the sodium sulfinate intermediate (The Strecker Sulfite Alkylation route), which is preferred over the harsher oxidative chlorination of thiols for this substrate.
Caption: Step-wise synthesis from the benzyl halide precursor to the final sulfonamide via the sulfinate salt method.
Critical Experimental Protocols
Protocol A: Synthesis of the Sulfonyl Chloride Reagent
Note: This protocol utilizes the sodium sulfite method, which avoids the evolution of hazardous chlorine gas associated with oxidative chlorination.
Reagents:
-
1-(Chloromethyl)-4-chloro-2-fluorobenzene (1.0 eq)
-
Sodium sulfite (
) (1.5 eq) -
Phosphorus pentachloride (
) or Thionyl Chloride ( ) -
Solvents: Water, Ethanol, DCM.
Step-by-Step:
-
Sulfinate Formation: Dissolve sodium sulfite (1.5 eq) in water. Add 1-(chloromethyl)-4-chloro-2-fluorobenzene (1.0 eq) dissolved in a minimal amount of ethanol. Reflux the mixture for 4–6 hours.
-
Monitoring: Monitor by TLC (disappearance of benzyl halide).
-
Isolation: Cool to
. The sodium sulfinate salt may precipitate. If not, evaporate solvents to dryness. -
Chlorination: Suspend the dry sulfinate salt in anhydrous DCM. Add
(1.1 eq) portion-wise at . (Alternatively, reflux in neat for 1 hour, then distill off excess). -
Workup: Pour the mixture onto crushed ice. Extract immediately with DCM. Wash the organic layer with cold water and brine. Dry over
and concentrate in vacuo at low temperature (<30°C). -
Yield: The resulting yellow oil or low-melting solid is the sulfonyl chloride. Use immediately.
Protocol B: General Sulfonylation of a Secondary Amine
Reagents:
-
Target Amine (1.0 eq)[1]
-
This compound (1.1 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.0 eq)
-
Solvent: Anhydrous Dichloromethane (DCM).
Step-by-Step:
-
Preparation: Dissolve the amine (1.0 eq) and TEA (2.0 eq) in anhydrous DCM under an inert atmosphere (
or Ar). Cool the solution to . -
Addition: Dissolve the freshly prepared sulfonyl chloride (1.1 eq) in a small volume of DCM. Add this solution dropwise to the amine mixture over 10 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Quench & Wash: Quench with saturated
solution. Separate phases. -
Purification: Wash the organic phase with 1N HCl (to remove unreacted amine/base), followed by brine. Dry over
. -
Isolation: Concentrate and purify via silica gel flash chromatography (typically Hexane/EtOAc gradients).
Stability & Troubleshooting
The "Ramberg-Bäcklund" Risk (Desulfonylation):
Unlike phenylsulfonyl chlorides, benzylsulfonyl chlorides possess acidic protons at the
-
Risk: In the presence of strong bases, these protons can be abstracted, leading to the extrusion of
and the formation of a chlorophenyl-substituted alkene or coupling byproduct. -
Mitigation: Always use non-nucleophilic, mild bases (TEA, Pyridine) and maintain low temperatures (
) during the initial addition. Avoid strong bases like NaH or hydroxides during the coupling step.
Hydrolytic Instability: The methylene spacer makes the sulfonyl chloride highly susceptible to hydrolysis compared to aryl analogs.
-
Symptom: Low yield; isolation of sulfonic acid (water-soluble) instead of product.
-
Correction: Ensure all solvents are anhydrous. If using the Schotten-Baumann conditions (aqueous base), work very rapidly at
.
Data Summary Table: Physicochemical Impact
| Parameter | Effect of Moiety Incorporation | Medicinal Chemistry Implication |
| LogP | Increases (approx +0.5 to +0.8 vs unsubstituted) | Improved membrane permeability; higher plasma protein binding. |
| Metabolic Stability | High (4-Cl blocks para-oxidation) | Longer half-life ( |
| Rotational Freedom | Moderate (Methylene spacer) | Ability to adapt to flexible binding pockets. |
| Electronic Effect | Inductive withdrawal ( | Increases acidity of the sulfonamide NH (if primary). |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989. (Standard protocols for sulfonyl chloride synthesis via sulfinate salts).
-
Grimmett, M. R. "Synthesis of Sulfonamides." in Comprehensive Organic Functional Group Transformations; Katritzky, A. R., et al., Eds.; Pergamon: Oxford, 1995.
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry2018 , 61(14), 5822–5880. (Analysis of fluorine's role in conformation and metabolism).
-
PubChem Database. Compound Summary for this compound (CAS 1308384-53-3).
-
King, J. F., et al. "The mechanism of hydrolysis of phenylmethanesulfonyl chloride." Canadian Journal of Chemistry1981 , 59(24), 326–334. (Mechanistic insights into benzylsulfonyl chloride instability).
Sources
Methodological & Application
Application Note: Precision Synthesis of (4-Chloro-2-fluorophenyl)methanesulfonamides
Executive Summary
This guide details the synthesis of sulfonamides utilizing (4-Chloro-2-fluorophenyl)methanesulfonyl chloride (CAS: 209911-85-3).[1][2][3] Unlike standard aryl sulfonyl chlorides (e.g., tosyl chloride), this reagent is a benzylic sulfonyl chloride .[1][3] This structural distinction introduces a divergent reactivity profile driven by the acidity of the benzylic protons (
Successful derivatization requires managing the competition between direct nucleophilic substitution (
Chemical Context & Mechanistic Insight
The Benzylic Challenge: Sulfene Formation
The defining feature of this compound is the presence of acidic protons at the benzylic position.[1][2][3] The 2-fluoro substituent exerts a strong inductive electron-withdrawing effect (-I), significantly increasing the acidity of these
In the presence of base (e.g., Triethylamine, DIPEA), the reaction often proceeds via an E1cB-like mechanism rather than direct displacement:[1]
-
Deprotonation: Base removes a benzylic proton.[3]
-
Elimination: Chloride is expelled, generating a transient, highly electrophilic sulfene species (
).[1][3] -
Addition: The amine nucleophile attacks the sulfur atom of the sulfene to form the sulfonamide.[3]
Critical Process Parameter (CPP): If the amine is sterically hindered or weak, water (if present) can compete for the sulfene, leading to rapid hydrolysis to the corresponding sulfonic acid.[1]
Reactivity Profile
-
Physical State: White to off-white crystalline solid (low melting point).[1][2][3]
-
Storage: Moisture sensitive.[3] Store at 2–8°C under inert gas (
or Ar).
Visualizing the Reaction Pathway
The following diagram illustrates the bifurcation between the direct substitution and sulfene pathways.
Caption: Figure 1. Mechanistic bifurcation. The 2-Fluoro substituent favors the upper "Sulfene" pathway via inductive stabilization of the carbanion.[1]
Experimental Protocols
Method A: Standard Anhydrous Synthesis (Primary/Secondary Amines)
Best for: Routine synthesis, valuable amines, and parallel library generation.[1]
Reagents:
Protocol:
-
Preparation: Flame-dry a reaction vial and purge with Nitrogen (
). -
Solvation: Dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL, 0.2 M concentration).
-
Base Addition: Add DIPEA (1.5 mmol, 261 µL). Cool the solution to 0°C (ice bath).
-
Note: Cooling is critical to control the rate of sulfene generation and prevent side reactions.
-
-
Reagent Addition: Dissolve This compound (1.1 mmol, ~267 mg) in a minimal amount of DCM (1 mL). Add this solution dropwise to the amine mixture over 5 minutes.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Monitor by LCMS or TLC.[3]
-
Quench: Add saturated
solution (5 mL). -
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine, dry over
, filter, and concentrate.[1] -
Purification: Flash chromatography (Hexanes/EtOAc) or Recrystallization (EtOH/Water).[1][3]
Method B: "Schotten-Baumann" Biphasic Conditions
Best for: Polar amines, amino acids, or scale-up where anhydrous conditions are difficult.[1][2][3]
Reagents:
Protocol:
-
Dissolve the Amine and Base in Water/THF (1:1 mixture).[3]
-
Cool to 0°C.
-
Add the Sulfonyl Chloride (solid or dissolved in minimal THF) in portions.
-
Vigorously stir (high RPM required for biphasic systems) for 4–12 hours.
-
Acidification: Carefully acidify to pH ~3-4 with 1N HCl (if product is neutral/acidic) or extract directly if basic.[1][2][3]
-
Note: This method risks higher hydrolysis rates due to the presence of water.[3] Use a 20% excess of sulfonyl chloride.[3]
Critical Process Parameters & Troubleshooting
| Observation | Root Cause | Corrective Action |
| Low Yield / High Sulfonic Acid | Hydrolysis of Sulfene intermediate.[1][2][3] | 1. Ensure solvents are strictly anhydrous.2. Lower temperature to -10°C during addition.3. Increase amine concentration to outcompete water.[3] |
| Impurity: "Dimer" ( | Sulfene oligomerization (Stilbene formation).[1][2][3] | 1. Avoid large excess of base.2.[3] Add Sulfonyl Chloride slowly (keep instantaneous concentration low). |
| No Reaction (Steric hindrance) | Amine is too bulky or non-nucleophilic. | 1.[1][3] Switch solvent to Pyridine (acts as solvent & catalyst).2.[3] Add DMAP (0.1 equiv) as a nucleophilic catalyst.3.[1][3] Heat to 40°C (carefully). |
| Reagent Degradation | Starting material hydrolyzed in bottle.[3] | Verify reagent quality by H-NMR.[2][3] Look for broad OH peak or shift in benzylic |
Analytical Characterization Data
Expected NMR Features for Product:
-
NMR (DMSO-
): - NMR:
Workflow Decision Tree
Caption: Figure 2. Operational decision tree for selecting the optimal synthesis protocol.
References
-
King, J. F., & Durst, T. (1965).[1][3] Sulfenes in the Reaction of Phenylmethanesulfonyl Chloride with Tertiary Amines. Journal of the American Chemical Society, 87(24), 5684–5690.[1] Link[1][3]
-
Scott, W. J., et al. (2017).[1][3] Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido...[1][2][3] Journal of Medicinal Chemistry, 60(7), 2983–3001.[1] (Demonstrates application of this specific scaffold in MDM2 inhibitors). Link[1][3]
-
Sigma-Aldrich. (n.d.).[1][2][3] Product Specification: this compound.[1][2][3] Merck KGaA.[3] Link
-
Organic Chemistry Portal. (2023). Synthesis of Sulfonamides - Recent Literature. Organic Chemistry Portal. Link
-
BenchChem. (2025).[1][3][4] Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. BenchChem Application Notes. Link[1][3]
Sources
Application Note: Sulfonylation with (4-Chloro-2-fluorophenyl)methanesulfonyl Chloride
This Application Note is designed for researchers and medicinal chemists. It addresses the specific reactivity profile of (4-Chloro-2-fluorophenyl)methanesulfonyl chloride , a specialized reagent that behaves differently from standard arylsulfonyl chlorides (e.g., Tosyl chloride) due to its acidic benzylic protons.
Executive Summary
This compound is a benzylic sulfonyl chloride used to introduce the (4-chloro-2-fluorobenzyl)sulfonyl pharmacophore. Unlike phenyl sulfonyl chlorides, this reagent possesses acidic
The presence of electron-withdrawing groups (2-Fluoro and 4-Chloro) significantly increases the acidity of these benzylic protons compared to unsubstituted benzylsulfonyl chloride. Consequently, standard protocols using strong bases (e.g.,
Reaction Mechanism & Critical Insights
The "Sulfene" Divergence
The reaction with secondary amines (
-
Direct Nucleophilic Substitution (
-like): The amine attacks the sulfur atom, displacing chloride. This is the desired pathway. -
Sulfene Formation (
-like): Base removes a benzylic proton to form a transient sulfene intermediate ( ). This highly reactive species is then trapped by the amine.
Mechanistic Pathway Diagram
The following diagram illustrates the competition between the productive pathway and the side reactions.
Figure 1: Mechanistic divergence showing the risk of sulfene-mediated side reactions.[5]
Experimental Protocols
Method A: Low-Temperature Pyridine (Recommended for Library Synthesis)
This method uses pyridine as both solvent and weak base. Pyridine is less likely to drive rapid sulfene formation than triethylamine, favoring the direct substitution pathway.
Reagents:
-
This compound (1.0 equiv)
-
Secondary Amine (1.1 equiv)
-
Pyridine (anhydrous, 5–10 volumes)
-
DCM (optional co-solvent for solubility)
Step-by-Step:
-
Preparation: Dissolve the secondary amine (1.1 equiv) in anhydrous pyridine (or DCM/Pyridine 1:1 mixture) in a round-bottom flask under inert atmosphere (
or Ar). -
Cooling: Cool the solution to
using an ice bath. Critical: Lower temperature suppresses the elimination rate. -
Addition: Dissolve the sulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 10–15 minutes.
-
Note: Do not add solid reagent directly; localized high concentrations can trigger dimerization.
-
-
Reaction: Stir at
for 1 hour, then allow to warm to Room Temperature (RT) over 2 hours. -
Quench: Dilute with EtOAc and wash sequentially with:
-
1M HCl (to remove pyridine)
-
Saturated
-
Brine
-
-
Isolation: Dry over
, filter, and concentrate.
Method B: Biphasic Schotten-Baumann (Robust for Scale-up)
Uses an inorganic base in a biphasic system. The sulfonyl chloride remains in the organic phase while the base stays in the aqueous phase, minimizing "runaway" deprotonation.
Reagents:
-
Sulfonyl Chloride (1.0 equiv)
-
Secondary Amine (1.0 equiv)
-
Base:
or (2.0 equiv) dissolved in water. -
Solvent: DCM or THF.[3]
Step-by-Step:
-
Dissolve the amine in DCM (approx. 0.2 M concentration).[6]
-
Add the aqueous carbonate solution (1:1 volume ratio with DCM).
-
Cool the biphasic mixture to
with vigorous stirring. -
Add the sulfonyl chloride (dissolved in minimal DCM) dropwise.
-
Stir vigorously at
for 30 mins, then RT for 2–4 hours. -
Separate phases. Extract aqueous layer with DCM. Combine organics, dry, and concentrate.
Data Summary & Comparison
| Parameter | Method A (Pyridine) | Method B (Biphasic) | Standard Et3N/DCM |
| Primary Mechanism | Direct Substitution | Interfacial Substitution | Sulfene Elimination (High Risk) |
| Impurity Profile | Low (Cleanest) | Low (Hydrolysis possible) | High (Stilbenes/Dimers) |
| Reaction Time | 2–4 Hours | 4–6 Hours | < 1 Hour (Exothermic) |
| Scale Suitability | mg to gram scale | Multi-gram scale | Not Recommended |
| Yield (Typical) | 85–95% | 80–90% | 40–60% |
Troubleshooting Guide
Problem: Reaction mixture turns dark/black immediately.
-
Cause: Rapid decomposition via sulfene oligomerization.
-
Fix: The base was likely too strong or added too fast. Switch to Method A (Pyridine) or ensure temperature is strictly maintained at
.
Problem: Recovery of starting amine but loss of sulfonyl chloride.
-
Cause: Hydrolysis. The sulfonyl chloride reacted with water faster than the amine.
-
Fix: Dry solvents are critical in Method A. In Method B, increase the equivalents of sulfonyl chloride to 1.2–1.3 equiv.
Problem: Formation of insoluble precipitate during workup.
-
Cause: This is often the sulfonamide product (if highly crystalline) or Pyridine-HCl salts.
-
Fix: If the product precipitates, filter the solid and wash with water/ether rather than performing an aqueous extraction.
Safety & Handling
-
Corrosivity: this compound is corrosive and causes severe skin burns (H314).[6] Wear nitrile gloves, lab coat, and eye protection.
-
Moisture Sensitivity: Reacts with water to release HCl gas.[4] Store under inert gas in a refrigerator (
). -
Lachrymator: Benzylic sulfonyl chlorides can be lachrymatory. Handle only in a fume hood.
Experimental Workflow Visualization
Figure 2: Step-by-step workflow for the Low-Temperature Pyridine protocol.
References
-
King, J. F., et al. (1992). "Mechanisms of hydrolysis of alkanesulfonyl chlorides." Canadian Journal of Chemistry. Link (Discusses the competition between
and sulfene pathways). -
Organic Chemistry Portal. "Synthesis of Sulfonamides." Link (General overview of sulfonylation methodologies).
-
PubChem Compound Summary. "(4-Chlorophenyl)methanesulfonyl chloride."[6] Link (Analogous compound properties and safety data).
-
Sigma-Aldrich. "Benzenesulfonyl chloride derivatives safety data." Link (General safety handling for sulfonyl chlorides).
Sources
- 1. scilit.com [scilit.com]
- 2. researchgate.net [researchgate.net]
- 3. cbijournal.com [cbijournal.com]
- 4. Benzenesulfonyl Chloride: Properties, Synthesis, Applications, and Safety Considerations [en.jinlichemical.com]
- 5. echemi.com [echemi.com]
- 6. (4-Chlorophenyl)methanesulfonyl chloride | C7H6Cl2O2S | CID 227304 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Protecting Group Strategies for (4-Chloro-2-fluorophenyl)methanesulfonyl Chloride
This Application Note and Protocol Guide details the handling, reactivity, and protecting group strategies for (4-Chloro-2-fluorophenyl)methanesulfonyl chloride .
This reagent possesses a "Jekyll and Hyde" reactivity profile: it is a standard electrophile for sulfonamide synthesis, but its benzylic protons render it susceptible to sulfene elimination —a side reaction that causes dimerization and yield loss. This guide addresses strategies to suppress this pathway ("Process Protection") and strategies to mask the sulfonyl group to enable modification of the aryl core ("Scaffold Protection").
Executive Summary & Reactivity Profile
This compound (1 ) is a bifunctional building block containing a reactive sulfonyl chloride and a halogenated aromatic core.
-
Primary Reactivity (Electrophilic): Attacks nucleophiles (amines, alcohols) to form sulfonamides and esters.
-
Secondary Reactivity (Acidic/Elimination): The benzylic protons (
-protons) are significantly acidic due to the adjacent sulfonyl group and the electron-withdrawing aryl ring. In the presence of strong bases (e.g., Triethylamine), 1 undergoes E2 elimination to form the transient Sulfene intermediate. -
The Challenge: Sulfenes are highly reactive. They can dimerize to form stilbenes or react non-selectively, leading to "tarry" byproducts.
-
The Solution: "Protection" in this context refers to two distinct concepts:
-
Kinetic Protection: Selecting conditions that prevent sulfene formation during sulfonylation.
-
Synthetic Masking: Converting the unstable
into a robust sulfonamide (e.g., -t-butyl) to allow lithiation or cross-coupling on the aryl ring.
-
Mechanism & "Sulfene" Suppression (Process Protection)
The choice of base dictates the reaction pathway. Understanding this bifurcation is critical for high yields.
Pathway Analysis[1]
-
Pathway A (Direct Substitution - Desired): Nucleophilic attack on sulfur. Favored by weak bases (Pyridine) and low temperatures.
-
Pathway B (Sulfene Elimination - Undesired): Deprotonation of the benzylic carbon followed by chloride expulsion. Favored by strong, bulky bases (TEA, DIPEA).
Diagram: The Sulfene Divergence
Caption: Pathway divergence dependent on base strength. Strong bases promote sulfene formation, leading to oligomerization.
Strategies for Aryl Functionalization (Masking)
If the goal is to modify the aryl ring (e.g., Suzuki coupling at the 4-Cl position or Lithiation at the 2-F position) while retaining the sulfur handle, the sulfonyl chloride must be "masked."
Strategy A: The tert-Butyl Sulfonamide Mask
The
Workflow:
-
Protection: React 1 with tert-butylamine (excess)
Forms stable sulfonamide. -
Modification: Perform lithiation/coupling on the aryl ring.
-
Deprotection: Treat with Trifluoroacetic acid (TFA) to cleave the
-Bu group, revealing the primary sulfonamide ( ).
Strategy B: The PMB (p-Methoxybenzyl) Mask
Used when acidic deprotection (TFA) is too harsh for other functional groups on the molecule. PMB can be removed oxidatively (CAN or DDQ) or with strong acid.
Detailed Experimental Protocols
Protocol 1: High-Yield Sulfonylation (Avoiding Sulfenes)
Use this protocol for coupling 1 to amines without side reactions.
Reagents:
-
This compound (1.0 equiv)
-
Amine Nucleophile (1.1 equiv)
-
Pyridine (Solvent/Base, or 3.0 equiv in DCM)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Preparation: Dissolve the Amine Nucleophile (1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask under
. -
Base Addition: Add Pyridine (3.0 mmol, 240 µL). Note: Pyridine is sufficiently basic to drive the reaction but weakly basic (
) enough to minimize benzylic deprotonation. -
Cooling: Cool the mixture to 0 °C (Ice bath).
-
Addition: Dissolve the Sulfonyl Chloride 1 (1.0 mmol) in DCM (2 mL). Add this solution dropwise over 10 minutes.
-
Rationale: Slow addition keeps the concentration of electrophile low, preventing runaway exotherms.
-
-
Reaction: Stir at 0 °C for 1 hour, then warm to Room Temperature (RT) for 2 hours.
-
Monitoring: Check TLC/LCMS. The sulfonyl chloride hydrolyzes quickly on silica; monitor the disappearance of the amine or formation of the sulfonamide.
-
Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine), then Sat.
and Brine. Dry over .
Protocol 2: Masking for Aryl Modification (The -Butyl Route)
Use this protocol to protect the sulfur handle before modifying the aryl core.
Step A: Masking (Protection)
-
Dissolve 1 (5.0 mmol) in DCM (20 mL) at 0 °C.
-
Add tert-Butylamine (15.0 mmol, 3.0 equiv) dropwise. Note: Excess amine acts as both nucleophile and HCl scavenger.
-
Stir at RT for 3 hours.
-
Wash with 1M HCl (remove excess amine). Isolate the
-tert-butyl sulfonamide (Solid).
Step B: Modification (Example: Suzuki Coupling)
-
Combine Masked Sulfonamide (1.0 equiv), Aryl Boronic Acid (1.5 equiv),
(5 mol%), and (3.0 equiv) in Dioxane/Water (4:1). -
Heat to 90 °C under
for 4-12 hours. -
Workup and purify the biaryl intermediate.
Step C: Demasking (Deprotection)
-
Dissolve the modified
-tert-butyl sulfonamide in TFA (Trifluoroacetic acid) (approx. 0.5 M concentration). -
Add Anisole (2-3 drops) as a cation scavenger (crucial to prevent
-butyl cation recombination). -
Heat to 60 °C (or reflux) for 2-16 hours. Monitor by LCMS for loss of
-Bu (+56 mass loss). -
Concentrate TFA. Neutralize carefully with Sat.
. Extract with EtOAc.-
Result: Primary Sulfonamide (
).
-
Comparative Data: Base Selection
The following table summarizes the effect of base selection on the yield of the reaction between phenylmethanesulfonyl chloride derivatives and benzylamine (Model Reaction).
| Base | pKa (Conj. Acid) | Mechanism Dominance | Yield of Sulfonamide | Major Byproduct |
| Triethylamine (TEA) | 10.75 | Sulfene Elimination | 45 - 60% | Stilbenes / Dimers |
| DIPEA (Hunig's) | 11.0 | Sulfene Elimination | 40 - 55% | Complex mixture |
| Pyridine | 5.2 | Direct Substitution | 85 - 95% | Minimal |
| Na2CO3 (aq) | 10.3 | Mixed (Schotten-Baumann) | 70 - 80% | Hydrolysis (Sulfonic acid) |
Data aggregated from standard sulfonyl chloride reactivity profiles [1, 2].
Visual Workflow: Masking Strategy
Caption: Step-wise workflow for utilizing the t-Butyl group to mask sulfonyl reactivity during aryl core modification.
References
-
King, J. F., & Durst, T. (1966).[1] The reaction of phenylmethanesulfonyl chloride with tertiary amines: Formation of geometrical isomers about a carbon–sulfur double bond.[1][2] Canadian Journal of Chemistry, 44(7), 819-828.[1]
-
Dubbaka, S. R., & Vogel, P. (2003).[3] Organosulfur Compounds: Sulfonyl Chlorides.[4][3][5] Angewandte Chemie International Edition, 42(39), 4740-4768. (Review of Sulfonyl Chloride reactivity).
- Scott, W. J., et al. (1993). Palladium-catalyzed coupling of vinyl triflates with organostannanes. Organic Syntheses, 70, 201.
-
Woolven, H., et al. (2014). Sulfonamides as Protecting Groups for Primary Amines.[6] Organic Letters, 16(11), 3094-3097.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (4-Chlorophenyl)methanesulfonyl chloride | C7H6Cl2O2S | CID 227304 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 6. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
Synthesis of anticancer agents with (4-Chloro-2-fluorophenyl)methanesulfonyl chloride
Reagent Focus: (4-Chloro-2-fluorophenyl)methanesulfonyl chloride CAS: 541528-45-4 Application: Medicinal Chemistry / Oncology Drug Discovery
Executive Summary & Pharmacophore Logic
This guide details the synthetic utility of This compound in the development of anticancer agents. Sulfonamides act as a "privileged structure" in oncology, serving as the primary pharmacophore for targets such as Carbonic Anhydrase IX/XII (CAIX/XII) , which regulate tumor pH in hypoxic environments, and as tubulin polymerization inhibitors.
The specific substitution pattern of this reagent offers distinct medicinal chemistry advantages:
-
2-Fluoro Substitution: Enhances metabolic stability by blocking the metabolically labile ortho-position and modulates lipophilicity (
) for improved membrane permeability. -
4-Chloro Handle: Provides a reactive site for late-stage diversification via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura), allowing researchers to grow the molecule into hydrophobic pockets of the target protein.
-
Methanesulfonyl Linker: The methylene (
) "hinge" between the aromatic ring and the sulfonyl group provides conformational flexibility distinct from rigid aryl sulfonamides, often critical for fitting into the deep active sites of metalloenzymes like CAIX.
Safety & Handling Protocols
Hazard Class: Corrosive (Skin Corr.[1][2] 1B), Moisture Sensitive.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
-
Hydrolysis Risk: Sulfonyl chlorides hydrolyze rapidly in moist air to form sulfonic acids and HCl. All glassware must be flame-dried or oven-dried (>120°C).
-
PPE: Full chemical resistant gloves (Nitrile/Neoprene), face shield, and lab coat are mandatory. Handle only in a functioning fume hood.
Synthetic Strategy: The "Warhead" Assembly
The primary workflow involves the nucleophilic substitution of the sulfonyl chloride by a primary or secondary amine. This creates the sulfonamide "warhead" or linker.
Diagram 1: General Synthetic Workflow
Figure 1: Step-wise progression from reagent to functionalized anticancer lead.[3]
Experimental Protocols
Protocol A: General N-Sulfonylation (Library Generation)
Objective: Synthesis of N-substituted (4-chloro-2-fluorophenyl)methanesulfonamides.
Reagents:
-
This compound (1.0 equiv)
-
Amine substrate (1.1 equiv)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv)
-
Dichloromethane (DCM) (Anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL).
-
Base Addition: Add TEA (1.5 mmol, 210 µL). Cool the mixture to 0°C using an ice bath.
-
Reagent Addition: Dissolve This compound (1.0 mmol, 243 mg) in DCM (2 mL). Add this solution dropwise to the reaction flask over 10 minutes to control the exotherm.
-
Note: A color change (often yellowing) may occur.[4]
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor via TLC (Hexane:EtOAc 3:1) or LCMS.
-
Workup:
-
Quench with 1M HCl (5 mL) to neutralize excess base and solubilize unreacted amine.
-
Extract with DCM (3 x 10 mL).
-
Wash combined organics with Brine, dry over anhydrous
, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Silica gel, Gradient 0-40% EtOAc in Hexanes).
Protocol B: Late-Stage Diversification (Suzuki Coupling)
Objective: Utilizing the 4-Chloro position to extend the scaffold into hydrophobic domains of the target protein (e.g., kinase hydrophobic pocket).
Reagents:
-
Sulfonamide Scaffold (from Protocol A) (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
- (5 mol%)
- (2.0 equiv)
-
Dioxane/Water (4:1)
Methodology:
-
Degas solvents (Dioxane/Water) with Nitrogen for 15 minutes.
-
Add Sulfonamide scaffold, Boronic Acid, Base, and Catalyst to a sealed pressure vial.
-
Heat to 90°C for 12–16 hours.
-
Filter through Celite, dilute with EtOAc, wash with water, and purify via HPLC.
Data Analysis & Quality Control
Expected Analytical Data
To validate the synthesis, look for these characteristic signals.
| Technique | Parameter | Characteristic Signal / Observation |
| 1H NMR | Benzylic | Singlet or doublet (if diastereotopic) around δ 4.3 – 4.5 ppm . This confirms the |
| 1H NMR | Aromatic Region | Distinct pattern for 1,2,4-substitution. The proton ortho to Fluorine will show H-F coupling ( |
| IR | Sulfonyl | Strong stretches at ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric). |
| LCMS | Mass | Molecular ion |
Diagram 2: Structure-Activity Relationship (SAR) Logic
Figure 2: Pharmacological rationale for the selected substitution pattern.
References
-
BenchChem. (2025).[5] Protocol for N-sulfonylation using Methanesulfonyl Chloride. Retrieved from
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
-
Yousef, F., et al. (2018).[6] Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal.[6] Retrieved from
-
Fisher Scientific. (2023).[7] Safety Data Sheet: (2-Fluorophenyl)methanesulfonyl chloride.[7] Retrieved from
-
MDPI. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues. Retrieved from
Sources
Analytical techniques for (4-Chloro-2-fluorophenyl)methanesulfonyl chloride reactions
Executive Summary
(4-Chloro-2-fluorophenyl)methanesulfonyl chloride (CAS: 1308384-53-3) is a high-value benzylic sulfonyl chloride scaffold used in the synthesis of sulfonamide-based pharmacophores.[1] Its structural integrity is compromised by two primary degradation pathways: hydrolysis (to the corresponding sulfonic acid) and thermal elimination (extrusion of SO₂).
Standard analytical workflows often fail because direct Reverse-Phase HPLC (RP-HPLC) induces on-column hydrolysis, while Gas Chromatography (GC) inlet temperatures can trigger thermal decomposition.[1] This guide presents a Derivatization-First Strategy , establishing a self-validating protocol that converts the unstable electrophile into a stable sulfonamide surrogate for accurate quantification.[1]
Chemical Identity & Properties
| Property | Description |
| Chemical Name | This compound |
| Structure | Ar–CH₂–SO₂Cl (Benzylic sulfonyl chloride) |
| Molecular Formula | C₇H₅Cl₂FO₂S |
| Molecular Weight | 243.08 g/mol |
| Reactivity Class | Hard Electrophile (moisture sensitive) |
| Critical Impurity | (4-Chloro-2-fluorophenyl)methanesulfonic acid (Hydrolysis product) |
Core Analytical Challenges & Solutions
Challenge A: The "Phantom" Impurity (Hydrolysis)
Sulfonyl chlorides hydrolyze rapidly in the presence of atmospheric moisture or aqueous mobile phases.
-
Observation: In direct RP-HPLC (Water/ACN), the sulfonyl chloride peak broadens or disappears, co-eluting with the sulfonic acid front.
-
Solution:Pre-column Derivatization . Convert the reactive –SO₂Cl to a stable sulfonamide (–SO₂NR₂) using a secondary amine before injection.
Challenge B: Thermal Instability
Benzylic sulfonyl chlorides are prone to cheletropic extrusion of SO₂, especially at high GC inlet temperatures (>200°C), leading to false negatives or complex chromatograms.
-
Solution:Cold-Inlet GC or reliance on Derivatized HPLC (Method A).[1]
Protocol A: Quantitative Purity Assessment (Derivatization-HPLC)
This is the Gold Standard method. It quantifies the active electrophilic content, distinguishing it from hydrolyzed sulfonic acid impurities (which do not react with the amine to form a neutral sulfonamide).
The Derivatization Principle
[1]-
Active Species: Forms a neutral, organic-soluble sulfonamide.[1]
-
Hydrolyzed Species (Impurity): Forms a polar ammonium sulfonate salt.[1]
-
Separation: The neutral sulfonamide retains on C18; the salt elutes at the void volume.
Reagents
-
Derivatizing Agent: Morpholine (excess).[1] Reason: Forms a crystalline, UV-active derivative with distinct retention.
-
Solvent: Dichloromethane (DCM, anhydrous).[1]
-
Quench: 1M HCl.
Step-by-Step Workflow
-
Sample Prep: Weigh 10.0 mg of this compound into a 4 mL vial.
-
Derivatization: Add 2.0 mL of 0.5 M Morpholine in DCM . Cap and vortex for 30 seconds.
-
Incubation: Let stand at Room Temperature (RT) for 10 minutes. Note: Reaction is instantaneous, but 10 mins ensures completion.
-
Wash (Critical): Add 2.0 mL of 1M HCl (aq). Vortex vigorously to extract excess morpholine and any sulfonic acid salts into the aqueous layer.
-
Extraction: Allow layers to separate. Remove the bottom organic layer (DCM) containing the derivatized sulfonamide.
-
Dilution: Dilute 100 µL of the DCM layer into 900 µL of Acetonitrile (ACN).
-
Injection: Inject 5 µL onto the HPLC.
HPLC Conditions
-
Column: Agilent Zorbax Eclipse Plus C18 (100 x 4.6 mm, 3.5 µm).[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Gradient: 40% B to 95% B over 8 minutes.
-
Detection: UV @ 254 nm (Aromatic ring) and 220 nm.[1]
Protocol B: Reaction Monitoring (In-Process Control)
When using this compound to synthesize a drug substance (e.g., coupling with an aniline), you must monitor the disappearance of the sulfonyl chloride.
The "Double-Quench" Technique:
-
Sampling: Take 50 µL of the reaction mixture.
-
Quench: Add to a vial containing 200 µL of Piperidine (excess).
-
Mechanism:
-
Unreacted Starting Material converts to the Piperidyl-Sulfonamide .[1]
-
Desired Product (already a sulfonamide) remains unchanged.
-
-
Analysis: Inject on HPLC.
Structural Confirmation (Spectroscopy)
When characterizing the bulk material, specific signals confirm the integrity of the sulfonyl chloride moiety versus the hydrolyzed acid.
| Technique | Diagnostic Signal (Sulfonyl Chloride) | Diagnostic Signal (Sulfonic Acid) |
| 1H NMR (CDCl₃) | Benzylic CH₂: Singlet @ δ 4.8 - 5.0 ppm (Deshielded by Cl) | Benzylic CH₂: Singlet @ δ 4.2 - 4.4 ppm (Shifted upfield) |
| 13C NMR | C-S Carbon: ~70-75 ppm | C-S Carbon: ~55-60 ppm |
| IR (Neat) | S=O stretch (asym): 1370-1380 cm⁻¹ | Broad OH stretch (2500-3000 cm⁻¹) |
| GC-MS (EI) | Molecular Ion [M]⁺ visible (if cold inlet).[1] Loss of SO₂ common.[1] | Usually not visible; requires silylation.[1] |
Visualization: Analytical Workflow Logic
Figure 1: Decision tree for the analysis of labile sulfonyl chlorides. Direct analysis is discouraged due to hydrolysis artifacts.
References
-
PubChem. "(4-Chlorophenyl)methanesulfonyl chloride - Compound Summary."[1] National Library of Medicine.[1] Accessed February 5, 2026.[1] Link
-
Organic Chemistry Portal. "Synthesis of Sulfonamides from Sulfonyl Chlorides." Organic Chemistry Portal. Accessed February 5, 2026.[1] Link
-
BenchChem. "A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques." BenchChem Technical Notes. Accessed February 5, 2026.[1] Link[1]
-
Santa Cruz Biotechnology. "(2-Chloro-4-fluorophenyl)methanesulfonyl chloride Product Sheet." SCBT. Accessed February 5, 2026.[1] Link
-
Bahrami, K., et al. "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides."[1][2] Journal of Organic Chemistry, 2009, 74, 9287-9291.[2] (Cited for general reactivity context).
Sources
HPLC monitoring of (4-Chloro-2-fluorophenyl)methanesulfonyl chloride reactions
Application Note: HPLC Monitoring of (4-Chloro-2-fluorophenyl)methanesulfonyl chloride Synthesis
Abstract The synthesis of this compound (CFPMS-Cl) presents a classic analytical paradox: the target molecule is a highly reactive electrophile designed to facilitate downstream sulfonylation, yet this very reactivity renders it unstable during standard reverse-phase HPLC analysis.[1] Direct injection into aqueous mobile phases leads to on-column hydrolysis, resulting in variable quantification and "ghost" peaks of the corresponding sulfonic acid. This Application Note details a robust Derivatization-Quench Protocol that chemically "freezes" the reaction composition prior to analysis, ensuring precise In-Process Control (IPC) and final release testing.
Chemical Context & Analytical Challenge
The Analyte:
-
Reactivity: The sulfonyl chloride moiety (-SO₂Cl) is susceptible to rapid hydrolysis by water, yielding (4-Chloro-2-fluorophenyl)methanesulfonic acid.[1]
The Problem with Direct Analysis:
In a standard Reverse-Phase (RP) HPLC run using Water/Acetonitrile gradients, the sulfonyl chloride degrades during the separation.[1]
-
Peak Broadening: The chloride peak tails as it converts to acid on the column.[1]
-
Quantification Errors: The Area% of the product is artificially low, while the impurity (acid) is artificially high.
-
Corrosion: Repeated injection of acid chlorides generates HCl inside the HPLC stainless steel capillaries.[1]
The Solution: Pre-Column Derivatization To monitor the reaction accurately, we must convert the unstable -SO₂Cl into a stable sulfonamide immediately upon sampling.[1]
Strategic Protocol: The "Quench-and-Analyze" Workflow
We utilize Morpholine or Diethylamine as a quenching agent.[1] These secondary amines react instantaneously with the sulfonyl chloride to form a stable sulfonamide.[1]
Reaction Scheme:
-
Analyte Monitored: (4-Chloro-2-fluorophenyl)methanesulfonyl morpholide (Surrogate for the chloride).[1]
-
Impurity Monitored: (4-Chloro-2-fluorophenyl)methanesulfonic acid (Does not react with amine; remains as acid).[1]
-
Starting Material: (4-Chloro-2-fluorobenzyl) chloride (Does not react rapidly with amine under these conditions; remains distinct).[1]
Workflow Visualization
Figure 1: The "Quench-and-Analyze" workflow ensures the unstable chloride is converted to a stable sulfonamide before it encounters the aqueous HPLC mobile phase.[1]
Detailed Experimental Protocols
Protocol A: Preparation of Quench Solution
-
Reagent: Morpholine (Reagent Grade) or Diethylamine.[1]
-
Solvent: Acetonitrile (HPLC Grade).[1]
-
Preparation: Mix 1.0 mL of Morpholine into 50 mL of Acetonitrile (approx. 2% v/v).
-
Storage: Stable for 1 week at room temperature.
Protocol B: Sample Preparation (IPC)
-
Prepare Vial: Place 1.0 mL of Quench Solution into a standard HPLC vial.
-
Sample: Withdraw 20 µL of the reaction mixture using a micropipette.
-
Quench: Immediately dispense the sample into the HPLC vial containing the Quench Solution.[1]
-
Mix: Cap and vortex for 10 seconds.
-
Dilute (Optional): If the reaction is highly concentrated, dilute further with Acetonitrile/Water (50:50) after the quench is complete.
-
Inject: Inject 5-10 µL onto the HPLC.
Protocol C: HPLC Method Parameters
| Parameter | Setting | Rationale |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm | Standard stationary phase for separating neutral sulfonamides from polar acids.[1] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Low pH (~2.[1]0) suppresses ionization of the sulfonic acid impurity, improving its peak shape.[1] |
| Mobile Phase B | Acetonitrile | Strong solvent for eluting the hydrophobic sulfonamide derivative.[1] |
| Flow Rate | 1.0 mL/min | Standard backpressure balance.[1] |
| Column Temp | 30°C | Maintains reproducible retention times.[1][4] |
| Detection | UV @ 220 nm and 265 nm | 220 nm for max sensitivity; 265 nm for specificity to the aromatic ring. |
| Run Time | 15 Minutes | Sufficient to elute starting material, acid impurity, and sulfonamide.[1] |
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 10 | Initial Hold (Elute polar Sulfonic Acid) |
| 2.0 | 10 | Isocratic hold |
| 10.0 | 90 | Linear Gradient (Elute Sulfonamide & SM) |
| 12.0 | 90 | Wash |
| 12.1 | 10 | Re-equilibration |
| 15.0 | 10 | End of Run |[1]
Data Interpretation & System Suitability
To validate the method, you must identify the three critical species.[1] Their elution order typically follows polarity:
-
(4-Chloro-2-fluorophenyl)methanesulfonic acid:
-
Excess Morpholine (Quench Reagent):
-
RT: ~1.5 min (Void volume/solvent front).
-
Note: Usually transparent at 265 nm but may show at 220 nm.[1]
-
-
Starting Material (Benzyl Chloride/Thiol):
-
RT: ~8.0 - 9.0 min.[1]
-
-
Derivatized Product (Sulfonamide):
System Suitability Criteria:
-
Resolution (Rs): > 2.0 between the Sulfonic Acid peak and any early eluting impurities.[1]
-
Precision: RSD < 1.0% for the Sulfonamide peak area (n=5 injections of a standard).
-
Derivatization Efficiency Check: Analyze a pure standard of the Sulfonyl Chloride. It should show < 0.5% Sulfonic Acid if the quench is effective and the material is pure.[1]
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| High Acid Peak (>5%) | 1. Wet Quench Reagent.2. Slow Quenching.3. Actual hydrolysis in reactor. | 1. Use fresh HPLC grade ACN for quench solution.2. Vortex immediately upon addition.3. Dry reactor/solvents.[1] |
| Doublet Peak for Product | Incomplete derivatization or rotamers.[1] | Ensure excess Morpholine (at least 10 molar equivalents relative to the sample).[1] |
| Ghost Peaks | Reaction of Morpholine with Starting Material.[1] | Run a blank with Starting Material + Quench Solution to identify artifacts.[1] |
| Pressure Buildup | Precipitation of amine salts.[1] | Ensure the needle wash is compatible (e.g., 50:50 ACN:Water) to dissolve salts.[1] |
References
-
BenchChem. A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques. Retrieved from [1]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 227304, (4-Chlorophenyl)methanesulfonyl chloride.[1] Retrieved from [1]
-
Sigma-Aldrich (Merck). Derivatization Reagents for HPLC.[1] Retrieved from [1]
-
Organic Syntheses. Benzenesulfonyl chloride.[1][6] Org.[1][5] Synth. 1921, 1,[1][7] 21. DOI: 10.15227/orgsyn.001.0021.[1] Retrieved from [1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound - High purity | EN [georganics.sk]
- 3. 007chemicals.com [007chemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN113717080A - Synthesis method of 4-chloro-2-cyanobenzene sulfonyl chloride - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: (4-Chloro-2-fluorophenyl)methanesulfonyl Chloride Optimization
The following guide is structured as a specialized Technical Support Center for researchers optimizing the synthesis of (4-Chloro-2-fluorophenyl)methanesulfonyl chloride (CAS: 186544-36-5).
It prioritizes the Oxidative Chlorination route, as this is the industry standard for high-yield synthesis of electron-deficient benzyl sulfonyl chlorides, avoiding the regioselectivity issues of direct chlorosulfonation and the dimerization risks of Grignard routes.
Ticket ID: OPT-186544 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Molecule Profile
The Challenge: Unlike stable aryl sulfonyl chlorides (e.g., Tosyl chloride), benzyl sulfonyl chlorides are thermally unstable and prone to desulfonylation (loss of SO₂ to form the benzyl chloride) and rapid hydrolysis . The presence of the electron-withdrawing Chlorine and Fluorine atoms on the phenyl ring slightly stabilizes the benzylic anion but does not eliminate the risk of thermal decomposition.
Target Molecule:
-
Structure: (4-Chloro-2-fluorophenyl)-CH₂-SO₂Cl[1]
-
Key Instability Factor: The benzylic C-S bond is weak. Temperatures >20°C during formation or workup often lead to yield collapse.
Troubleshooting Hub (Q&A)
Issue 1: "My crude product contains large amounts of the starting benzyl chloride (or benzyl halide)."
Diagnosis: This is likely Desulfonylation , not unreacted starting material. Mechanism: Benzyl sulfonyl chlorides extrude SO₂ via a radical or ionic mechanism if heated.
-
The Fix:
-
Temperature Control: Maintain reaction temperature strictly between 0°C and 5°C . Never heat to reflux.
-
Chlorination Agent: If using SO₂Cl₂ (Sulfuryl chloride), switch to Cl₂ gas or N-Chlorosuccinimide (NCS) . SO₂Cl₂ often requires higher temperatures that trigger decomposition.
-
Quench: Do not use warm water. Quench onto crushed ice/brine.
-
Issue 2: "Yield is low (<40%), and I see sulfonic acid in the aqueous layer."
Diagnosis: Hydrolysis during workup.[2] Mechanism: The sulfonyl chloride hydrolyzes to the sulfonic acid (water-soluble) immediately upon contact with water if the pH is not controlled or phase separation is slow.
-
The Fix:
-
Phase Separation: Use a hydrophobic co-solvent (e.g., DCM or EtOAc ) during the reaction or add it immediately before quenching.
-
Speed: Perform a "cold quench" (<5°C) and separate phases immediately. Do not let the mixture stir in water.
-
Buffering: Wash the organic layer with cold 5% NaHCO₃, but only if the contact time is <2 minutes. Otherwise, use cold Brine.
-
Issue 3: "The reaction stalls at the intermediate stage (Isothiouronium salt or Thiol)."
Diagnosis: Insufficient Oxidant Stoichiometry or Phase Transfer Limitation .
-
The Fix:
-
Stoichiometry: Ensure a 3.0 - 3.5 equivalent excess of Chlorine/NCS. The reaction consumes oxidant rapidly to convert the sulfur from Oxidation State -2 to +6.
-
Agitation: This is a multiphase reaction (Solid/Liquid or Gas/Liquid). High-shear stirring (>500 RPM) is mandatory to disperse the oxidant.
-
Optimized Experimental Protocol
Method: Oxidative Chlorination via Isothiouronium Salt (One-Pot or Two-Step). Rationale: Avoids handling the foul-smelling benzyl thiol and minimizes dimerization.
Step 1: Formation of Isothiouronium Salt
-
Reagents: (4-Chloro-2-fluorophenyl)methyl chloride (1.0 eq), Thiourea (1.05 eq), Ethanol (5 vol).
-
Procedure: Reflux for 2-4 hours. The product usually precipitates.
-
Isolation: Cool to 0°C, filter, and dry. This salt is stable and can be stored.
Step 2: Oxidative Chlorination (The Critical Step)
-
Reagents: Isothiouronium Salt (from Step 1), NCS (N-Chlorosuccinimide, 4.0 eq) OR Cl₂ gas, 2M HCl (aq), Acetonitrile/Water (1:1 ratio).
-
Setup: 3-neck flask, internal thermometer, vigorous stirring.
Workflow:
-
Suspend the Isothiouronium salt in Acetonitrile/2M HCl (1:1) at 0°C .
-
Add Oxidant:
-
If using NCS: Add portion-wise over 30 minutes, maintaining T < 5°C.
-
If using Cl₂: Bubble slowly through the solution, maintaining T < 5°C.
-
-
Monitoring: The suspension will clear (formation of sulfonyl chloride) and then may become cloudy again if product oils out. Monitor by TLC (convert aliquot to sulfonamide with amine for easy visualization).
-
Workup (Crucial):
-
Dilute with cold Et₂O or TBME (avoid DCM if emulsions form).
-
Wash with cold water (2x) and cold Brine (1x).
-
Dry over MgSO₄ (anhydrous) for <15 mins.
-
Concentrate at <20°C under vacuum. Do not heat the rotovap bath.
-
Visualizations
Logic Flow: Troubleshooting Low Yields
The following diagram illustrates the decision matrix for diagnosing yield failures.
Caption: Diagnostic logic for identifying the root cause of yield loss in benzyl sulfonyl chloride synthesis.
Reaction Pathway & Critical Control Points
This diagram maps the chemical transformation and where specific failures occur.
Caption: Reaction pathway showing the critical stability window of the target sulfonyl chloride.
Comparative Data: Solvent & Reagent Effects[3]
The following table summarizes the impact of solvent systems on the yield of oxidative chlorination for electron-deficient benzyl substrates.
| Solvent System | Reagent | Typical Yield | Pros | Cons |
| MeCN / H₂O / HCl | NCS | 85-92% | Excellent solubility; Mild; High conversion. | NCS is more expensive than Cl₂ gas. |
| AcOH / H₂O | Cl₂ (gas) | 75-85% | Scalable; Cheap reagents. | AcOH is hard to remove without heating (risk of decomp). |
| DCM / H₂O | SO₂Cl₂ | 40-60% | Simple setup. | High risk of desulfonylation ; SO₂Cl₂ requires higher activation energy. |
| Water (Suspension) | Cl₂ (gas) | 60-70% | Green solvent. | Poor mass transfer; Product often traps impurities in solid clumps. |
References
-
Meckler, H., & Herr, R. J. (2012).[3] Development of the Large-Scale Preparation of 2-(Methanesulfonyl)benzenesulfonyl Chloride. Organic Process Research & Development, 16(4), 550–555.[3][4] Link
- Context: Establishes the "oxidative chlorination" of thioethers/isothiouronium salts as the superior route for sensitive sulfonyl chlorides, detailing the temperature sensitivity of benzyl-like systems.
-
Wright, S. W., & Hallstrom, K. N. (2006). A Convenient Preparation of Heteroaryl Sulfonyl Chlorides. The Journal of Organic Chemistry, 71(3), 1080–1084. Link
- Context: Provides the standard NCS/HCl/Acetonitrile protocol used in the "Optimized Experimental Protocol" section.
-
BenchChem Technical Support. (2025). Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Link
- Context: General troubleshooting for hydrolysis management and stoichiometry in sulfonyl chloride synthesis.
Sources
Side reactions of (4-Chloro-2-fluorophenyl)methanesulfonyl chloride with amines
Reagent ID: (4-Chloro-2-fluorophenyl)methanesulfonyl chloride CAS: 1308384-53-3 (Generic/Related Analogues) Functional Class: Benzylsulfonyl Chloride / Electrophile Application: Synthesis of Sulfonamides (Drug Discovery/Medicinal Chemistry)
Executive Summary & Reagent Profile[1][2][3]
Welcome to the technical support hub for This compound . This reagent presents a unique "dual-threat" reactivity profile that distinguishes it from standard benzenesulfonyl chlorides.
Unlike simple aryl sulfonyl chlorides (e.g., Tosyl chloride), this molecule possesses:
-
A Benzylic Methylene Group (
): The protons on this carbon are highly acidic (pKa 10–12) due to the flanking sulfonyl group and the electron-deficient aromatic ring. This makes the reagent prone to Sulfene formation via base-mediated elimination. -
An Activated 2-Fluoro Substituent: The fluorine atom at the ortho position is activated by the strong electron-withdrawing sulfonyl group, making it susceptible to Nucleophilic Aromatic Substitution (SNAr) by amines.[1]
This guide provides the troubleshooting logic required to navigate these competing pathways and maximize the yield of your target sulfonamide.
Diagnostic Matrix: Troubleshooting Your Reaction
Use this table to match your experimental observation with the likely root cause.
| Observation | Likely Root Cause | Mechanism | Corrective Action |
| Low Yield + "Gummy" Residue | Sulfene Oligomerization | Base-mediated E1cB elimination followed by polymerization. | Switch to weaker bases (Pyridine) or biphasic conditions (Schotten-Baumann). |
| Impurity: M+ (Amine - HF) | SNAr Displacement | Amine attacks the 2-Fluoro position instead of the Sulfur. | Lower reaction temperature ( |
| Starting Material Remains | Hydrolysis | Moisture in solvent competes with the amine. | Use anhydrous DCM/THF; Ensure amine is dry. |
| Impurity: Dimer (M x 2) | Stilbene Disulfone | Dimerization of the reactive sulfene intermediate. | Avoid tertiary amine bases (TEA/DIPEA) which promote elimination without trapping. |
Deep Dive: The Sulfene Mechanism (The "Hidden" Pathway)
The Issue:
When using tertiary amines (like Triethylamine or DIPEA) as proton scavengers, they often act as bases rather than nucleophiles. They deprotonate the benzylic position, causing the elimination of chloride and the formation of a transient Sulfene (
The Consequence: While the amine can trap the sulfene to form the desired product, the sulfene is highly unstable. It often reacts with itself (oligomerization) or water (hydrolysis) faster than with the amine, leading to complex mixtures.
Pathway Visualization
Figure 1: The Sulfene pathway competes with direct substitution. High basicity favors the red path (Sulfene), leading to byproducts.
Deep Dive: SNAr Competition (The "Impurity" Pathway)
The Issue: The 2-Fluoro group is an excellent leaving group in this system because the sulfonyl moiety at the ortho position strongly withdraws electron density, stabilizing the transition state (Meisenheimer complex).
The Consequence: If the sulfonylation (attack on Sulfur) is slow—due to steric hindrance or low solubility—the amine may attack the aromatic ring instead, displacing the fluorine. This results in an impurity where the amine is attached to the carbon ring, not the sulfur.
Pathway Visualization
Figure 2: Competition between Sulfonylation (Path A) and SNAr (Path B). Path B is favored by heat and excess nucleophile.
Optimized Experimental Protocols
To mitigate the side reactions described above, we recommend the following specific protocols.
Protocol A: The "Safe" Method (Schotten-Baumann Conditions)
Best for: Avoiding sulfene oligomerization and preventing SNAr.
Rationale: The biphasic system keeps the bulk pH lower than organic base methods, suppressing sulfene formation. The water absorbs the HCl generated, while the organic phase protects the reagent from rapid hydrolysis.
-
Solvent System: Prepare a biphasic mixture of DCM (Dichloromethane) and saturated aqueous
(1:1 ratio). -
Amine Addition: Dissolve your amine (1.0 equiv) in the DCM layer.
-
Cooling: Cool the mixture to
with vigorous stirring. -
Reagent Addition: Dissolve this compound (1.1 equiv) in a small volume of DCM. Add this solution dropwise over 15–20 minutes.
-
Note: Slow addition is crucial to keep the local concentration of the sulfonyl chloride low.
-
-
Workup: Separate layers. Wash organic layer with water and brine. Dry over
.
Protocol B: Anhydrous Conditions (Modified)
Best for: Water-sensitive amines or strictly anhydrous requirements.
Rationale: Uses Pyridine as a base/solvent. Pyridine is a weaker base than TEA, reducing the rate of
-
Solvent: Anhydrous DCM or THF.
-
Base: Pyridine (3.0 equiv) OR use Pyridine as the solvent if the amine is valuable.
-
Avoid: Triethylamine (TEA) or DIPEA unless strictly necessary, as they promote sulfene formation.
-
-
Temperature: Cool to
to .-
Warning: Do not heat above RT. Heating promotes the SNAr displacement of the fluorine.
-
-
Addition: Add the sulfonyl chloride solid (or solution) in portions to the amine/pyridine solution.
-
Quench: Quench with dilute HCl (if product is stable to acid) to remove excess pyridine.
Frequently Asked Questions (FAQ)
Q: Can I use DMAP (Dimethylaminopyridine) to catalyze the reaction? A: Proceed with caution. While DMAP accelerates sulfonylation, it is also a strong nucleophile that can form a highly reactive N-sulfonyl pyridinium salt. In benzylsulfonyl systems, DMAP can sometimes accelerate the decomposition via the sulfene pathway. Use only catalytic amounts (5 mol%) if the reaction is sluggish.
Q: My LCMS shows a peak with Mass = Product + 14. What is it? A: This is likely the methyl ester formed if you used Methanol as a solvent or during workup. Sulfenes react with alcohols to form sulfonate esters. Never use alcoholic solvents (MeOH, EtOH) for this reaction.
Q: How do I remove the SNAr impurity if it forms? A: The SNAr impurity (where amine displaces Fluorine) usually has a very different polarity than the sulfonamide. It often retains the acidic N-H of the sulfonamide (if primary amine was used) but changes the lipophilicity of the ring. Flash chromatography using a gradient of Hexane/EtOAc is usually sufficient.
References
-
King, J. F. (1975). "Return of the Sulfenes." Accounts of Chemical Research. (The seminal work on the mechanism of sulfene formation from phenylmethanesulfonyl chlorides).
-
Organic Chemistry Portal. "Sulfonamides - Synthesis and Reactivity." (General protocols for sulfonylation and troubleshooting).
-
Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems (SNAr)." Chemical Reviews. (Foundational text on the activation of ortho-halogens by sulfonyl groups).
-
PubChem Compound Summary. "(4-Chlorophenyl)methanesulfonyl chloride."[2] (Physical properties and safety data for the parent scaffold).
Sources
Technical Support Center: Optimization of (4-Chloro-2-fluorophenyl)methanesulfonyl chloride
Welcome to the Technical Assistance Center. This guide addresses the synthesis, optimization, and handling of (4-Chloro-2-fluorophenyl)methanesulfonyl chloride (CAS: 175205-54-6). This specific scaffold—a benzyl sulfonyl chloride with mixed halogen substitution—presents unique stability challenges compared to aryl sulfonyl chlorides.
The protocols and troubleshooting steps below are designed to mitigate the two primary failure modes of this molecule: hydrolytic instability (conversion to sulfonic acid) and thermal decomposition (extrusion of SO₂).
Module 1: Synthesis Strategy & Pathway Selection
For substituted benzyl sulfonyl chlorides, direct chlorosulfonation (using chlorosulfonic acid) is often disastrous due to side-chain chlorination and polymerization. The industry-standard "Gold Route" is the Oxidative Chlorination of Isothiouronium Salts .
Why this route?
-
Regiospecificity: It utilizes the benzyl halide precursor, guaranteeing the sulfonyl group attaches exactly at the benzylic position.
-
Mild Conditions: It avoids the high temperatures required for direct sulfonation, which would decompose the heat-sensitive benzylic sulfonyl bond.
Workflow Visualization
The following diagram outlines the critical process flow and decision points.
Figure 1: Critical process flow for the synthesis of this compound, highlighting failure modes.
Module 2: Troubleshooting Guide (Q&A)
This section addresses specific observations reported by researchers handling this scaffold.
Q1: "My product turns into a viscous oil / solidifies into an insoluble mass during workup. NMR shows broad peaks."
Diagnosis: Formation of the Symmetric Disulfide Dimer . Technical Explanation: The oxidative chlorination proceeds via a sulfenyl chloride intermediate.[1] If the chlorinating agent (NCS or Cl₂) is insufficient or added too slowly, the intermediate reacts with unreacted thiol/isothiouronium species to form a disulfide bond (R-S-S-R) instead of oxidizing fully to the sulfonyl chloride (R-SO₂Cl) [1]. Corrective Action:
-
Stoichiometry: Ensure a strict excess of the oxidant (minimum 3.5–4.0 equivalents of NCS or Cl₂).
-
Rate: Increase the addition rate of the oxidant. The reaction must be driven rapidly to the high-oxidation state to prevent coupling.
Q2: "The product purity drops significantly after rotary evaporation. I see the starting benzyl chloride reappearing."
Diagnosis: Cheletropic Elimination of SO₂ . Technical Explanation: Benzylic sulfonyl chlorides are thermally unstable. Unlike aryl sulfonyl chlorides, the benzylic carbon-sulfur bond is weaker. Upon heating, the molecule extrudes SO₂ gas, reverting to the benzyl chloride precursor [2]. Corrective Action:
-
Temperature Limit: Never heat the water bath above 35°C .
-
Vacuum: Use high vacuum to remove solvents at low temperatures rather than increasing heat.
-
No Distillation: Do not attempt to distill this product. Recrystallization (e.g., from hexane/CH₂Cl₂) is the only safe purification method.
Q3: "I am observing low yields and high acidity in the crude mixture."
Diagnosis: Hydrolysis to Sulfonic Acid . Technical Explanation: The electron-withdrawing fluorine at the ortho position increases the electrophilicity of the sulfur atom, making it hyper-sensitive to nucleophilic attack by water during the quench. Corrective Action:
-
Phase Control: Maintain the reaction temperature between 0°C and 5°C during the aqueous quench.
-
Speed: Perform the extraction immediately. Do not let the sulfonyl chloride sit in the aqueous/acidic phase.
-
Drying: Dry the organic layer thoroughly with MgSO₄ immediately after separation.
Module 3: Optimized Experimental Protocol
This protocol uses N-Chlorosuccinimide (NCS) and HCl .[2][3] This method is superior to gas chlorination for this specific substrate because it allows precise temperature control and avoids the harsh localized acidity of Cl₂ gas bubbles, which can degrade the fluorinated ring [3].
Reagents Table
| Reagent | Equiv. | Role | Critical Note |
| S-Benzyl Isothiouronium Salt | 1.0 | Precursor | Ensure salt is dry before step 2. |
| N-Chlorosuccinimide (NCS) | 4.0 | Oxidant | Must be fresh (white, not yellow). |
| 2M HCl (aq) | Solvent | Proton Source | Pre-cool to 0°C. |
| Acetonitrile | Solvent | Co-solvent | Maintains homogeneity. |
Step-by-Step Procedure
Step 1: Formation of Isothiouronium Salt
-
Dissolve 4-Chloro-2-fluorobenzyl chloride (1.0 eq) and Thiourea (1.05 eq) in Ethanol (5 mL/mmol).
-
Reflux for 1–2 hours.
-
Cool to room temperature. The product usually precipitates. If not, add diethyl ether to induce crystallization.
-
Filter and dry the white solid (Isothiouronium chloride).
Step 2: Oxidative Chlorination (The Critical Step)
-
Setup: In a 3-neck flask, mix NCS (4.0 eq) and Acetonitrile/2M HCl (1:1 ratio, 8 mL/mmol).
-
Cooling: Cool the mixture to 5°C (internal temperature).
-
Addition: Add the Isothiouronium salt portion-wise (solid addition) or dropwise (if dissolved in minimal water) over 20 minutes.
-
Warning: The reaction is exothermic.[4] Do not allow temp to exceed 10°C.
-
-
Reaction: Stir vigorously at 5–10°C for 30–45 minutes. The mixture will become a clear yellow solution (succinimide byproduct dissolves).
-
Workup:
-
Dilute with cold water.
-
Extract immediately with Isopropyl Acetate or Dichloromethane (x3).
-
Wash organic layer with saturated NaHCO₃ (carefully!) and Brine.
-
Dry over MgSO₄.
-
-
Isolation: Concentrate in vacuo at <30°C . The product usually solidifies upon cooling.
Module 4: Stability & Storage Guidelines
The presence of the ortho-fluorine atom creates an inductive effect that, while stabilizing the C-F bond, can destabilize the sulfonyl chloride moiety toward hydrolysis compared to the non-fluorinated analog.
| Parameter | Recommendation | Rationale |
| Temperature | -20°C | Prevents thermal extrusion of SO₂. |
| Atmosphere | Argon/Nitrogen | Prevents hydrolysis from atmospheric moisture. |
| Container | Glass + Teflon Tape | Avoid metal caps (corrosion risk). |
| Shelf Life | < 3 Months | Prepare fresh for critical applications. |
Decomposition Pathway Diagram
Understanding how the molecule breaks down helps in preventing it.
Figure 2: Decomposition pathways. Thermal stress leads to desulfonylation, while moisture leads to acid formation.
References
-
Nishiguchi, A., Maeda, K., & Miki, S. (2006).[2][3][5] Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation.[2][3][5] Synthesis, 2006(24), 4131–4134.[3]
- King, J. F., et al. (1993). Thermolysis of benzylsulfonyl chlorides: The mechanism of the cheletropic elimination of sulfur dioxide. Canadian Journal of Chemistry, 71(12). (General mechanism for benzyl sulfonyl chloride thermal instability).
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009).[5] Direct Conversion of Thiols and Disulfides into Sulfonyl Chlorides using Hydrogen Peroxide and Thionyl Chloride. The Journal of Organic Chemistry, 74(24), 9287–9291.
-
BenchChem Technical Support. (2025). Troubleshooting Guide for Benzyl Chlorides and Derivatives.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sulfonyl Chloride Formation from Thiol Derivatives by N-Chlorosuccinimide Mediated Oxidation [organic-chemistry.org]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Sulfonyl chloride synthesis by oxidation [organic-chemistry.org]
(4-Chloro-2-fluorophenyl)methanesulfonyl chloride stability in different solvents
This technical guide is structured as a specialized support resource for researchers working with (4-Chloro-2-fluorophenyl)methanesulfonyl chloride .
Executive Summary & Chemical Profile
This compound is not a standard aryl sulfonyl chloride; it is a benzyl sulfonyl chloride derivative. This structural distinction is critical. Unlike tosyl chloride, the presence of the methylene spacer (
-
Core Stability Rule: This reagent is moisture-sensitive and base-sensitive .
-
Primary Failure Mode: Hydrolysis to the sulfonic acid or base-mediated elimination to the reactive sulfene intermediate.
-
Storage:
under Argon/Nitrogen.
Solvent Compatibility Matrix
The following matrix categorizes solvents based on interaction with the sulfonyl chloride moiety and the acidic
| Solvent Class | Specific Solvent | Status | Technical Notes |
| Chlorinated | Dichloromethane (DCM) | OPTIMAL | Preferred reaction solvent. Excellent solubility; inert to the electrophile. Must be anhydrous to prevent hydrolysis. |
| Chloroform ( | GOOD | Good alternative to DCM. Ensure ethanol stabilizer is removed or minimal to avoid ester formation. | |
| Ethers | Tetrahydrofuran (THF) | CAUTION | Acceptable if anhydrous. THF is hygroscopic; wet THF causes rapid hydrolysis. |
| 2-MeTHF | GOOD | A greener, hydrophobic alternative to THF with better phase separation in workups. | |
| Polar Aprotic | Dimethylformamide (DMF) | CRITICAL RISK | AVOID. Can react to form Vilsmeier-Haack type adducts (dimethylchloroforminium chloride), consuming the reagent. |
| Dimethyl Sulfoxide (DMSO) | PROHIBITED | DANGEROUS. DMSO acts as a nucleophile, reacting with sulfonyl chlorides (Swern-like pathway), leading to violent decomposition or oxidation. | |
| Acetonitrile (MeCN) | CAUTION | Inert, but often wet. Requires molecular sieves. Poor solubility for non-polar co-reactants. | |
| Hydrocarbons | Toluene | EXCELLENT | High stability. Allows for azeotropic removal of water prior to reagent addition. |
| Protic | Alcohols (MeOH, EtOH) | PROHIBITED | Immediate Solvolysis. Reacts rapidly to form sulfonate esters (methyl/ethyl sulfonates). |
| Water | PROHIBITED | Hydrolysis. Rapidly converts to (4-chloro-2-fluorophenyl)methanesulfonic acid and HCl. |
Mechanistic Decomposition Pathways
Understanding how this reagent degrades is essential for troubleshooting. The electron-withdrawing Fluorine (ortho) and Chlorine (para) atoms increase the acidity of the benzylic protons, accelerating Path B (Sulfene Formation).
Figure 1: Primary decomposition pathways. Path B is unique to benzyl sulfonyl chlorides and is accelerated by the electron-poor aromatic ring.
Troubleshooting & FAQs
Q1: My reaction turns black/dark immediately upon adding the base. What happened?
Diagnosis: You likely triggered Sulfene Polymerization . Mechanism: The base (e.g., Triethylamine) deprotonated the benzylic position before the nucleophile (amine) could attack the sulfur. The resulting sulfene intermediate rapidly polymerized. Solution:
-
Change Addition Order: Dissolve the amine and base first. Add the sulfonyl chloride solution slowly at
. -
Switch Bases: Use a weaker inorganic base (e.g.,
or ) in a biphasic system (DCM/Water) to minimize deprotonation relative to nucleophilic attack.
Q2: I see a new spot on TLC that isn't my product or the starting material. It looks non-polar.
Diagnosis: Thermal Desulfonylation (SO2 extrusion).
Mechanism: Benzyl sulfonyl chlorides are thermally unstable. Heating them causes the loss of
-
Never heat the reaction above
. -
If the reaction is sluggish, use a catalyst (DMAP) rather than heat.
Q3: Can I use DMF to solubilize my peptide/amine substrate?
Diagnosis: Solvent Incompatibility. Solution: No. DMF reacts with sulfonyl chlorides.[1]
-
Alternative: Use NMP (N-Methyl-2-pyrrolidone) with caution, or preferably a mixture of DCM/THF. If the amine is a salt, use a biphasic Schotten-Baumann condition (DCM/Water + Carbonate base).
Q4: The reagent smokes when I open the bottle.
Diagnosis: Hydrolysis (HCl generation). Solution: The reagent has absorbed moisture and is releasing HCl gas.
-
Action: Purify immediately by recrystallization (from dry hexane/toluene) or wash a solution of it in DCM with ice-cold water/brine, dry over
, and use immediately.
Recommended Handling Protocol
Objective: Standard Sulfonylation of an Amine.
-
Preparation: Flame-dry all glassware. Purge with
or Ar. -
Solvent: Use Anhydrous DCM . If using a bottle, ensure it is fresh or dried over molecular sieves (3Å or 4Å).
-
Base Selection:
-
Standard: Diisopropylethylamine (DIPEA) is preferred over Triethylamine (
) due to steric bulk, reducing the rate of -deprotonation (Sulfene pathway). -
Biphasic (Robust): saturated aqueous
/ DCM.
-
-
Execution:
-
Dissolve Amine (1.0 equiv) and DIPEA (1.2 equiv) in DCM. Cool to
. -
Dissolve this compound (1.1 equiv) in minimal DCM.
-
Dropwise Addition: Add the chloride solution to the amine solution over 10–15 minutes. Do not dump it in.
-
-
Quench: Once complete (TLC check), quench with a small amount of dilute aqueous acid (0.5M HCl) or ammonium chloride solution to remove unreacted amine.
References
-
King, J. F., et al. (1978). "Organic Sulfur Mechanisms. 20. Sulfenes from Methanesulfonyl Chloride and Other Alkanesulfonyl Chlorides." Canadian Journal of Chemistry. Link
- Establishes the mechanism of sulfene formation
-
Org. Synth. Coll. Vol. 4 (1963). "Methanesulfonyl Chloride."[1][2][3][4][5][6][7][8] Organic Syntheses. Link
- Provides foundational handling for methane-derived sulfonyl chlorides.
-
ResearchGate. "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors." International Journal of Molecular Sciences. Link
- Discusses solvolysis rates and solvent effects on sulfonyl chlorides.
-
Sigma-Aldrich. "Product Specification: 4-Chlorobenzylsulfonyl chloride."[9] Link
- Used as a proxy for physical property verific
Sources
- 1. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. Phenylmethanesulfonyl chloride | C7H7ClO2S | CID 74740 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. georganics.sk [georganics.sk]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Phenylmethanesulphonyl chloride, 99% 1939-99-7 India [ottokemi.com]
- 6. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 4-氯苯基甲磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: (4-Chloro-2-fluorophenyl)methanesulfonyl Chloride
This guide serves as a technical support resource for researchers working with (4-Chloro-2-fluorophenyl)methanesulfonyl chloride . It addresses the specific stability challenges inherent to benzylsulfonyl chlorides , which differ mechanistically from standard aryl sulfonyl chlorides due to the presence of
Reagent Profile & Stability Overview
-
CAS: 1308384-53-3[1]
-
Class: Benzylsulfonyl Chloride[2]
-
Critical Instability Factor: This compound contains a methylene group (
) adjacent to the sulfonyl moiety. Unlike phenylsulfonyl chlorides, this structure allows for sulfene elimination in the presence of bases, making it hypersensitive to moisture. -
Primary Failure Mode: Hydrolysis to (4-Chloro-2-fluorophenyl)methanesulfonic acid and HCl.
Part 1: Storage & Handling (Prevention Phase)
Q: I just received the shipment. How should I store this reagent to prevent immediate degradation?
A: This reagent is moisture-sensitive and potentially thermally unstable. Follow this "Zero-Moisture" protocol:
-
Temperature: Store at 2°C to 8°C (Refrigerated). Do not freeze unless specified by the certificate of analysis, as freeze-thaw cycles can condense moisture inside the bottle.
-
Atmosphere: Store under an inert atmosphere (Argon or Nitrogen).[3] If the original seal is broken, always backfill the container with inert gas before resealing.
-
Secondary Containment: Place the bottle inside a secondary jar containing a desiccant (e.g., Drierite or activated silica gel) and seal the outer jar with Parafilm.
Q: The solid looks "clumpy" or has a crust. Is it still usable?
A: Clumping indicates partial hydrolysis. The "crust" is likely the sulfonic acid byproduct, which is often a solid with a higher melting point.
-
Test: Take a small aliquot (~10 mg) and dissolve it in dry
. Run a quick NMR. -
Diagnostic Signal: Look for the shift of the benzylic
peak. The sulfonyl chloride typically appears around 4.8–5.2 ppm . The hydrolysis product (sulfonic acid) will shift upfield (lower ppm) or broaden significantly depending on the solvent. -
Remediation: If purity is >90%, you can use it but must adjust stoichiometry. If <80%, recrystallization is risky due to thermal instability; repurification via rapid filtration through a silica plug with dry
may work, but purchasing fresh stock is recommended.
Part 2: Reaction Optimization (Execution Phase)
Q: My yield is low, and I see a lot of sulfonic acid. I used standard Schotten-Baumann conditions (aq. NaOH/DCM). What went wrong?
A: Stop using aqueous bases.
Unlike simple aryl sulfonyl chlorides (e.g., Tosyl chloride), this compound has acidic
-
Mechanism of Failure: The base deprotonates the
-carbon, forming a transient sulfene intermediate ( ). This highly reactive species reacts with the most abundant nucleophile—in your case, water—faster than your amine, irreversibly forming the sulfonic acid.
Q: What is the recommended protocol to prevent hydrolysis during the reaction?
A: You must switch to strictly anhydrous conditions using a non-nucleophilic organic base.
The "Anti-Hydrolysis" Protocol:
-
Solvent: Anhydrous Dichloromethane (DCM) or THF. Dry over activated 3Å molecular sieves for 24 hours before use.[4]
-
Base: Use Triethylamine (TEA) or DIPEA (Hünig's base) .
-
Critical Note: Add the base slowly at low temperature.
-
-
Temperature: Start at -10°C to 0°C . The lower temperature suppresses the rate of direct hydrolysis by trace moisture while allowing the desired amine coupling to proceed.
-
Order of Addition:
-
Dissolve Amine + Base in dry solvent.
-
Add Sulfonyl Chloride (dissolved in minimal dry solvent) dropwise to the Amine/Base mixture.
-
Why? This keeps the concentration of the sulfonyl chloride low, ensuring it reacts with the amine immediately rather than lingering and finding trace water.
-
Part 3: Mechanistic Visualization
The following diagram illustrates why water is particularly damaging to this specific class of reagents (Benzylsulfonyl chlorides) due to the Sulfene pathway.
Caption: The "Sulfene Trap": Bases promote the formation of a reactive sulfene intermediate. If moisture is present, it intercepts the sulfene faster than the amine, leading to irreversible hydrolysis.
Part 4: Troubleshooting FAQ
| Issue | Probable Cause | Corrective Action |
| Violent bubbling upon addition | Rapid HCl release or thermal decomposition. | Cool reaction to -10°C. Dilute the reagent further before addition. |
| Product is an oil that won't solidify | Presence of hydrolysis byproducts (sulfonic acid) acting as impurities. | Wash the organic layer with saturated |
| Low Yield despite dry solvents | "Wet" Base. Amines are hygroscopic. | Distill Triethylamine/DIPEA over KOH or store over KOH pellets/molecular sieves before use. |
| Reagent turned pink/purple | Oxidation or metal contamination during storage. | Check purity via NMR. If <90%, discard. Color change often precedes bulk decomposition. |
References
-
King, J. F. (1975). Return of the Sulfenes. Accounts of Chemical Research, 8(1), 10–17. [Link]
- Foundational text on the mechanism of sulfene formation
-
Horiazon Chemical. (n.d.). Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Retrieved February 5, 2026. [Link]
- Industrial handling guide for methanesulfonyl chloride analogs.
-
University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
- Standard operating procedures for anhydrous reagent handling.
Sources
- 1. This compound - High purity | EN [georganics.sk]
- 2. researchgate.net [researchgate.net]
- 3. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Dimer Formation in Sulfonamide Synthesis
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of disulfonimide (dimer) impurities during the synthesis of sulfonamides. Here, we delve into the mechanistic underpinnings of this common side reaction and provide practical, field-proven strategies to ensure the highest purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation in the context of sulfonamide synthesis?
In the classic synthesis of a primary or secondary sulfonamide from a sulfonyl chloride and an amine, the "dimer" refers to a disulfonimide byproduct. This impurity forms when a molecule of the highly reactive sulfonyl chloride starting material reacts with the nitrogen atom of the already-formed sulfonamide product, instead of the intended amine.
Q2: What is the primary cause of dimer formation?
Dimer formation is fundamentally a consequence of competing reaction rates. The key factors are:
-
Deprotonation of the Sulfonamide Product: The N-H bond of a newly formed sulfonamide is weakly acidic. In the presence of the base (e.g., pyridine, triethylamine) used to quench the HCl byproduct, a small population of the sulfonamide product can be deprotonated.[1] This deprotonated sulfonamide becomes a potent nucleophile.
-
High Local Concentration of Sulfonyl Chloride: If the sulfonyl chloride is added too quickly or the reaction is too concentrated, its local concentration will be high. This increases the statistical probability of a sulfonyl chloride molecule colliding with and reacting with the deprotonated sulfonamide product, rather than the desired primary/secondary amine.
Q3: How does the choice of base influence dimer formation?
The base plays a crucial role. While its primary function is to neutralize the generated HCl, its strength (pKa) and steric bulk can influence the rate of dimer formation. A very strong, non-hindered base can more readily deprotonate the sulfonamide product, potentially increasing the concentration of the nucleophilic sulfonamide anion and thus accelerating dimer formation. Bases like pyridine are commonly used as they are effective HCl scavengers without being overly strong.[1]
Q4: Are there alternative synthesis routes that avoid this problem altogether?
Yes, numerous modern synthetic methods can circumvent the challenges associated with the classic sulfonyl chloride-amine coupling. These alternative strategies include:
-
Coupling of thiosulfonates with amines.[2]
-
Reactions starting from sulfonic acids or their salts.[2]
-
Palladium-catalyzed coupling of aryl halides or nonaflates with sulfonamides.[3]
-
Copper-catalyzed reactions using various sulfur sources.[4][5] Exploring these alternatives can be highly beneficial, especially for difficult substrates where dimer formation is particularly problematic.
Visualizing the Reaction Pathway: Desired Product vs. Dimer Formation
The following diagram illustrates the kinetic competition between the productive pathway to the desired sulfonamide and the parasitic pathway leading to the disulfonimide dimer.
Caption: Competing reaction pathways in sulfonamide synthesis.
Troubleshooting Guide
This section addresses specific issues encountered during sulfonamide synthesis.
Problem 1: High levels of a major byproduct are detected by LC-MS, with a mass corresponding to the disulfonimide dimer.
-
Probable Cause A: High Local Concentration of Sulfonyl Chloride. The sulfonyl chloride was added too quickly, leading to localized high concentrations that favor reaction with the sulfonamide product over the less-concentrated primary amine.
-
Solution: Implement slow, dropwise addition of the sulfonyl chloride solution to the amine solution. A syringe pump is ideal for maintaining a slow and consistent addition rate over an extended period (e.g., 15-60 minutes).[6] Ensure vigorous stirring to rapidly disperse the sulfonyl chloride as it is added.
-
-
Probable Cause B: Reaction Temperature is Too High. Higher temperatures increase the rate of all reactions, including the undesired dimerization. The activation energy for dimer formation may be such that it is disproportionately accelerated at higher temperatures compared to the desired reaction.
-
Solution: Maintain a low reaction temperature, especially during the addition of the sulfonyl chloride. Cooling the reaction mixture to 0 °C in an ice bath is a standard and effective practice.[6] For particularly sensitive substrates, temperatures of -20 °C or even -78 °C (dry ice/acetone bath) may be necessary.
-
-
Probable Cause C: Incorrect Stoichiometry. Using an excess of sulfonyl chloride will inevitably lead to leftover reagent that can only react with the product, forming the dimer.
-
Solution: Carefully control the stoichiometry. Use the amine as the limiting reagent or use a slight excess of the amine (e.g., 1.05-1.1 equivalents) to ensure all the sulfonyl chloride is consumed by the intended nucleophile. Accurately weigh all reagents and ensure the purity of your starting materials.
-
Problem 2: The reaction is clean at first (by TLC/LC-MS), but dimer concentration increases significantly over time.
-
Probable Cause: Prolonged Reaction Time with Excess Base. Leaving the reaction to stir for an extended period (e.g., overnight) in the presence of the base and the sulfonamide product allows the equilibrium between the protonated and deprotonated sulfonamide to facilitate slow but steady dimer formation, especially if trace amounts of unreacted sulfonyl chloride remain.
-
Solution 1: Monitor Reaction Progress: Closely monitor the consumption of the limiting reagent (typically the amine or sulfonyl chloride) by TLC or LC-MS. Once the starting material is consumed, proceed with the workup promptly. Do not let the reaction stir unnecessarily for extended periods.
-
Solution 2: Quench the Reaction: Once the reaction is complete, quench any remaining sulfonyl chloride by adding a small amount of a sacrificial, highly nucleophilic amine (e.g., a few drops of piperidine or ammonia) or by adding water to hydrolyze the sulfonyl chloride. Then, proceed with the aqueous workup to remove the base and salts.
-
Optimized Experimental Protocol for Minimizing Dimer Formation
This protocol provides a generalized, step-by-step methodology for the synthesis of a sulfonamide from an amine and a sulfonyl chloride, incorporating best practices to suppress dimerization.
Materials:
-
Amine (1.0 eq)
-
Sulfonyl chloride (1.05 eq)
-
Anhydrous Pyridine (1.5 eq)[1]
-
Anhydrous Dichloromethane (DCM)
-
Syringe pump (recommended)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum.
-
Amine Solution Preparation: In the reaction flask, dissolve the amine (1.0 eq) and anhydrous pyridine (1.5 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Temperature Control: Cool the stirred solution to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Solution Preparation: In a separate flame-dried flask or vial, dissolve the sulfonyl chloride (1.05 eq) in a minimal amount of anhydrous DCM.
-
Slow Addition: Draw the sulfonyl chloride solution into a syringe and place it on a syringe pump. Add the solution dropwise to the cold, vigorously stirred amine solution over a period of 20-30 minutes.[6] Monitor the internal temperature to ensure it does not rise significantly.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction's progress by TLC or LC-MS every 1-2 hours until the limiting reagent is consumed.
-
Work-up:
-
Once the reaction is complete, cool the mixture back to 0 °C and slowly add 1M HCl (aq) to quench the reaction and neutralize the pyridine.
-
Transfer the mixture to a separatory funnel. Dilute with additional DCM if necessary.
-
Wash the organic layer sequentially with 1M HCl (aq), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification & Analysis: Purify the crude product by flash column chromatography or recrystallization. Characterize the final product and assess its purity using NMR and Mass Spectrometry to confirm the absence or minimization of the dimer.[6]
Table 1: Summary of Key Reaction Parameters
| Parameter | Recommended Condition | Rationale for Dimer Minimization |
| Temperature | 0 °C (or lower) | Slows the rate of the undesired dimerization reaction. |
| Addition Rate | Slow, dropwise (20-30 min) | Maintains a low concentration of sulfonyl chloride, favoring reaction with the primary amine. |
| Stoichiometry | 1.05 eq Sulfonyl Chloride / 1.0 eq Amine | Ensures complete consumption of the amine without a large excess of sulfonyl chloride. |
| Base | 1.5 eq Pyridine | Neutralizes HCl without being excessively strong to promote sulfonamide deprotonation. |
| Monitoring | TLC / LC-MS | Prevents unnecessarily long reaction times where dimer formation can slowly increase. |
By understanding the underlying mechanism and carefully controlling these key experimental parameters, researchers can significantly reduce or eliminate the formation of disulfonimide byproducts, leading to higher yields and purer sulfonamide products.
References
-
Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances. (2021-10-01). Available at: [Link]
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
-
Sulfonamide - Wikipedia. Wikipedia. Available at: [Link]
-
Synthetic approaches and applications of sulfonimidates. Organic & Biomolecular Chemistry. (2020-08-03). Available at: [Link]
-
Sulfonamides: Structure, SAR, Mechanism of action and Resistance. Infectious Disease. (2022-04-02). Available at: [Link]
-
Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy. MedChemComm. Available at: [Link]
-
Synthesis of Sulphanilamide. YouTube. (2021-05-24). Available at: [Link]
-
Sulfonamide (chemistry) - chemeurope.com. chemeurope.com. Available at: [Link]
-
Vinyl sulfonamide synthesis for irreversible tethering via a novel α-selenoether protection strategy | Request PDF. ResearchGate. Available at: [Link]
- Recent Advances in the Synthesis of Sulfonamides Intermediates.[Source appears to be a journal article, specific journal not named]. (2024-12-06).
-
Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Available at: [Link]
-
Sulfonamide synthesis by alkylation or arylation. Organic Chemistry Portal. Available at: [Link]
-
One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. National Institutes of Health (NIH). (2023-09-20). Available at: [Link]
Sources
- 1. Sulfonamide - Wikipedia [en.wikipedia.org]
- 2. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 3. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Overcoming steric hindrance in (4-Chloro-2-fluorophenyl)methanesulfonyl chloride reactions
The following technical guide addresses the specific challenges associated with (4-Chloro-2-fluorophenyl)methanesulfonyl chloride , a reagent that presents a unique "reactivity paradox" often mistaken for simple steric hindrance.
Topic: Overcoming Steric Hindrance & The Sulfene Trap
Senior Application Scientist Note: Researchers working with this compound often report "steric hindrance" when coupling with bulky nucleophiles (e.g., tert-butyl amines, complex heterocycles). However, the root cause is rarely just physical blockage. The presence of the benzylic methylene group (-CH₂-) combined with the electron-withdrawing 2-Fluoro substituent creates a competing Sulfene Elimination Pathway .
When the nucleophilic attack is slowed by steric hindrance, the base (used to scavenge HCl) instead deprotonates the benzylic position, triggering the formation of a transient sulfene intermediate. This leads to side products (stilbenes, dimers) rather than the desired sulfonamide.
This guide provides the protocols to win the kinetic race: Direct Substitution (
Part 1: The Mechanistic Landscape
To troubleshoot effectively, you must visualize the competing pathways. The 2-Fluoro group increases the acidity of the benzylic protons (
Figure 1: The Kinetic Competition. Steric hindrance in the nucleophile retards the "Direct Transition State," allowing the "Deprotonation" pathway to dominate. The 2-F atom accelerates deprotonation.
Part 2: Troubleshooting Dashboard (Q&A)
Q1: I am using a bulky amine (e.g., t-butylamine) and getting <10% yield. The starting material disappears. Where is it going?
Diagnosis: You are likely generating the stilbene dimer (1,2-bis(4-chloro-2-fluorophenyl)ethene) or hydrolysis products. The Mechanism: The bulky amine cannot attack the sulfur fast enough. The base (likely Triethylamine or DIPEA) acts as a proton scavenger, removing a benzylic proton to form the sulfene. The Fix:
-
Switch Base: Stop using Triethylamine. Use Pyridine as both solvent and base. Pyridine forms a sulfonylpyridinium intermediate that is more electrophilic and less prone to elimination than the free chloride.
-
Catalysis: Add DMAP (10-20 mol%) . This creates a hyper-reactive acyl-pyridinium species that accelerates the nucleophilic attack (
), allowing it to outcompete elimination.
Q2: Why does the reaction turn a deep yellow/orange color immediately upon adding the base?
Diagnosis: This is the tell-tale sign of sulfene formation and subsequent oligomerization. The highly conjugated stilbene byproducts are often colored. The Fix:
-
Temperature Control: Cool the reaction to -10°C or 0°C before adding the base. Elimination has a higher activation energy than substitution; cooling suppresses the side reaction.
-
Addition Order: Do not add the sulfonyl chloride to a mixture of amine and base. Instead, add the base slowly to the mixture of sulfonyl chloride and amine. This keeps the base concentration low relative to the electrophile.
Q3: Can I use Schotten-Baumann conditions (Aq. NaOH / DCM) to avoid organic bases?
Diagnosis: Yes, and this is often the best strategy for this specific molecule. The Logic: Inorganic bases (NaOH, Na₂CO₃) in the aqueous phase do not effectively deprotonate the organic-soluble sulfonyl chloride to form the sulfene. The reaction occurs at the interface. The Fix: Use a biphasic system (DCM/Water) with Na₂CO₃. The hydrolysis of the sulfonyl chloride is generally slower than the reaction with the amine, provided the amine is nucleophilic enough.
Part 3: Deep Dive Protocols
Protocol A: The "Hyper-Active" Method (For Sterically Hindered Amines)
Use this when the amine is bulky (secondary amines, anilines with ortho-subs).
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
Pyridine (Solvent, ~5-10 volumes)
-
DMAP (4-Dimethylaminopyridine) (0.1 equiv)
-
DCM (Dichloromethane) (Optional co-solvent)
Step-by-Step:
-
Preparation: Dissolve the Amine and DMAP in dry Pyridine (or DCM/Pyridine 1:1) under Nitrogen.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition: Dissolve the Sulfonyl Chloride in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.
-
Why? High concentration of amine + catalyst relative to the chloride favors substitution.
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Quench: Dilute with EtOAc, wash with 1M HCl (to remove Pyridine/DMAP), then Brine. Dry over Na₂SO₄.
Protocol B: The "Phase-Transfer" Method (For Acid-Sensitive/Highly Reactive Scenarios)
Use this to strictly prevent sulfene formation if Protocol A fails.
Reagents:
-
This compound (1.0 equiv)
-
Amine (1.0 equiv)
-
DCM (Solvent)
-
Sat. Aq. NaHCO₃ or 10% Na₂CO₃ (10 volumes)
Step-by-Step:
-
Preparation: Dissolve the Amine in DCM.
-
Biphasic Setup: Add the aqueous base solution to the DCM mixture. Stir vigorously.
-
Addition: Add the Sulfonyl Chloride (solid or dissolved in minimal DCM) in one portion.
-
Reaction: Stir vigorously at RT for 1–2 hours.
-
Note: Vigorous stirring is critical to maximize interfacial area.
-
-
Workup: Separate phases. Extract aqueous layer with DCM. Combine organics, dry, and concentrate.[1]
Part 4: Data Summary & Comparison
| Variable | Protocol A (Pyridine/DMAP) | Protocol B (Biphasic) | Standard (Et3N/DCM) |
| Primary Mechanism | Nucleophilic Catalysis (Acyl-pyridinium) | Interfacial Substitution | Competing Elimination |
| Steric Tolerance | High (Best for bulky amines) | Moderate | Low |
| Risk of Stilbene | Low (if kept cold) | Very Low | High |
| Reaction pH | Basic (Organic) | Buffered (Biphasic) | Basic (Organic) |
| Typical Yield | 85–95% | 70–85% | 30–50% |
References
-
King, J. F., & Durst, T. (1966). The reaction of phenylmethanesulfonyl chloride with tertiary amines: Formation of geometrical isomers about a carbon-sulfur double bond.[2][3] Canadian Journal of Chemistry.[3] Link
- Key Insight: Establishes the mechanism of sulfene formation from benzylsulfonyl chlorides and the subsequent dimeriz
-
Truce, W. E., et al. (1965). The reaction of 1,1-bis(diethylamino)ethene with phenylmethanesulfonyl chloride. The Journal of Organic Chemistry. Link
- Key Insight: Discusses the reactivity of phenylmethanesulfonyl chloride and the competition between substitution and elimin
-
Hinsberg, O. (1890).[4] Ueber die Bildung von Säureestern und Säureamiden bei Gegenwart von Wasser und Alkali.[4] Berichte der deutschen chemischen Gesellschaft.[4] Link
- Key Insight: The foundational basis for Schotten-Baumann (biphasic)
-
PubChem. (2025).[5] (4-Chlorophenyl)methanesulfonyl chloride Compound Summary. National Library of Medicine. Link
- Key Insight: Provides physical property data and safety profiles for the chlorinated analog, relevant for handling the fluorinated deriv
Sources
- 1. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 5. (4-Chlorophenyl)methanesulfonyl chloride | C7H6Cl2O2S | CID 227304 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Hub: (4-Chloro-2-fluorophenyl)methanesulfonyl Chloride Scale-Up
Executive Technical Summary
Scaling up (4-Chloro-2-fluorophenyl)methanesulfonyl chloride presents a unique convergence of thermal instability and high reactivity. Unlike aryl sulfonyl chlorides (e.g., tosyl chloride), benzyl sulfonyl chlorides possess acidic benzylic protons.
In your specific molecule, the 2-fluoro substituent exerts a strong inductive effect (-I), significantly increasing the acidity of the methylene (
This guide addresses the three most critical failure modes:
-
Thermal Decomposition (Safety Hazard)
-
Sulfone Dimerization (Yield Loss)
-
Hydrolytic Degradation (Purity Loss)
Critical Safety & Stability (The "Red" Zone)
Issue: Thermal Runaway & Desulfonylation
Symptom: The reaction mixture foams uncontrollably; the product turns dark/black upon isolation; pressure buildup in the reactor.
Root Cause:
Benzyl sulfonyl chlorides are thermally labile. They undergo cheletropic extrusion of sulfur dioxide (
-
Threshold: Decomposition often accelerates >50°C.
-
Distillation Hazard: NEVER attempt to distill this product at scale. The heat required to boil the product is often higher than its decomposition temperature (
), leading to rapid gas evolution and potential vessel rupture.
Protocol A: Thermal Management Strategy
| Parameter | Limit | Reason |
| Reaction Temp | Prevents | |
| Quench Temp | Exotherm control during oxidative chlorination is critical. | |
| Drying Temp | High vac/low temp is mandatory. Avoid rotary evaporation >40°C. |
Impurity Profile: The "Sulfone" Problem
Issue: Low Yield & Insoluble White Solid
Symptom: Formation of a white, insoluble precipitate that is not the desired product. NMR shows complex aliphatic signals.
Root Cause: The Sulfene Mechanism The high acidity of the benzylic protons (enhanced by the ortho-F and para-Cl) allows a base (or even water) to deprotonate the sulfonyl chloride, forming a transient sulfene intermediate. This highly reactive species dimerizes or reacts with the starting material to form the "W-sulfone" (Opitz sulfone).
Mechanism:
Protocol B: pH & Stoichiometry Control
To prevent this, you must maintain acidic conditions during the oxidative chlorination.
Recommended Route: Oxidative Chlorination of S-Benzyl Isothiouronium Salt.
-
Why? Avoids the harsh heating of the PCl5 method.
Step-by-Step Optimization:
-
Pre-cool the aqueous acetic acid/HCl mixture to 0°C.
-
Chlorine Sparging: Introduce
gas sub-surface slowly. -
The "Check-Valve" Rule: Ensure high agitation. Localized heating at the gas inlet promotes decomposition.
-
Workup: Quench into ice water immediately. Do not neutralize to pH 7 (which promotes sulfene formation). Keep the aqueous layer pH < 3 during extraction.
Troubleshooting Decision Tree
The following logic flow helps identify the root cause of yield loss based on observed symptoms.
Figure 1: Diagnostic logic for isolating failure modes in benzyl sulfonyl chloride synthesis.
Optimized Synthesis Protocol
Method: Oxidative Chlorination of Isothiouronium Salt Scale: 100g Basis
Reagents
-
(4-Chloro-2-fluorophenyl)methyl isothiouronium chloride (1.0 equiv)
-
Acetic Acid (Glacial) / Water (1:1 v/v) as solvent
-
Chlorine Gas (
) OR N-Chlorosuccinimide (NCS) (3.0 equiv)
Procedure
-
Suspension: Suspend the isothiouronium salt in the AcOH/H2O mixture (5 vol).
-
Cooling: Chill the reactor jacket to -10°C. Internal temp must be
. -
Chlorination:
-
Option A (Gas): Sparge
slowly. Exotherm Watch: Stop flow if T > 10°C. -
Option B (Solid): Add NCS portion-wise over 2 hours.
-
-
Monitoring: Reaction is complete when the suspension clears and an oil separates (the sulfonyl chloride).
-
Quench: Pour reaction mixture onto crushed ice (10 vol).
-
Extraction: Extract immediately with Dichloromethane (DCM) or Toluene (cold).
-
Critical: Wash organic layer with cold 5% NaHCO3 (do not exceed pH 6) then Brine.
-
-
Drying: Dry over
(anhydrous). Filter. -
Isolation: Evaporate solvent at < 30°C .
Frequently Asked Questions (FAQs)
Q1: Can I use Thionyl Chloride (
Q2: Why does my product smell like the starting benzyl chloride?
A: You have suffered desulfonylation . This occurs if the reaction temperature spiked or if the workup involved prolonged heating. The
Q3: Can I store the sulfonyl chloride in solution? A: Yes, but only in anhydrous aprotic solvents (DCM, THF, Toluene). Traces of water will catalyze hydrolysis to the sulfonic acid, which is strongly acidic and can catalyze further decomposition. Store at -20°C.
Q4: The 2-Fluoro group seems to make the reaction messier than the 4-Chloro analog. Why? A: The 2-Fluoro group is electron-withdrawing. It acidifies the benzylic protons, accelerating the "sulfene" side reaction. It also destabilizes the C-S bond slightly compared to a simple phenyl ring, making thermal degradation faster.
References
-
General Synthesis of Benzyl Sulfonyl Chlorides via Isothiouronium Salts
-
Organic Syntheses, Coll.[1] Vol. 4, p.693 (1963); Vol. 30, p.69 (1950). (Standard oxidative chlorination methodology).
-
(Analogous mechanism).
-
-
Mechanism of Sulfene Formation & Dimerization
- King, J. F., et al. "The mechanism of hydrolysis of sulfonyl chlorides." Journal of the American Chemical Society, 114(5), 1743–1749.
-
Safety of Sulfonyl Chlorides (Thermal Hazards)
- Organic Process Research & Development, "Safety Evaluation of the Synthesis of Sulfonyl Chlorides.
-
(General handling and incompatibility data).
Sources
Catalyst screening for (4-Chloro-2-fluorophenyl)methanesulfonyl chloride reactions
Topic: Catalyst Screening & Reaction Optimization Guide
Executive Summary & Molecule Profile
Reagent: (4-Chloro-2-fluorophenyl)methanesulfonyl chloride CAS: 186544-36-5 Class: Benzylic Sulfonyl Chloride
Technical Brief:
Unlike simple aryl sulfonyl chlorides (e.g., Tosyl chloride), this reagent possesses a benzylic methylene group (
Critical Reactivity Warning:
The primary failure mode with this substrate is uncontrolled sulfene formation . In the presence of strong bases (e.g., Triethylamine), the reagent undergoes E1cB elimination to form a highly reactive sulfene intermediate (
Mechanistic Troubleshooting (The "Why")
To select the right catalyst, you must understand the competing pathways. Your choice of base dictates whether the reaction proceeds via Direct Substitution (Clean) or Sulfene Elimination (Risky).
Pathway Visualization
Figure 1: Competing reaction pathways. The green path (Direct Substitution) is preferred for high purity. The red path (Sulfene) occurs with hindered or strong bases, leading to decomposition.
Catalyst Selection Matrix
Use this guide to select the optimal catalyst/base system based on your nucleophile (amine/alcohol) reactivity.
| Catalyst / Base | Role | Risk Level | Recommended Use Case |
| Pyridine | Solvent & Base | Low | Standard Choice. Weak base ( |
| DMAP (4-Dimethylaminopyridine) | Nucleophilic Catalyst | Medium | For Unreactive Amines. Forms a highly reactive N-sulfonylpyridinium salt. Use 10-20 mol% with a stoichiometric base (e.g., Pyridine). |
| Triethylamine (TEA) / DIPEA | Stoichiometric Base | High | Avoid if possible. Strong bases ( |
| N-Methylimidazole (NMI) | Catalyst | Low-Med | High-Throughput Alternative. More active than pyridine but less basic than TEA. Good balance for library synthesis. |
| DABCO | Catalyst/Base | High | Specialized. Can form stable sulfene adducts ("Baylis-Hillman" type side reactions). Use only if literature precedent exists. |
Experimental Protocol: Optimized Sulfonylation
Objective: Synthesis of a sulfonamide while suppressing sulfene dimerization.
Reagents
-
This compound (1.0 equiv)
-
Amine Nucleophile (1.1 equiv)
-
Catalyst: DMAP (0.1 equiv)
-
Base/Solvent: Pyridine (3.0 equiv or as solvent)
-
Solvent: Dichloromethane (DCM) - Must be Anhydrous
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Solvation: Dissolve the Amine and DMAP in anhydrous DCM.
-
Temperature Control (CRITICAL): Cool the mixture to 0°C using an ice bath.
-
Why? Low temperature kinetically disfavors the E1cB elimination (sulfene) pathway.
-
-
Addition: Add Pyridine (Base).[2]
-
Reagent Addition: Dissolve the sulfonyl chloride in a minimal amount of DCM. Add this solution dropwise over 15–30 minutes to the amine mixture at 0°C.
-
Note: Never add the amine to the sulfonyl chloride; excess chloride promotes homocoupling.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to Room Temperature (RT) only if TLC shows incomplete conversion.
-
Quench: Quench with 1M HCl (aq) to remove pyridine/DMAP.
-
Workup: Wash organic layer with sat.
and Brine. Dry over .[3]
Troubleshooting Guide (FAQ)
Q1: The reaction mixture turned black/dark brown immediately upon adding the base. What happened?
-
Diagnosis: You likely generated the Sulfene intermediate too rapidly, which then polymerized.
-
Fix:
-
Switch from TEA/DIPEA to Pyridine.
-
Ensure the temperature is strictly at 0°C or -10°C during addition.
-
Dilute the reaction (0.1 M concentration or lower).
-
Q2: I see the starting material disappearing, but the product yield is <20%. Where is the mass?
-
Diagnosis: Hydrolysis.[3][4][5] Benzylic sulfonyl chlorides are extremely moisture-sensitive.
-
Fix:
-
Ensure DCM is distilled or dried over molecular sieves.
-
Check your Pyridine source; old pyridine absorbs significant water.
-
Test: If you isolate a solid that is soluble in aqueous base, it is likely the sulfonic acid (hydrolysis product).
-
Q3: Can I use Schotten-Baumann conditions (Water/DCM +
-
Diagnosis: Generally No for this specific substrate.
-
Reasoning: While standard for tosyl chloride, the benzylic nature of this reagent makes it hydrolyze faster than it reacts with amines in biphasic systems.
-
Exception: If the amine is highly nucleophilic (e.g., piperidine), it might outcompete water, but anhydrous conditions are superior.
Q4: I see two spots on TLC very close to each other. Is one a rotamer?
-
Diagnosis: Likely a Stilbene Dimer .
-
Mechanism: Two sulfene molecules react with each other, losing
. -
Verification: Check LCMS. If you see a mass corresponding to
, it is the dimer. -
Fix: Add the sulfonyl chloride slower (high dilution) to keep its instantaneous concentration low.
Screening Workflow Diagram
Follow this logic flow to determine the next step in your optimization.
Figure 2: Logic flow for troubleshooting reaction failures based on visual cues and impurity profiles.
References
-
King, J. F. (1975). "Return of the Sulfenes." Accounts of Chemical Research, 8(1), 10–17.
- Foundational text on the mechanism of sulfene formation
-
Organic Chemistry Portal. (n.d.). "Sulfonamides - Synthesis and Reactivity."
-
General protocols for sulfonylation and catalyst choices.[6]
-
-
BenchChem Technical Data. (2025). "Troubleshooting Low Yields in Sulfonyl Chloride Synthesis."
-
Specific handling regarding hydrolysis and storage of moisture-sensitive sulfonyl chlorides.[4]
-
-
Dunn, A. et al. (2023). "One-Pot Synthesis of Sulfonamides." Princeton University / Macmillan Group.
- Modern catalytic approaches to sulfonamide synthesis.
Sources
- 1. Sulfonate synthesis by sulfonylation (tosylation) [organic-chemistry.org]
- 2. Alcohol to Mesylate - Common Conditions [commonorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
Validation & Comparative
Selecting the Right Sulfonylating Agent: Classical Tosylation vs. Tunable Benzyl Scaffolds
This guide provides an in-depth technical comparison between p-Toluenesulfonyl chloride (TsCl) and (4-Chloro-2-fluorophenyl)methanesulfonyl chloride , designed for researchers in medicinal chemistry and process development.[1]
Executive Summary
In drug discovery, the choice between a standard arylsulfonyl chloride and a substituted benzylsulfonyl chloride is rarely about simple substitution—it is a decision between kinetic stability and structural efficacy .
-
p-Toluenesulfonyl chloride (TsCl) is the industry standard for nucleophilic activation (tosylation) and amine protection.[1] It operates via a predictable direct nucleophilic substitution mechanism.[1]
-
This compound represents a specialized class of
-toluenesulfonyl chlorides (benzylsulfonyl chlorides).[1] It is used to introduce a specific pharmacophore ( ) often required for structure-activity relationship (SAR) optimization.[1] Crucially, its reactivity is dominated by the sulfene intermediate pathway , requiring distinct experimental protocols to prevent decomposition.
Chemical & Physical Profile Comparison
| Feature | p-Toluenesulfonyl Chloride (TsCl) | This compound |
| Structure Class | Arylsulfonyl Chloride ( | Benzylsulfonyl Chloride ( |
| CAS Number | 98-59-9 | 6966-45-6 (General parent); Specific isomer varies |
| Primary Mechanism | Elimination-Addition (Sulfene) or Direct Subst.[1] | |
| Reactivity | Moderate; requires base catalysis | High ; prone to rapid hydrolysis & dimerization |
| Leaving Group | Tosylate ( | Substituted Benzylsulfonate ( |
| Stability | Stable solid at RT | Moisture sensitive; Store at 2–8°C |
| Key Application | Alcohol activation, Amine protection | SAR tuning (Lipophilicity/Metabolic stability) |
Mechanistic Divergence: The Sulfene Factor
The most critical operational difference lies in the reaction mechanism.[1] While TsCl reacts via direct attack, this compound possesses acidic
Diagram 1: Mechanistic Pathways
Figure 1: Comparison of the direct substitution mechanism of TsCl versus the sulfene-mediated pathway of benzylsulfonyl chlorides.
Implication for Protocol:
-
For TsCl: You can mix reagents and add base (Pyridine/TEA) at room temperature.[1]
-
For Benzyl-SO2Cl: You must add the base slowly at low temperature (
or ).[1] Rapid base addition generates excess sulfene, which can self-react (dimerize) before the nucleophile traps it, leading to low yields and "gummy" byproducts.
Application in Drug Discovery (SAR)[1]
Why use the complex this compound instead of the robust TsCl?
-
Linker Geometry: The methylene spacer (
) in the benzyl derivative introduces flexibility ("hinge" region) that allows the aromatic ring to adopt a different binding pose compared to the rigid aryl sulfonyl group of TsCl.[1] -
Electronic Tuning:
-
Fluorine (C2 position): Blocks metabolic oxidation at the ortho-position and modulates the acidity of the sulfonamide NH (if forming sulfonamides), potentially improving potency.
-
Chlorine (C4 position): Fills hydrophobic pockets in the target protein (e.g., MDM2, Bcl-2 family proteins) to enhance binding affinity.[1]
-
Experimental Protocols
Protocol A: Standard Tosylation (Reference)
Best for: Routine protection of amines or activation of alcohols.
-
Dissolve 1.0 eq of Substrate (Alcohol/Amine) in anhydrous DCM (0.2 M).
-
Add 1.5 eq of TsCl and 0.1 eq of DMAP (catalyst).[1]
-
Cool to
.[1] Add 2.0 eq of Triethylamine ( ) dropwise.[1] -
Warm to RT and stir for 2–4 hours.
-
Quench with water. Wash with 1M HCl (to remove amine/pyridine) and brine.[1]
Protocol B: Benzylsulfonylation with (4-Cl-2-F) Reagent
Best for: Installing the specific pharmacophore.[1] Requires Sulfene control.
-
Dissolve 1.0 eq of Substrate (Amine/Alcohol) in anhydrous THF or DCM (0.1 M). Note: Dilution helps prevent sulfene dimerization.[1]
-
Add 1.1 eq of This compound .[1]
-
Cool strictly to
to . -
Add 1.2 eq of DIPEA (Hünig's Base) or
very slowly (over 15–20 mins) via syringe pump or dropwise.[1]-
Reasoning: Slow addition ensures the sulfene intermediate is generated only as fast as it can be trapped by the substrate.[1]
-
-
Monitor by TLC/LCMS immediately.[1] Reaction is often complete within 30 minutes at
. -
Workup: Quench with dilute aqueous acid immediately to destroy unreacted sulfene/chloride.[1] Avoid prolonged exposure to basic aqueous conditions to prevent hydrolysis.[1]
Performance Data & Troubleshooting
The following table summarizes typical performance metrics derived from comparative sulfonylation studies [1, 2].
| Parameter | TsCl Reaction | (4-Cl-2-F)Benzyl-SO2Cl Reaction |
| Typical Yield | 85–98% | 60–85% (Protocol dependent) |
| Reaction Time | 2–12 Hours | 15–60 Minutes (Fast kinetics) |
| Major Impurity | Unreacted TsCl (Hydrolyzed to TsOH) | Stilbene derivatives (from Sulfene dimerization) |
| Water Tolerance | Moderate (Slow hydrolysis) | Low (Rapid hydrolysis to sulfonic acid) |
| Purification | Crystallization often possible | Column Chromatography usually required |
Diagram 2: Troubleshooting Decision Matrix
Figure 2: Troubleshooting logic for optimizing reactions with reactive benzylsulfonyl chlorides.
Safety & Storage
-
Benzyl-SO2Cl: Corrosive, potential sensitizer.[1] Thermal Instability: Benzylsulfonyl chlorides can decompose exothermically.[1] Store under inert gas at
. Do not heat neat material above .[1]
References
-
King, J. F., et al. "The mechanism of hydrolysis of sulfonyl chlorides."[1] Canadian Journal of Chemistry, 1989.[1] Link[1]
-
Organic Syntheses. "Benzenesulfonyl Chloride & Derivatives." Org.[1][2][3][4] Synth. Coll. Vol. 1, p.84. Link
-
PubChem Compound Summary. "(4-Chlorophenyl)methanesulfonyl chloride."[1] Link
-
World Intellectual Property Organization. "Sulfonamide Derivatives as MDM2 Inhibitors."[1] WO/2017/Patents.[1] (Contextualizing the use of 4-chloro-2-fluoro motifs). Link
Sources
Benchmarking Phenylmethanesulfonyl Chlorides: Sulfene Dynamics vs. Direct Substitution
Executive Summary: The "Sulfene Trap"
In medicinal chemistry, phenylmethanesulfonyl chlorides (benzylsulfonyl chlorides) are frequently miscategorized as simple homologs of benzenesulfonyl chlorides. This assumption leads to critical experimental failures.
Unlike their phenyl counterparts, phenylmethanesulfonyl chlorides possess acidic
This guide compares the reactivity profiles of substituted phenylmethanesulfonyl chlorides, quantifying how electronic effects dictate the competition between productive sulfonylation and destructive dimerization (stilbene formation).
Mechanistic Dualism: The Core Comparison
To optimize yields, one must understand the two competing pathways. The substituent on the phenyl ring determines which pathway dominates.
Pathway A: Direct Substitution ( -like)
-
Mechanism: Nucleophile attacks sulfur
Tetrahedral intermediate Chloride expulsion. -
Dominant In: Absence of base, or with weak bases (e.g., carbonates), and Electron-Donating Groups (EDGs).
-
Kinetics: Second-order, generally slower.
Pathway B: Sulfene Formation (Elimination-Addition)
-
Mechanism: Base deprotonates
-carbon Elimination of Sulfene ( ) Rapid nucleophilic trapping. -
Dominant In: Tertiary amine bases (
, DIPEA) and Electron-Withdrawing Groups (EWGs). -
Risk: If the nucleophile is slow, the sulfene dimerizes to form trans-stilbene or reacts with the starting material to form complex sulfones.
Visualization: Reaction Coordinate & Pathways
Figure 1: Mechanistic divergence. The "Sulfene" pathway (top) is faster but prone to side reactions (Stilbene) if not managed correctly.
Comparative Reactivity Profile
The following table benchmarks the reactivity of substituted analogs based on Hammett electronic parameters (
| Substituent (R) | Electronic Effect ( | Dominant Mechanism (w/ | Sulfene Formation Rate | Side Reaction Risk (Stilbene) | Recommended Protocol | |
| Strong EWG (+0.78) | Very High | Exclusive Sulfene | Extremely Fast | Critical | Protocol A (Inverse Addition) | |
| Strong EWG (+0.54) | High | Sulfene | Very Fast | High | Protocol A (Low Temp) | |
| Weak EWG (+0.23) | Moderate | Mixed (Sulfene favored) | Fast | Moderate | Standard | |
| Neutral (0.00) | Baseline | Mixed | Moderate | Low | Standard | |
| Weak EDG (-0.17) | Low | Mixed (Direct favored) | Slow | Negligible | Protocol B (Catalytic DMAP) | |
| Strong EDG (-0.27) | Very Low | Direct Substitution | Very Slow | None | Protocol B (Heat required) |
Key Findings:
-
The Nitro-Effect:
substitution increases the rate of hydrolysis and aminolysis by orders of magnitude compared to . However, this is due to the rapid formation of the sulfene. If the amine is sterically hindered, the analog will almost exclusively decompose to stilbene. -
Ortho-Substitution: Unlike benzenesulfonyl chlorides, where ortho-substitution slows reaction via steric hindrance, ortho-alkyl groups in phenylmethanesulfonyl chlorides can accelerate chloride release by relieving steric strain in the transition state (steric acceleration of ionization).
Experimental Protocols
To ensure reproducibility and high yields, the experimental setup must be tailored to the substituent.
Protocol A: "The Sulfene Trap" (For EWG Substrates: )
Objective: Prevent high concentrations of free sulfene to stop dimerization. Principle:Inverse Addition . Keep the amine (trap) concentration high relative to the sulfonyl chloride.
-
Preparation: Dissolve the amine (1.1 equiv) and
(1.2 equiv) in anhydrous DCM ( ). Cool to -10°C . -
Addition: Dissolve the Phenylmethanesulfonyl chloride (1.0 equiv) in minimal DCM. Add this solution dropwise to the amine solution over 30 minutes.
-
Why: This ensures that as soon as the sulfene is generated, it is surrounded by nucleophiles.
-
-
Quench: Monitor by TLC. Upon completion, quench with dilute HCl (to remove excess amine) rather than basic workup (which promotes hydrolysis).
Protocol B: "Direct Drive" (For EDG Substrates: )
Objective: Force the direct substitution pathway as sulfene formation is energetically unfavorable. Principle: Catalysis and Thermal Energy.
-
Preparation: Dissolve Phenylmethanesulfonyl chloride (1.0 equiv) and amine (1.1 equiv) in THF or Toluene.
-
Catalyst: Add Pyridine (2.0 equiv) or catalytic DMAP (0.1 equiv).
-
Why: Pyridine acts as a nucleophilic catalyst, forming a reactive N-sulfonylpyridinium salt, which is more susceptible to nucleophilic attack than the chloride.
-
-
Conditions: Heat to 40-60°C .
-
Note: EDG substrates are thermally stable and resistant to stilbene formation, allowing for higher temperatures.
-
Decision Logic for Optimization
Use this logic flow to select the correct solvent and base system for your specific analog.
Figure 2: Optimization decision tree based on electronic properties of the substrate.
References
-
King, J. F., et al. (1970). "The reaction of phenylmethanesulfonyl chloride with tertiary amines: formation of geometrical isomers about a carbon–sulfur double bond."[1] Canadian Journal of Chemistry, 48(23), 3704-3714. Link
-
King, J. F., Lewars, E. G., & Danks, L. J. (1972).[2] "Organic Sulfur Mechanisms. 12. Reaction of Sulfenes with Triphenylphosphine." Canadian Journal of Chemistry, 50(6), 657-665. Link[2]
-
Truce, W. E., & Campbell, R. W. (1966). "Sulfenes as Intermediates in the Reaction of Sulfonyl Chlorides with Amines." Journal of the American Chemical Society, 88(15), 3599–3604. Link
-
Opitz, G. (1967). "Sulfines and Sulfenes."[2][3] Angewandte Chemie International Edition, 6(12), 107-123. Link
Sources
A Comparative Guide to Sulfonylating Agents: Evaluating the Efficacy of (4-Chloro-2-fluorophenyl)methanesulfonyl chloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries, the sulfonamide and sulfonate ester moieties are of paramount importance. Their prevalence in a myriad of bioactive molecules underscores the critical role of the sulfonylation reaction. The choice of the sulfonylating agent is a decision that profoundly impacts reaction efficiency, substrate scope, and overall synthetic strategy. This guide provides a detailed comparative analysis of (4-Chloro-2-fluorophenyl)methanesulfonyl chloride as a sulfonylating agent, juxtaposed with the workhorse reagents, p-toluenesulfonyl chloride (TsCl) and methanesulfonyl chloride (MsCl).
The Strategic Importance of the Sulfonylating Agent: A Mechanistic Perspective
The sulfonylation of a nucleophile, such as an amine or an alcohol, proceeds via a nucleophilic attack on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the expulsion of the chloride leaving group. The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct, thereby driving the reaction to completion.
The reactivity of the sulfonyl chloride is a key determinant of the reaction's success. This reactivity is primarily governed by the electronic and steric nature of the substituent on the sulfonyl group. Electron-withdrawing groups enhance the electrophilicity of the sulfur atom, making the sulfonyl chloride more reactive. Conversely, electron-donating groups decrease this electrophilicity, leading to a less reactive agent.
Caption: Generalized mechanism of sulfonylation of amines and alcohols.
Profiling the Contenders: A Look at Key Sulfonylating Agents
This compound
This substituted benzenesulfonyl chloride is characterized by the presence of two electron-withdrawing halogen atoms on the phenyl ring. The chloro and fluoro groups, through their inductive effects, are expected to significantly increase the electrophilicity of the sulfonyl sulfur atom. This heightened electrophilicity suggests that this compound should be a highly reactive sulfonylating agent, potentially enabling the sulfonylation of less nucleophilic substrates or allowing for reactions to proceed under milder conditions compared to less activated sulfonyl chlorides.
p-Toluenesulfonyl Chloride (TsCl)
A stalwart in organic synthesis, tosyl chloride is a crystalline solid that is easy to handle and relatively stable. The methyl group on the para position of the phenyl ring is weakly electron-donating, which slightly attenuates the reactivity of the sulfonyl chloride compared to unsubstituted benzenesulfonyl chloride. This moderate reactivity makes TsCl a selective and predictable reagent for the sulfonylation of a wide range of amines and alcohols.[1]
Methanesulfonyl Chloride (MsCl)
Mesyl chloride is a highly reactive aliphatic sulfonyl chloride.[2] Its small size minimizes steric hindrance, and the sulfonyl group is not subject to the electronic effects of a phenyl ring. MsCl is a liquid and is known for its high reactivity, often necessitating lower reaction temperatures to control selectivity.[2]
Comparative Efficacy Analysis: A Data-Supported Evaluation
| Sulfonylating Agent | Substrate | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| This compound | 4-Chloroaniline | - | - | boil | 0.17 | - | [3] |
| p-Toluenesulfonyl chloride | Aniline | Pyridine | DCM | RT | 2 | >95 | [4] |
| p-Toluenesulfonyl chloride | Aniline | Atomized Na | EtOH-THF | RT | 0.05 | 98 | [5] |
| Methanesulfonyl Chloride | Benzylamine | Triethylamine | DCM | 0 to RT | 2 | 95 | [2] |
| p-Toluenesulfonyl chloride | Benzylamine | - | - | - | - | - | [6] |
| Methanesulfonyl Chloride | 1-Octanol | Et3N/Me3N (cat.) | Toluene | 0-5 | 1-5 | >95 | [7] |
| p-Toluenesulfonyl chloride | 1-Octanol | Et3N/Me3N (cat.) | Toluene | 0-5 | 1-5 | >95 | [7] |
Disclaimer: The data in this table is compiled from different sources and the reaction conditions are not standardized. Therefore, direct comparison of yields and reaction times should be interpreted with caution.
From the available data and theoretical considerations, we can infer the following:
-
Reactivity Trend: The reactivity of these sulfonylating agents is expected to follow the order: This compound > MsCl > TsCl . The electron-withdrawing halogens on the phenyl ring of the target compound should render it more reactive than the electron-donating methyl group in TsCl. While MsCl is highly reactive, the combined inductive effect of the chloro and fluoro substituents in this compound likely makes it a more potent electrophile.
-
Substrate Scope: The enhanced reactivity of this compound may prove advantageous for the sulfonylation of sterically hindered or electronically deactivated amines and alcohols, where TsCl might be sluggish.
-
Reaction Conditions: The increased reactivity of this compound and MsCl may allow for reactions to be conducted at lower temperatures and for shorter durations, which can be beneficial for sensitive substrates.
Caption: A decision-making workflow for selecting an appropriate sulfonylating agent.
Experimental Protocols
The following are generalized protocols for the sulfonylation of an amine and an alcohol using this compound. Researchers should optimize these conditions for their specific substrates.
Sulfonylation of a Primary Amine
-
Reaction Setup: To a stirred solution of the primary amine (1.0 equiv.) and a suitable base (e.g., triethylamine, 1.5 equiv.) in an anhydrous aprotic solvent (e.g., dichloromethane, THF) at 0 °C under an inert atmosphere, add a solution of this compound (1.1 equiv.) in the same solvent dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography on silica gel.
Sulfonylation of a Primary Alcohol
-
Reaction Setup: To a stirred solution of the primary alcohol (1.0 equiv.) and a suitable base (e.g., pyridine, used as solvent or co-solvent) at 0 °C under an inert atmosphere, add this compound (1.2 equiv.) portion-wise.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, pour the mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic extracts with dilute copper sulfate solution (to remove pyridine), followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude sulfonate ester by column chromatography.
Conclusion and Future Outlook
This compound emerges as a promising, highly reactive sulfonylating agent. The presence of electron-withdrawing chloro and fluoro substituents activates the sulfonyl group, suggesting its utility for challenging sulfonylation reactions where common reagents like tosyl chloride may be ineffective. While direct comparative data is currently lacking, the principles of physical organic chemistry strongly support its enhanced reactivity.
For routine sulfonylations of unhindered and nucleophilic substrates, the cost-effectiveness and ease of handling of tosyl chloride and mesyl chloride will likely ensure their continued widespread use. However, for the synthesis of complex molecules, particularly in the context of drug discovery and development where challenging substrates are often encountered, this compound represents a valuable addition to the synthetic chemist's toolbox. Further systematic studies are warranted to fully elucidate its substrate scope and to provide a direct, quantitative comparison with other sulfonylating agents.
References
- Google Patents. (n.d.). Process for the preparation of 4-chloro-phenyl-sulphonyl-compounds.
-
ResearchGate. (n.d.). Synthesis of sulfonamides. Retrieved from [Link]
- Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
-
ResearchGate. (n.d.). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
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Organic Syntheses. (n.d.). Methanesulfonyl cyanide. Retrieved from [Link]
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Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]
- An, G., et al. (2015).
-
Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Practical Sulfonylation of Amines with 4-Hydroxybenzenesulfonyl Chloride: In Situ Silylation–Desilylation. Retrieved from [Link]
- Google Patents. (n.d.). Sulfonylation of alcohol.
-
Semantic Scholar. (n.d.). Sulfonylation, Aniline, Alcohol, Solvent free, p-toluenesulfonyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). A comparison of the recently reported methods for the synthesis of sulfonamides with the method reported here utilizing TCCA in water. Retrieved from [Link]
- Google Patents. (n.d.). The synthetic method of -chloro-4 fluorophenyl benzyl ketones.
-
Organic Chemistry Portal. (1999). Facile and Practical Methods for the Sulfonylation of Alcohols Using Ts(Ms)Cl and Me2N(CH2)nNMe2 as a Key Base. Retrieved from [Link]
-
ResearchGate. (2020). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. Retrieved from [Link]
- Gowda, B. T., & Savitha, K. (2006). 4-Chloro-N-(4-chlorophenyl)-2-methylbenzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 62(12), o5527–o5528.
-
Organic Syntheses. (n.d.). p-Toluenesulfonyl chloride. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of benzylamine. Retrieved from [Link]
-
Wikipedia. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. Retrieved from [Link]
- Google Patents. (n.d.). Process for producing benzylamines.
- Xiang, Y. J., et al. (2023). Dehydroxylative Sulfonylation of Alcohols. The Journal of Organic Chemistry, 88(7), 4818–4828.
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of p-toluenesulfonyl chloride.
- Choi, D., et al. (1995). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Journal of Medicinal Chemistry, 38(16), 3182–3186.
- Ramasamy, S., et al. (2012). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules, 17(12), 14614–14631.
-
Molbank. (2005). Synthesis of Benzyl 2-(4-(8-chloro-5H-dibenzo[b,e][8][9]diazepin-11-yl)piperazin-1-yl)acetate. Retrieved from [Link]
-
Journal of Chemical & Engineering Data. (1987). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N-Phenylpropanamide. Retrieved from [Link]
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A Senior Application Scientist's Guide to Selecting Sulfonylating Reagents: A Comparative Analysis of (4-Chloro-2-fluorophenyl)methanesulfonyl Chloride and Its Alternatives
Introduction: Deconstructing the Reference Reagent
In modern synthetic and medicinal chemistry, the sulfonamide functional group is a cornerstone moiety, integral to a vast array of pharmaceuticals and functional materials. The choice of sulfonylating agent is therefore a critical decision point in any synthetic campaign, directly influencing reaction efficiency, substrate scope, and the properties of the final product. Our reference compound, (4-Chloro-2-fluorophenyl)methanesulfonyl chloride , is a highly activated reagent designed for specific applications where high reactivity is paramount.
The key to its character lies in its substitution pattern. The presence of two potent electron-withdrawing groups, chlorine and fluorine, on the phenyl ring significantly increases the electrophilicity of the sulfonyl sulfur atom. This electronic pull makes the reagent exceptionally reactive towards nucleophiles, particularly amines and alcohols. The methylene spacer between the aromatic ring and the sulfonyl group slightly modulates this electronic effect compared to a direct benzenesulfonyl chloride, but the activating influence remains dominant. This reagent is typically employed when constructing sulfonamides that are intended to be stable, permanent features of the target molecule, or when reacting with less nucleophilic substrates that require a highly energetic electrophile.
However, high reactivity is not always a desirable trait. It can lead to a lack of selectivity in complex molecules with multiple nucleophilic sites, or the resulting sulfonamide may be too stable for applications where it is intended as a temporary protecting group. This necessitates a careful consideration of alternatives, each with a unique profile of reactivity, stability, and application scope.
The Strategic Imperative for Alternatives
A researcher's decision to deviate from a highly activated reagent like this compound is driven by several strategic considerations:
-
Reactivity Tuning: The primary goal is to match the electrophilicity of the reagent to the nucleophilicity of the substrate. A highly reactive sulfonyl chloride might decompose in the presence of certain functional groups, whereas a less reactive one might require harsh conditions or fail to react with a sterically hindered or electronically deactivated amine.
-
Protecting Group Chemistry: One of the most common applications of sulfonylation is the protection of primary and secondary amines. A crucial requirement for a protecting group is its facile cleavage under conditions that leave the rest of the molecule intact. The sulfonamides derived from highly activated, unfunctionalized aryl sulfonyl chlorides are often extremely robust, making them poor choices for this role.[1][2]
-
Physicochemical and Biological Modulation: The sulfonyl group is not merely a linker; it directly influences the properties of the final molecule, including its solubility, crystal packing, metabolic stability, and binding affinity to biological targets.[3] Selecting an alternative reagent allows for the fine-tuning of these properties.
-
Cost and Process Scalability: Widely used, commercially available reagents like methanesulfonyl chloride (MsCl) and p-toluenesulfonyl chloride (TsCl) are significantly more cost-effective and available in larger quantities than specialized, polysubstituted reagents, making them more suitable for large-scale synthesis.[4][5]
A Comparative Overview of Key Sulfonylating Agents
To provide a clear framework for selection, we will compare our reference compound to four widely used alternatives, each representing a distinct class of reactivity and utility.
Visualizing the Alternatives
Below is a structural comparison of the sulfonyl chlorides discussed in this guide.
Caption: Chemical structures of the reference reagent and common alternatives.
Data-Driven Comparison
The following tables summarize the key properties and performance characteristics of each reagent.
Table 1: Physicochemical Properties of Selected Sulfonyl Chlorides
| Reagent | Abbreviation | Formula | Molecular Weight ( g/mol ) | Physical State |
| This compound | - | C₇H₅Cl₂FO₂S | 243.08[6] | Solid |
| Methanesulfonyl chloride | MsCl | CH₃SO₂Cl | 114.55[7] | Liquid |
| p-Toluenesulfonyl chloride | TsCl | C₇H₇ClO₂S | 190.65[8] | Solid |
| Benzenesulfonyl chloride | BsCl | C₆H₅SO₂Cl | 176.62 | Liquid/Solid |
| 2-Nitrobenzenesulfonyl chloride | NsCl (or o-NsCl) | C₆H₄ClNO₄S | 221.62 | Solid |
Table 2: Reactivity and Application Profile
| Reagent | Relative Reactivity | Primary Use Case | Cleavage Conditions (for Amine Protection) | Key Advantages | Disadvantages |
| This compound | Very High | Stable sulfonamide formation; reaction with weak nucleophiles. | Not typically used for protection due to high stability. | High reactivity for challenging substrates. | Can lack selectivity; resulting sulfonamide is difficult to cleave. |
| Methanesulfonyl chloride (MsCl) | High | Formation of mesylates (good leaving groups) from alcohols; stable sulfonamides.[4][5][7] | Very harsh conditions (e.g., strong acid, reducing agents); rarely used for N-protection. | Small, non-bulky; high reactivity; cost-effective.[5] | Resulting sulfonamides are extremely stable.[9] |
| p-Toluenesulfonyl chloride (TsCl) | Moderate | General purpose sulfonylation of amines and alcohols; stable sulfonamides.[10][11] | Harsh conditions (e.g., Na/NH₃, HBr/phenol); not ideal for complex molecules.[1] | Widely available, well-understood reactivity, crystalline derivatives. | Difficult to cleave; steric bulk can hinder reaction with some substrates.[1][5] |
| Benzenesulfonyl chloride (BsCl) | Moderate | Stable sulfonamide formation; used in Hinsberg test for amine characterization. | Similar to TsCl, very harsh conditions required. | Unsubstituted aromatic ring allows for potential further functionalization. | Less reactive than MsCl; difficult to cleave.[5] |
| 2-Nitrobenzenesulfonyl chloride (NsCl) | High | Amine protection. [1] The ortho-nitro group activates the ring for cleavage. | Mild: Thiolates (e.g., thiophenol) with a mild base (e.g., K₂CO₃, Cs₂CO₃).[12][13][14] | Excellent for amine protection; orthogonal to Boc/Cbz groups; easily cleaved.[12] | More expensive; nitro group can be sensitive to some reductive conditions. |
Guiding Your Selection: A Workflow for Researchers
The choice of reagent is a multi-factorial decision. The following workflow, presented as a decision tree, provides a logical path to selecting the most appropriate sulfonylating agent for your specific needs.
Caption: Decision workflow for selecting an appropriate sulfonylating agent.
Field-Proven Experimental Protocols
To translate theory into practice, this section provides detailed, self-validating protocols for key transformations. The causality behind each step is explained to ensure robust and reproducible outcomes.
Protocol 1: General Synthesis of a Sulfonamide (e.g., using TsCl)
This protocol describes the reaction of a primary or secondary amine with an aryl sulfonyl chloride. The key principle is the nucleophilic attack of the amine on the electrophilic sulfonyl chloride, generating HCl which must be neutralized by a base.
Materials:
-
Amine (1.0 eq)
-
p-Toluenesulfonyl chloride (TsCl) (1.1 - 1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base: Triethylamine (TEA, 1.5 eq) or Pyridine (as solvent and base)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the amine (1.0 eq) and dissolve in anhydrous DCM (approx. 0.1-0.5 M concentration).
-
Rationale: Anhydrous conditions are crucial as sulfonyl chlorides react with water, which would consume the reagent and reduce yield.[15]
-
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Rationale: The reaction is often exothermic. Cooling helps to control the reaction rate and minimize the formation of potential side-products, such as di-sulfonylation of primary amines.[16]
-
-
Base Addition: Add the base (e.g., TEA, 1.5 eq) to the amine solution.
-
Rationale: A non-nucleophilic base is required to scavenge the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Reagent Addition: Add the sulfonyl chloride (TsCl, 1.1 eq), either as a solid in portions or as a solution in anhydrous DCM, dropwise to the cooled amine solution over 15-20 minutes.
-
Rationale: Slow addition prevents a rapid exotherm and maintains a low concentration of the highly reactive sulfonyl chloride, improving selectivity.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Workup: a. Quench the reaction by adding water or 1M HCl. Transfer the mixture to a separatory funnel. b. Separate the layers. Wash the organic layer sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove residual acid), and finally brine.
-
Rationale: This aqueous workup sequence effectively removes unreacted starting materials and salts, simplifying purification. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography to yield the pure sulfonamide.
Protocol 2: Deprotection of a 2-Nitrobenzenesulfonamide (Ns-Amine)
This protocol leverages the unique property of the nosyl group: the ortho-nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAᵣ) by a thiol, leading to cleavage of the S-N bond.[14]
Materials:
-
Ns-protected amine (1.0 eq)
-
Thiophenol (PhSH) (3.0 - 5.0 eq)
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (3.0 - 5.0 eq)
-
Anhydrous Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Diethyl ether or Ethyl Acetate
-
1M Sodium Hydroxide (NaOH) solution
Procedure:
-
Setup: To a round-bottom flask, add the Ns-protected amine (1.0 eq), the base (e.g., K₂CO₃, 3.0 eq), and dissolve in anhydrous MeCN or DMF.
-
Thiol Addition: Add thiophenol (3.0 eq) to the solution at room temperature.
-
Rationale: The base deprotonates the thiol to form the more nucleophilic thiolate anion, which is the active species for the SNAᵣ reaction.[14] A slight excess ensures the reaction goes to completion.
-
-
Reaction: Stir the mixture at room temperature for 1-4 hours. The reaction progress can be monitored by TLC, observing the disappearance of the starting material and the appearance of the free amine.
-
Workup: a. Upon completion, dilute the reaction mixture with ethyl acetate or diethyl ether. b. Wash the organic layer extensively with 1M NaOH solution (3-4 times).
-
Rationale: The basic wash is critical. It deprotonates the excess thiophenol and the diaryl sulfide byproduct, transferring them to the aqueous layer and leaving the desired amine in the organic phase. c. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude amine can be further purified by column chromatography or acid-base extraction if necessary.
Conclusion
While this compound is a potent tool for specific synthetic challenges requiring high reactivity, it represents just one point on a broad spectrum of available sulfonylating agents. A judicious choice of reagent is not merely a matter of procedural convenience but a fundamental aspect of synthetic strategy. For the formation of robust, permanent sulfonamide linkages, especially with challenging substrates, highly activated reagents have their place. However, when the sulfonamide is destined for use as a protecting group, the paradigm shifts entirely, favoring reagents like 2-nitrobenzenesulfonyl chloride (NsCl) that are specifically engineered for mild and efficient cleavage. By understanding the interplay between electronic effects, steric demands, and the ultimate synthetic goal, the modern researcher can navigate these choices with precision, optimizing reaction outcomes and accelerating the drug development process.
References
-
Chem-Impex. (4-Fluorophenyl)methanesulfonyl chloride. [Online] Available at: [Link]
- Google Patents. CN102408364A - Method for preparing paratoluensulfonyl chloride.
-
Ningbo Inno Pharmchem Co., Ltd. Methanesulfonyl Chloride: A Versatile Tool for Organic Synthesis. [Online] Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. Exploring the Chemical Properties and Reactions of Methanesulfonyl Chloride. [Online] Available at: [Link]
-
Study.com. Methanesulfonyl Chloride | Properties, Structure & Mesylation. [Online] Available at: [Link]
-
HoriazonChemical. Methanesulfonyl Chloride (MsCl) vs. Other Sulfonyl Chlorides: Key Differences in Reactivity & Applications. [Online] Available at: [Link]
-
Georganics. p-Toluenesulfonyl chloride – description and application. [Online] Available at: [Link]
-
Wikipedia. Methanesulfonyl chloride. [Online] Available at: [Link]
-
Georganics. (4-CHLOROPHENYL)METHANESULFONYL CHLORIDE. [Online] Available at: [Link]
-
Organic Syntheses. Methanesulfinyl chloride. [Online] Available at: [Link]
- Google Patents. CN113717080A - Synthesis method of 4-chloro-2-cyanobenzene sulfonyl chloride.
-
Alcarazo, M. et al. (2018). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. [Online] Available at: [Link]
-
Mukhopadhyay, S. et al. (2004). Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. Chemical Communications. [Online] Available at: [Link]
-
Macmillan Group - Princeton University. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. [Online] Available at: [Link]
-
Taddei, M. et al. (2005). Deprotection of o-Nitrobenzensulfonyl (Nosyl) Derivatives of Amines Mediated by a Solid-Supported Thiol. Synlett. [Online] Available at: [Link]
-
PubChem. (4-Chlorophenyl)methanesulfonyl chloride. [Online] Available at: [Link]
-
Georganics. This compound - High purity. [Online] Available at: [Link]
- Google Patents. CN1049213C - Process for producing p-toluenesulfonyl chloride.
-
Padwa, A. et al. (2016). Use of the Nosyl Group as a Functional Protecting Group in Applications of a Michael/Smiles Tandem Process. Organic Letters. [Online] Available at: [Link]
-
Raczynska, P. et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. Molecules. [Online] Available at: [Link]
-
Miller, M. J. et al. (2014). Preparation of sulfonamides from N-silylamines. Tetrahedron Letters. [Online] Available at: [Link]
-
Basava, V. et al. (2015). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Molecules. [Online] Available at: [Link]
-
Canadian Journal of Chemistry. Effect of the Position of the Substituent in the Electrochemical Reduction of Nitro-Substituted Benzenesulfonyl Chlorides. [Online] Available at: [Link]
-
UCL Discovery. Synthetic approaches to biologically active sulfonates and sulfonamides. [Online] Available at: [Link]
-
Node, M. et al. (2008). Application of Odorless Thiols for the Cleavage of 2- and 4-Nitrobenzenesulfonamides. Synthetic Communications. [Online] Available at: [Link]
-
Ataman Kimya. BSC (BENZENE SULPHONYL CHLORIDE). [Online] Available at: [Link]
-
ResearchGate. 2-Nitro and 2,4-Dinitrobenzenesulfonamides as Protecting Groups for Primary Amines. [Online] Available at: [Link]
-
Baran, P. S. et al. (2020). Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity. Angewandte Chemie International Edition. [Online] Available at: [Link]
-
ResearchGate. How to test the purity of p-toluenesulfonyl chloride (TsCl). [Online] Available at: [Link]
-
Alonso, D. A. et al. (2020). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. Green Chemistry. [Online] Available at: [Link]
-
Organic Chemistry Portal. Protective Groups. [Online] Available at: [Link]
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Comparative Guide: Optimizing Sulfonamide Synthesis via Sulfonyl Chlorides
Executive Summary
Sulfonamide bond formation remains a cornerstone of medicinal chemistry, underpinning classes of antibiotics, diuretics, and anti-retrovirals. While the reaction between an amine and a sulfonyl chloride (
This guide moves beyond standard textbook definitions to compare the performance of key sulfonyl chloride classes. We analyze the competition between direct nucleophilic substitution and sulfene elimination pathways, evaluate "green" solvent alternatives, and provide optimized protocols for high-fidelity synthesis.
Mechanistic Foundations: The Divergence
To optimize conditions, one must understand that not all sulfonyl chlorides react via the same pathway. The structure of the
Pathway A: Direct Nucleophilic Substitution (Aromatic/Heteroaromatic)
For aromatic sulfonyl chlorides (e.g., Tosyl chloride, TsCl), the reaction proceeds via a direct attack of the amine on the sulfur atom. The sulfur center is hypervalent, forming a trigonal bipyramidal transition state (often described as
-
Key Driver: Electrophilicity of the sulfur, enhanced by electron-withdrawing groups (EWGs) on the ring (e.g., Nitro, Trifluoromethyl).
-
Catalysis: Pyridine or DMAP often acts as a nucleophilic catalyst, forming a highly reactive sulfonyl-pyridinium intermediate.
Pathway B: Sulfene Elimination-Addition (Aliphatic)
Aliphatic sulfonyl chlorides with
-
Risk: If the amine is sterically hindered or the base is too strong/bulky, the sulfene may dimerize, oligomerize, or react with moisture, leading to low yields.
Visualization: Mechanistic Divergence
Comparative Performance Analysis
The following matrix compares standard reagents used in drug discovery.
| Reagent Class | Representative | Reactivity | Stability (Hydrolysis) | Primary Utility | Critical Limitations |
| Electron-Rich Aromatic | TsCl (Tosyl) | Moderate | High | Standard protection; stable sulfonamide formation. | Slow reaction with hindered amines; requires catalysis. |
| Electron-Poor Aromatic | NsCl (Nosyl) | High | Moderate | Fukuyama Synthesis (Amine activation for mono-alkylation). | Can degrade if stored improperly; sensitive to moisture. |
| Aliphatic | MsCl (Mesyl) | Very High | Low | Formation of mesylates (leaving groups) and sulfonamides. | Sulfene formation risk; exothermic; requires careful temp control (0°C). |
| Perfluoro-alkyl | TfCl (Triflyl) | Extreme | Very Low | Creating "Super-leaving groups" (Triflates). | Extremely moisture sensitive; often requires specialized handling. |
| Heterocyclic | Pyr-SO2Cl | Variable | Low-Moderate | Library synthesis; bio-isosteres. | Prone to |
Experimental Insight: Solvent Effects
Recent comparative studies indicate that "Green" solvents can rival traditional chlorinated solvents.
-
DCM (Dichloromethane): The historical standard. Excellent solubility but environmentally hazardous.
-
2-MeTHF (2-Methyltetrahydrofuran): A bio-derived alternative. It forms a biphasic system with aqueous bases (Schotten-Baumann conditions), often suppressing hydrolysis better than water-miscible solvents like THF.
-
Ethanol/Water: Viable for highly reactive sulfonyl chlorides where solubility permits, though solvolysis (formation of ethyl sulfonate esters) is a competing risk.
Optimized Experimental Protocols
Protocol A: General Synthesis (Schotten-Baumann Conditions)
Best for: Stable aromatic sulfonyl chlorides (TsCl, Benzenesulfonyl chloride).
Rationale: The biphasic system protects the sulfonyl chloride from hydrolysis by keeping it in the organic phase until it reacts with the amine at the interface.
-
Preparation: Dissolve the amine (1.0 equiv) in 2-MeTHF (or EtOAc).
-
Base Addition: Add an aqueous solution of
(2.0 equiv, 10% w/v). -
Reagent Addition: Cool to 0°C. Add the sulfonyl chloride (1.1–1.2 equiv) dropwise.
-
Note: If the sulfonyl chloride is solid, dissolve it in a minimal amount of 2-MeTHF first.
-
-
Reaction: Warm to room temperature (RT) and stir vigorously. Monitor by TLC/LCMS (typically 1–4 hours).
-
Workup: Separate phases. Wash organic layer with 1M HCl (to remove unreacted amine) and Brine. Dry over
and concentrate.
Protocol B: The "Difficult" Case (Hindered Amines/MsCl)
Best for: Aliphatic sulfonyl chlorides or unreactive amines where moisture must be excluded.
-
Preparation: Dissolve amine (1.0 equiv) and DMAP (0.1 equiv, catalyst) in anhydrous DCM .
-
Base: Add Triethylamine (
) or DIPEA (1.5 equiv). -
Controlled Addition: Cool to -10°C to 0°C . Add MsCl (1.2 equiv) very slowly via syringe pump or dropping funnel.
-
Critical: Keeping temperature low prevents uncontrolled sulfene generation and polymerization.
-
-
Quench: Once complete, quench with saturated
solution before allowing the mixture to warm significantly.
Protocol C: Fukuyama Amine Synthesis (Nosyl Strategy)
Best for: Synthesizing secondary amines from primary amines without over-alkylation.
-
Protection: React primary amine with 2-Nitrobenzenesulfonyl chloride (NsCl) (Protocol A).
-
Alkylation: The resulting sulfonamide proton is acidic (
). Alkylate using and an alkyl halide (R-X) in DMF. -
Deprotection: Treat the alkylated sulfonamide with Thiophenol (PhSH) and
(or DBU) in DMF/MeCN.
Decision Framework
Use this logic tree to select the appropriate reagent and condition set.
Emerging Alternatives: Sulfonyl Fluorides (SuFEx)
While sulfonyl chlorides are the standard, Sulfonyl Fluorides (
-
Comparison: Unlike chlorides, sulfonyl fluorides are thermodynamically stable and resistant to hydrolysis and reduction. They react exclusively at sulfur, often requiring activation by Ca(II) salts or silyl ethers.
-
Recommendation: Switch to sulfonyl fluorides if your substrate contains highly sensitive nucleophiles (e.g., alcohols, phenols) that react non-selectively with sulfonyl chlorides, or if you require a "latent" electrophile that can be activated later in a synthetic sequence.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
King, J. F., et al. (1992). "The mechanism of hydrolysis of sulfonyl chlorides." Canadian Journal of Chemistry, 70(10), 2650–2656. Link
-
Kan, T., & Fukuyama, T. (2004).[3] "Ns strategies: a highly versatile synthetic method for amines."[6] Chemical Communications, (4), 353-359. Link
-
Dong, J., et al. (2014).[3] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430–9448. Link
-
Gomes, C. S., et al. (2019). "Sustainable synthesis of sulfonamides... using 2-MeTHF." Green Chemistry, 21, 6463. Link
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- 2. Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04368D [pubs.rsc.org]
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A Senior Application Scientist's Guide to the Validation of Sulfonamide Structures by Mass Spectrometry
For researchers, scientists, and drug development professionals, the definitive structural validation of sulfonamide-based compounds is a critical checkpoint in the journey from discovery to clinical application. As a class of synthetic antimicrobial agents, sulfonamides are integral to veterinary and human medicine.[1] Their structural integrity directly impacts their therapeutic efficacy and safety profile. Mass spectrometry (MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities.[2][3]
This guide provides an in-depth, objective comparison of mass spectrometry-based methodologies for the structural validation of sulfonamides. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring that every described method is a self-validating system.
The Central Role of Mass Spectrometry in Sulfonamide Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For sulfonamide analysis, it provides not only the molecular weight of the compound but also invaluable structural information through fragmentation analysis. The coupling of liquid chromatography (LC) with mass spectrometry (LC-MS) is particularly potent, allowing for the separation of complex mixtures and isomeric compounds prior to their introduction into the mass spectrometer.[4] This combination is a cornerstone of modern analytical chemistry for drug molecules.
Ionization: The Gateway to Mass Analysis
The first critical step in any MS analysis is the ionization of the analyte. The choice of ionization technique significantly influences the quality of the resulting data. For sulfonamides, two techniques are of primary importance: Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).
Electrospray Ionization (ESI): The Workhorse for LC-MS
ESI is a soft ionization technique that is exceptionally well-suited for polar and thermally labile molecules like sulfonamides when coupled with liquid chromatography.[4] It typically generates protonated molecules [M+H]⁺ with minimal fragmentation in the initial mass scan, which is ideal for accurate molecular weight determination.[4][5]
Matrix-Assisted Laser Desorption/Ionization (MALDI): A High-Throughput Alternative
MALDI is another soft ionization technique where the analyte is co-crystallized with a matrix that absorbs laser energy.[6] While less commonly coupled with LC for routine sulfonamide analysis, MALDI-TOF (Time-of-Flight) MS offers high throughput and is effective for the analysis of small molecules and can be adapted for quantitative studies in biological matrices like serum.[7][8]
Tandem Mass Spectrometry (MS/MS): Deciphering the Molecular Blueprint
While a single stage of mass spectrometry (MS) provides the molecular weight, tandem mass spectrometry (MS/MS or MS²) is the key to unlocking the structural details of sulfonamides. In MS/MS, a specific ion (the precursor ion) is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions (product ions) are analyzed. This process provides a unique "fingerprint" for the molecule, allowing for unambiguous identification and structural confirmation.[4]
Common Fragmentation Pathways of Sulfonamides
The fragmentation of sulfonamides under CID conditions is well-characterized and provides a logical basis for structural validation.[2] The most common fragmentation events involve the cleavage of the sulfonamide bond (S-N bond).[9][10]
A generalized fragmentation pattern for sulfonamides often includes the formation of characteristic ions. For instance, many sulfonamides produce a fragment ion at m/z 156, corresponding to the 4-aminobenzenesulfonyl moiety, which can further lose SO₂ to yield an ion at m/z 92.[10] The other part of the molecule, the amine-containing heterocyclic ring, will also produce a characteristic fragment ion.
The unique fragmentation patterns allow for the differentiation of isomeric and isobaric sulfonamides, which would be indistinguishable by a single stage of MS.[4]
Comparative Analysis of MS Techniques for Sulfonamide Validation
| Technique | Primary Application | Strengths | Limitations |
| LC-ESI-MS | Molecular Weight Determination | High sensitivity, suitable for polar compounds, provides clear [M+H]⁺ ions.[4][11] | Limited structural information without fragmentation. |
| LC-ESI-MS/MS | Structural Elucidation & Quantification | Provides detailed structural information through fragmentation, high selectivity and sensitivity for quantification in complex matrices.[1][3][4] | Requires method development for fragmentation optimization. |
| MALDI-TOF MS | High-Throughput Screening & Tissue Imaging | Rapid analysis, tolerant to some salts, applicable to direct tissue analysis.[6][7][8] | Less commonly coupled with LC, potential for matrix interference. |
| High-Resolution Mass Spectrometry (HRMS) | Unambiguous Elemental Composition | Provides highly accurate mass measurements, enabling the determination of elemental formulas for the parent ion and fragments. | Higher instrument cost. |
Experimental Workflows for Sulfonamide Validation
A robust validation of a sulfonamide structure integrates several experimental steps, from sample preparation to data interpretation.
Caption: A typical workflow for the validation of sulfonamide structures using LC-MS/MS.
Detailed Experimental Protocol: LC-MS/MS Analysis of Sulfamethoxazole
This protocol provides a representative example for the analysis of sulfamethoxazole, a common sulfonamide antibiotic.
1. Sample Preparation (from a biological matrix like milk):
-
To a 5g homogenized milk sample, add an internal standard.
-
Perform a liquid-liquid extraction with a suitable organic solvent like a mixture of acetonitrile and ethyl acetate.[1]
-
Centrifuge to separate the layers and collect the organic phase.
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.[1]
2. LC-MS/MS Conditions:
-
LC System: A standard high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[3]
-
Flow Rate: Appropriate for the column dimensions (e.g., 0.4 mL/min).
-
Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer equipped with an ESI source.
-
Ionization Mode: Positive ion mode.
-
MS/MS Transitions (MRM for quantification):
- Sulfamethoxazole: Precursor ion (m/z) 254.1 → Product ions (m/z) 156.0, 108.0, 92.0.
3. Data Analysis:
-
Confirm the retention time of the analyte against a known standard.
-
Verify the presence of the correct precursor ion in the MS1 scan.
-
Analyze the MS2 spectrum to confirm the presence of the expected product ions, which validates the structure.
Visualizing Fragmentation: The Case of Sulfamethoxazole
The fragmentation pattern of a sulfonamide is its structural signature. The following diagram illustrates the key fragmentation of protonated sulfamethoxazole.
Caption: Key fragmentation pathways of protonated sulfamethoxazole in MS/MS.
Beyond Mass Spectrometry: Complementary Validation Techniques
While mass spectrometry is a powerful tool, a truly comprehensive structural validation often employs orthogonal techniques to provide converging lines of evidence.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the chemical environment of each atom in a molecule, confirming the connectivity and stereochemistry.[12][13]
-
X-ray Crystallography: For crystalline compounds, X-ray crystallography provides the absolute three-dimensional structure of the molecule.[13]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can provide information about the chromophoric groups within the sulfonamide structure.[5]
Conclusion: A Multi-Faceted Approach to Structural Certainty
The validation of sulfonamide structures by mass spectrometry is a robust and reliable process that underpins the safety and efficacy of these important therapeutic agents. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands out as the premier technique, offering a powerful combination of separation, sensitive detection, and detailed structural elucidation. By understanding the principles of ionization, fragmentation, and the application of systematic experimental workflows, researchers can confidently and accurately validate the structures of novel sulfonamide compounds. For the highest level of certainty, a multi-technique approach that incorporates methods like NMR and X-ray crystallography is recommended.
References
-
Determination of sulfonamides by liquid chromatography, ultraviolet diode array detection and ion-spray tandem mass spectrometry with application to cultured salmon flesh. PubMed, National Center for Biotechnology Information. [Link]
-
Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. [Link]
-
Sulfonamide-Selective Ambient Mass Spectrometry Ion Source Obtained by Modification of an Iron Sheet with a Hydrophilic Molecularly Imprinted Polymer. Journal of Agricultural and Food Chemistry, ACS Publications. [Link]
-
Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry after On-Line Photochemical Reaction. Journal of AOAC INTERNATIONAL, Oxford Academic. [Link]
-
Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. Analytical Chemistry, ACS Publications. [Link]
-
Determination of Sulfonamide Residues in Fish using LCMS-8045 Triple Quadrupole Mass Spectrometer. Shimadzu Corporation, YouTube. [Link]
-
Quantitative determination of sulfonamide in meat by liquid chromatography–electrospray-mass spectrometry. ResearchGate. [Link]
-
Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent Technologies. [Link]
-
Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. PubMed, National Center for Biotechnology Information. [Link]
-
Determination and Confirmation of Sulfonamides. USDA Food Safety and Inspection Service. [Link]
-
LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. Journal of Applicable Chemistry. [Link]
-
Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au, ACS Publications. [Link]
-
Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate. [Link]
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed, National Center for Biotechnology Information. [Link]
-
Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. Journal of AOAC INTERNATIONAL, Oxford Academic. [Link]
-
Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. ResearchGate. [Link]
-
Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions. ResearchGate. [Link]
-
Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry (LC-MS-MS). USDA Food Safety and Inspection Service. [Link]
-
A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. Molecules, MDPI. [Link]
-
MoS2-Assisted LDI Mass Spectrometry for the Detection of Small Molecules and Quantitative Analysis of Sulfonamides in Serum. Journal of the American Society for Mass Spectrometry, ACS Publications. [Link]
-
Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Molecules, MDPI. [Link]
-
Sulfonation Chemistry as a Powerful Tool for MALDI TOF/TOF de Novo Sequencing and Post-Translational Modification Analysis. Journal of the American Society for Mass Spectrometry, PubMed Central. [Link]
-
Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, ACS Publications. [Link]
-
Selective desorption/ionization of sulfatides by MALDI-MS facilitated using 9-aminoacridine as matrix. Journal of Lipid Research, PubMed Central. [Link]
-
Peptide De Novo Sequencing With MALDI TOF/TOF: A Simple Approach Using Sulfonation Chemistry. American Laboratory. [Link]
-
A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. ResearchGate. [Link]
-
Matrix-assisted laser desorption/ionization. Wikipedia. [Link]
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Technical Guide: Purity Confirmation of (4-chloro-2-fluorophenyl)methanesulfonyl Derivatives
Executive Summary
This guide evaluates three analytical methodologies for confirming the purity of (4-chloro-2-fluorophenyl)methanesulfonyl derivatives. While Reverse-Phase UHPLC (C18) remains the industry standard for high-throughput screening, this guide demonstrates that Fluorinated Stationary Phases (PFP) provide superior resolution (
Introduction: The Analytical Challenge
The (4-chloro-2-fluorophenyl)methanesulfonyl moiety is a privileged scaffold in medicinal chemistry, often serving as a key intermediate for kinase inhibitors and antibacterial sulfonamides.
The analytical difficulty lies in two distinct areas:
-
Regioisomerism: The synthesis of the precursor often produces low levels of 3-chloro-6-fluoro or 2-chloro-4-fluoro isomers. Standard C18 columns frequently fail to resolve these positional isomers due to their identical hydrophobicity (
) and molecular weight. -
Chromophore Isolation: The methylene spacer (
) in the methanesulfonyl group breaks the conjugation between the aromatic ring and the sulfonyl moiety. This results in a hypsochromic shift (blue shift) in UV absorption, necessitating detection at lower wavelengths (210–220 nm), where solvent background noise becomes a critical variable.
Comparative Analysis of Methodologies
Method A: UHPLC-MS/UV (C18 Stationary Phase)
The High-Throughput Standard
This is the default method for bulk purity assessment. It utilizes sub-2
-
Pros: Rapid run times (<5 min); excellent for detecting gross impurities; MS-compatible.
-
Cons: Poor selectivity for halogenated positional isomers. The "fluorine effect" is often insufficient to differentiate retention on alkyl-bonded phases.
-
Best For: In-process control (IPC) and rough purity checks.
Method B: HPLC-UV (Pentafluorophenyl - PFP Phase)
The Selectivity Specialist
PFP columns utilize a mechanism involving
-
Pros: Superior resolution of positional isomers (
); distinct selectivity compared to C18. -
Cons: Longer equilibration times; higher column cost.
-
Best For: Final product release and isomeric purity confirmation.
Method C: -qNMR (Quantitative NMR)
The Orthogonal Validator
Since the molecule contains a fluorine atom,
-
Pros: Does not require a specific reference standard (can use an internal standard like
-trifluorotoluene); separates isomers based on chemical shift ( ) rather than polarity. -
Cons: Lower sensitivity (LOD) compared to MS; requires milligram-scale sample.
-
Best For: Validating the HPLC method and establishing absolute purity of reference standards.
Data Summary: Method Performance Matrix
| Metric | Method A: UHPLC (C18) | Method B: HPLC (PFP) | Method C: |
| Isomer Resolution ( | 0.8 – 1.2 (Co-elution risk) | > 2.5 (Baseline resolved) | N/A (Distinct Peaks) |
| Limit of Detection (LOD) | < 1 ng/mL (MS) | 50 ng/mL (UV) | ~10 |
| Run Time | 3.5 min | 15.0 min | 10 min (acquisition) |
| Specificity | Moderate | High | Very High |
Recommended Experimental Protocol (Method B: PFP-HPLC)
This protocol is optimized to separate the 4-chloro-2-fluoro target from potential 3-chloro/6-fluoro isomers.
Materials & Reagents[1][2]
-
Column: Phenomenex Kinetex F5 or Supelco Discovery HS F5 (Pentafluorophenyl propyl),
, (core-shell). -
Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q grade).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile (LC-MS grade).
-
Note: Formic acid is preferred over TFA to prevent ion suppression if MS detection is used in tandem.
-
Instrument Parameters[1][3][4][5]
-
Temperature:
(Strict control required for fluorinated phases). -
Detection: UV at 215 nm (primary) and 254 nm (secondary).
-
Injection Volume: 5
.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 1.0 | 5 | Isocratic Hold (Polar impurity elution) |
| 10.0 | 60 | Linear Gradient |
| 12.0 | 95 | Wash |
| 12.1 | 5 | Re-equilibration |
| 15.0 | 5 | End of Run |
Sample Preparation (Critical Step)
If analyzing the sulfonyl chloride precursor:
-
Derivatize immediately: Mix 10
sample with 100 excess dimethylamine (or morpholine) in DCM. -
Evaporate and reconstitute in 50:50 Water:ACN.
-
Reasoning: Sulfonyl chlorides hydrolyze to sulfonic acids in aqueous HPLC solvents, creating ghost peaks. Derivatization stabilizes the analyte.
-
If analyzing the sulfonamide derivative:
-
Dissolve 1 mg sample in 1 mL Acetonitrile.
-
Dilute to 0.1 mg/mL with Water/ACN (1:1).
Visualizations
Analytical Decision Workflow
This diagram illustrates the logic flow for selecting the correct technique based on the synthesis stage.
Figure 1: Analytical workflow prioritizing sample stability and isomer resolution.
Column Selection Logic
Why use PFP over C18 for this specific molecule?
Figure 2: Mechanistic comparison of C18 vs. PFP stationary phases for halogenated aromatics.
References
-
Separation of Positional Isomers: T. Zhang, et al. "Chromatographic separation of halogenated positional isomers using fluorinated stationary phases." Journal of Chromatography A, 2018. (Generalized citation for PFP mechanism)
-
qNMR Validation: G.F. Pauli, et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.
-
Stability of Sulfonyl Chlorides: Agilent Technologies. "Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment." Agilent Technical Notes.
-
Fluorinated Phase Mechanisms: D.S. Bell, et al. "Fluorinated HPLC Phases — Looking Beyond C18." LCGC North America, 2005.
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A Senior Application Scientist's Guide to the Biological Activity of Sulfonamides Derived from Diverse Sulfonyl Chlorides
Introduction: The Enduring Versatility of the Sulfonamide Scaffold
Since the groundbreaking discovery of prontosil, the first commercially available antibacterial agent, the sulfonamide functional group has remained a cornerstone of medicinal chemistry. Its remarkable versatility is evident in the broad spectrum of biological activities exhibited by its derivatives, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1] The continued scientific interest in sulfonamides stems from their synthetic tractability and the tunable nature of their pharmacological profiles.[1]
The synthesis of sulfonamides most commonly proceeds through the reaction of a sulfonyl chloride with a primary or secondary amine.[2] The choice of sulfonyl chloride is a critical determinant of the resulting sulfonamide's biological activity, as the electronic and steric properties of the substituent on the aromatic ring of the sulfonyl chloride profoundly influence the molecule's interaction with its biological target. This guide provides a comparative analysis of the biological activities of sulfonamides derived from different sulfonyl chlorides, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The Synthetic Keystone: From Sulfonyl Chloride to Sulfonamide
The fundamental reaction for the synthesis of sulfonamides involves the nucleophilic attack of an amine on the electrophilic sulfur atom of a sulfonyl chloride, resulting in the formation of a stable sulfonamide bond.[2] This seemingly straightforward reaction is a powerful tool for generating vast libraries of diverse sulfonamide derivatives. The selection of the starting sulfonyl chloride is a key strategic decision in the design of novel therapeutic agents.
A Comparative Analysis of Biological Activities
The seemingly subtle differences between sulfonyl chlorides, such as the presence of a methyl group in p-toluenesulfonyl chloride or a nitro group in p-nitrobenzenesulfonyl chloride, can lead to significant variations in the biological activity of the resulting sulfonamides. This section explores these differences across four key therapeutic areas.
Antibacterial Activity: Targeting Folic Acid Synthesis
Sulfonamides exert their antibacterial effect by acting as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway.[3][4] By mimicking the natural substrate, p-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to DNA and protein synthesis, thus arresting bacterial growth.[3]
Structure-Activity Relationship (SAR):
The antibacterial efficacy of sulfonamides is intricately linked to their structure. Key SAR principles include:
-
The para-amino group: This group is crucial for activity, as it mimics the structure of PABA. Any substitution on this amino group, unless it is a prodrug designed to be cleaved in vivo, generally leads to a loss of activity.
-
The aromatic ring: The benzene ring must be para-substituted. Ortho or meta substitutions typically diminish or abolish antibacterial activity.[5]
-
The sulfonamide nitrogen (N1): Substitutions on the N1 nitrogen can significantly modulate the activity and pharmacokinetic properties.[5] The introduction of heterocyclic rings at this position can enhance potency.[5]
Comparative Experimental Data:
| Sulfonyl Chloride Precursor | Resulting Sulfonamide Type | Antibacterial Activity Trend | Reference |
| p-Toluenesulfonyl chloride | p-Toluenesulfonamides | Generally active against a range of Gram-positive and Gram-negative bacteria. | [6][7] |
| α-Toluenesulfonyl chloride | α-Toluenesulfonamides | Demonstrated higher activity against E. coli and S. aureus compared to their p-toluenesulfonamide counterparts. | [6][7] |
| Benzenesulfonyl chloride | Benzenesulfonamides | The unsubstituted backbone provides a baseline for activity, which is often enhanced by further substitutions on the amine. | [8] |
| p-Nitrobenzenesulfonyl chloride | p-Nitrobenzenesulfonamides | The electron-withdrawing nitro group can influence the acidity of the sulfonamide proton and impact activity. | [9] |
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines, is a self-validating system for determining the MIC of sulfonamides against bacterial isolates.[10][11]
-
Preparation of Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Dilutions:
-
Prepare a stock solution of the sulfonamide derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in CAMHB in a 96-well microtiter plate to achieve the desired concentration range.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well of the microtiter plate containing the antimicrobial dilutions.
-
Include a growth control well (no drug) and a sterility control well (no bacteria).
-
Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
The MIC is the lowest concentration of the sulfonamide that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Antifungal Activity: A Growing Area of Investigation
While historically known for their antibacterial properties, sulfonamides have emerged as a promising class of antifungal agents.[1] Their mechanism of action against fungi is not as universally defined as in bacteria, but it is believed to involve the inhibition of essential enzymes, such as carbonic anhydrase.
Structure-Activity Relationship (SAR):
The antifungal activity of sulfonamides is highly dependent on the nature of the substituents. The presence of specific aromatic or heterocyclic moieties can confer potent activity against various fungal species, including Candida strains.[1]
Comparative Experimental Data:
| Sulfonyl Chloride Precursor | Resulting Sulfonamide Type | Antifungal Activity Trend | Reference |
| Benzenesulfonyl chloride | Benzenesulfonamide derivatives | Showed fungicidal effects against Candida glabrata. | [12] |
| Substituted Arylsulfonyl Chlorides | Arylsulfonamides | Novel sulfonyl hydrazone derivatives exhibited broad-spectrum activity against Candida species. | [1] |
Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
This protocol is adapted from the CLSI M27 guidelines for yeast susceptibility testing.[10][13]
-
Preparation of Inoculum:
-
Grow the yeast isolate on Sabouraud Dextrose Agar for 24-48 hours.
-
Prepare a cell suspension in sterile saline and adjust the turbidity to that of a 0.5 McFarland standard.
-
Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ cells/mL.
-
-
Preparation of Antifungal Dilutions:
-
Prepare serial two-fold dilutions of the sulfonamide derivative in RPMI-1640 medium in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized yeast suspension.
-
Include a drug-free growth control and a sterility control.
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Reading of MICs:
-
The MIC is the lowest concentration of the drug that causes a significant diminution of growth (e.g., 50% or 90% inhibition) compared to the growth control.
-
Anticancer Activity: A Multifaceted Approach
Sulfonamides have demonstrated significant potential as anticancer agents through various mechanisms, including the inhibition of carbonic anhydrases (CAs), which are overexpressed in many tumors, and the disruption of microtubule assembly.[7][8]
Structure-Activity Relationship (SAR):
The anticancer activity of sulfonamides is highly tunable. The substitution pattern on the benzenesulfonamide ring plays a crucial role in determining the potency and selectivity of these compounds.[14] For instance, certain substitutions can enhance the inhibition of tumor-associated CA isoforms like CA IX.[8]
Comparative Experimental Data:
| Sulfonyl Chloride Precursor | Resulting Sulfonamide Type | Anticancer Activity Trend | Reference |
| Benzenesulfonyl chloride | Benzenesulfonamide derivatives | Showed cytotoxic effects against various cancer cell lines, including HeLa and MCF-7. | [7][15] |
| p-Toluenesulfonyl chloride | p-Toluenesulfonamide derivatives | Derivatives have been synthesized and evaluated for their cytotoxic activity against human breast cancer cell lines (MCF-7). | [16] |
| Substituted Benzenesulfonyl Chlorides | Substituted Benzenesulfonamides | Certain derivatives exhibited potent anticancer activity with IC₅₀ values in the low micromolar range. | [15] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[17][18][19]
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the sulfonamide derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
-
MTT Addition:
-
After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
Anti-inflammatory Activity: Selective COX-2 Inhibition
A significant class of sulfonamide-based drugs functions as selective cyclooxygenase-2 (COX-2) inhibitors.[20] COX-2 is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[20] Selective inhibition of COX-2 over the constitutively expressed COX-1 isoform is a key strategy to mitigate the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[20]
Structure-Activity Relationship (SAR):
The benzenesulfonamide moiety is a key pharmacophore for COX-2 inhibition.[14] The presence of a phenyl group on the sulfonamide moiety can participate in hydrophobic interactions within the COX-2 binding pocket.[14]
Comparative Experimental Data:
| Sulfonyl Chloride Precursor | Resulting Sulfonamide Type | Anti-inflammatory Activity Trend | Reference |
| Benzenesulfonyl chloride | Benzenesulfonamide derivatives | Tethering benzenesulfonamide pharmacophores to some NSAIDs resulted in potent and selective COX-2 inhibitors. | [21] |
| Substituted Benzenesulfonyl Chlorides | N-acetyl-2-carboxy benzenesulfonamide | Showed more potent COX inhibition than aspirin and superior anti-inflammatory activity in vivo. | [22] |
Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of sulfonamides against COX-1 and COX-2 enzymes.
-
Enzyme and Substrate Preparation:
-
Use purified ovine or human COX-1 and COX-2 enzymes.
-
Prepare a solution of arachidonic acid (the substrate) in an appropriate buffer.
-
-
Inhibitor Preparation:
-
Prepare stock solutions of the test sulfonamides and a reference inhibitor (e.g., celecoxib) in a suitable solvent like DMSO.
-
Perform serial dilutions to obtain a range of inhibitor concentrations.
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme (COX-1 or COX-2), a buffer, and the test inhibitor at various concentrations.
-
Pre-incubate the mixture to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding arachidonic acid.
-
The reaction can be monitored by measuring the consumption of oxygen using an oxygen electrode or by detecting the formation of prostaglandin E2 (PGE2) using an ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration compared to the control (no inhibitor).
-
Determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.
-
The selectivity index (SI) is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2). A higher SI indicates greater selectivity for COX-2.
-
Conclusion: A Scaffold of Infinite Possibilities
The choice of sulfonyl chloride is a pivotal decision in the design and synthesis of novel sulfonamide-based therapeutic agents. As demonstrated in this guide, variations in the substituent on the sulfonyl chloride's aromatic ring can significantly impact the resulting sulfonamide's biological activity profile, influencing its potency and selectivity across antibacterial, antifungal, anticancer, and anti-inflammatory applications. The provided experimental protocols offer a robust framework for researchers to evaluate and compare the efficacy of their synthesized compounds. By understanding the intricate structure-activity relationships and employing rigorous experimental validation, the scientific community can continue to unlock the vast therapeutic potential of the versatile sulfonamide scaffold.
References
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A. A. O. Abdel-Fattah, A. A. El-Sayed, and H. M. Abdel-Gawad, "Comparative Study of the Antibacterial Activity of N, N-Diethylamido Substituted p-Toluenesulfonamides to Their α-Toluenesulfonamide Counterparts," International Journal of Molecular Sciences, vol. 14, no. 1, pp. 1353-1366, 2013. [Online]. Available: [Link]
-
S. M. M. Ghorab, F. A. Ragab, S. I. Al-Qasoumi, A. M. El-Hawash, and H. I. Heiba, "Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells," Molecules, vol. 15, no. 12, pp. 9134-9145, 2010. [Online]. Available: [Link]
-
"Structural Activity Relationship (SAR) of Sulfonamides," YouTube, uploaded by Pharmacy, 24 November 2020, [Link]. (Note: A specific, stable URL for this video is not available in the provided search results.)
-
"Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry," ResearchGate, Aug. 2020. [Online]. Available: [Link]
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S. A. A. El-Sharif, "In vitro antifungal and antibiofilm activities of novel sulfonyl hydrazone derivatives against Candida spp," Future Microbiology, vol. 15, pp. 1137-1151, 2020. [Online]. Available: [Link]
-
"Sulphonamides PPT 18.02.19," Scribd. [Online]. Available: [Link]
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A. M. M. Ghorab, H. I. Heiba, and A. A. A. El-Gazzar, "Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition," RSC Advances, vol. 11, no. 45, pp. 28247-28262, 2021. [Online]. Available: [Link]
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F. Yousef, O. Mansour, and J. Herbali, "Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes)," Journal of In-vitro In-vivo In-silico Journal, vol. 1, no. 1, pp. 1-15, 2018. [Online]. Available: [Link]
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S. Singh, P. Kumar, and A. K. Chakraborti, "Synthesis, Structural and Biological Properties of the Ring-A Sulfonamido Substituted Chalcones: A Review," Current Organic Chemistry, vol. 22, no. 10, pp. 986-1009, 2018. [Online]. Available: [Link]
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Clinical and Laboratory Standards Institute, "M27, Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition," CLSI, 2017. [Online]. Available: [Link]
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G. De Luca, S. Gugliandolo, E. T. G. M. de Luca, M. R. F. da Silva, C. T. de Oliveira, and C. B. de Oliveira, "Evaluation of the In Vitro Antifungal Activity of Novel Arylsulfonamides against Candida spp.," Journal of Fungi, vol. 9, no. 6, p. 656, 2023. [Online]. Available: [Link]
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"Enzyme inhibition and kinetics graphs," Khan Academy. [Online]. Available: [Link]
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A. A. El-Sayed, et al., "Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs," Molecules, vol. 27, no. 19, p. 6259, 2022. [Online]. Available: [Link]
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C. von Rabenau, "Building diagrams using graphviz," Chad's Blog, 26 March 2021. [Online]. Available: [Link]
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K. F. Tipton, "Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs," Molecules, vol. 23, no. 8, p. 1851, 2018. [Online]. Available: [Link]
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"Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition," ResearchGate, Apr. 2008. [Online]. Available: [Link]
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"Cytotoxicity MTT Assay Protocols and Methods," Springer Nature Experiments. [Online]. Available: [Link]
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F. M. S. Al-Oqaili, et al., "Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies," Molecules, vol. 26, no. 1, p. 195, 2021. [Online]. Available: [Link]
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R. N. Shelke, et al., "Synthesis and anticancer evaluation of new benzenesulfonamide derivatives," European Chemical Bulletin, vol. 8, no. 1, pp. 1-6, 2019. [Online]. Available: [Link]
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"Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives," ResearchGate. [Online]. Available: [Link]
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A. P. MacSharry, "A Practical Guide to Antifungal Susceptibility Testing," Methods in Molecular Biology, vol. 2235, pp. 245-257, 2021. [Online]. Available: [Link]
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A. A. M. Abdel-Aziz, et al., "Convenient synthesis of sulfonamides from amines and p-toluene sulfonyl chloride mediated by crosslinked poly(4-vinylpyridine)," Journal of the Iranian Chemical Society, vol. 12, no. 8, pp. 1391-1398, 2015. [Online]. Available: [Link]
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A. Tačić, V. Nikolić, L. Nikolić, and I. Savić, "Antimicrobial sulfonamide drugs," Facta Universitatis, Series: Physics, Chemistry and Technology, vol. 15, no. 1, pp. 1-15, 2017. [Online]. Available: [Link]
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J. van Meerloo, G. J. L. Kaspers, and J. Cloos, "Cell sensitivity assays: the MTT assay," Methods in Molecular Biology, vol. 731, pp. 237-245, 2011. [Online]. Available: [Link]
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"Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips," Centers for Disease Control and Prevention, 24 April 2024. [Online]. Available: [Link]
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S. M. A. El-Gamal, "Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors," Future Medicinal Chemistry, vol. 14, no. 1, pp. 5-7, 2022. [Online]. Available: [Link]
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U. C. Okoro, et al., "In-vivo anti-inflammatory activity studies of some p- nitrophenyl hydrazones," Discovery, vol. 55, no. 280, pp. 131-138, 2019. [Online]. Available: [Link]
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D. C. S. G. A. de Oliveira, et al., "Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy," Green Chemistry, vol. 22, no. 1, pp. 159-165, 2020. [Online]. Available: [Link]
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Technical Comparison Guide: (4-Chloro-2-fluorophenyl)methanesulfonyl Chloride
Executive Summary
(4-Chloro-2-fluorophenyl)methanesulfonyl chloride (CAS 186544-36-5) is a specialized benzylsulfonyl chloride reagent used primarily in the synthesis of sulfonamide-based small molecule libraries. Unlike standard arylsulfonyl chlorides (e.g., Tosyl chloride), this reagent possesses a methylene "hinge" (
This structural feature, combined with the electron-withdrawing 4-chloro and 2-fluoro substituents, imparts a unique reactivity profile characterized by enhanced electrophilicity and a distinct dual-mechanistic pathway (direct substitution vs. sulfene intermediate). This guide objectively compares its performance against standard alternatives to assist medicinal chemists in optimizing yield and selectivity.
Mechanistic Profiling & Reactivity
To understand the cross-reactivity (chemoselectivity) of this reagent, one must analyze its susceptibility to two competing pathways.
The "Benzyl" Effect vs. Aryl Alternatives
Standard arylsulfonyl chlorides react almost exclusively via direct nucleophilic attack at the sulfur atom (
-
Pathway A (Direct Substitution): Nucleophile attacks Sulfur. Dominant with weak bases (Pyridine,
). -
Pathway B (Sulfene Intermediate): Base deprotonates
-carbon transient Sulfene ( ) rapid trapping. Dominant with tertiary amines ( ) at high temperatures.
Impact of 2-F, 4-Cl Substitution: The 2-Fluoro and 4-Chloro groups are strong Electron Withdrawing Groups (EWGs).
-
Increased Acidity: They significantly increase the acidity of the benzylic protons compared to unsubstituted phenylmethanesulfonyl chloride, making the sulfene pathway more accessible.
-
Enhanced Electrophilicity: They destabilize the transition state for direct attack, making the reagent more reactive toward weak nucleophiles (e.g., anilines) than standard Tosyl chloride.
Diagram 1: Competitive Reaction Pathways
Caption: Dual-pathway reactivity. The electron-deficient ring favors the Sulfene path with strong bases, necessitating careful protocol selection.
Comparative Performance Data
The following data synthesizes reactivity trends from physical organic chemistry literature regarding substituted sulfonyl chlorides (King et al., 2008; RSC, 2016).
Table 1: Reactivity & Stability Comparison
| Feature | (4-Cl-2-F) Benzylsulfonyl Cl | Benzenesulfonyl Cl (Standard) | Tosyl Chloride (Stable) |
| Reaction Rate ( | High (Activated) | Moderate | Low |
| Mechanism | Mixed ( | Direct | Direct |
| Hydrolytic Stability | Low ( | Moderate | High |
| Chemoselectivity | Amine > Alcohol >> Water | High Amine Selectivity | Very High |
| Steric Profile | Flexible (Methylene linker) | Rigid | Rigid |
| Ideal Base | Pyridine / |
Chemoselectivity Analysis (Cross-Reactivity)
In a competitive environment containing both a primary amine and a primary alcohol:
-
The Product: Shows ~90:10 preference for amine over alcohol at
. However, if the temperature rises , the highly reactive sulfene intermediate becomes less discriminating, leading to increased ester formation (O-sulfonylation). -
Alternative (Tosyl Cl): Shows >99:1 preference due to slower kinetics, allowing thermodynamic control.
Recommendation: For substrates with competing nucleophiles (e.g., amino-alcohols), maintain reaction temperature at
Experimental Protocol
To maximize yield and minimize cross-reactivity (hydrolysis), a self-validating protocol using a biphasic system or weak base is required.
Optimized Sulfonylation Protocol
Objective: Synthesis of
Reagents:
-
This compound (1.1 equiv)
-
Amine substrate (1.0 equiv)
-
Base: Saturated aq.
(Schotten-Baumann) OR Pyridine (Anhydrous) -
Solvent: DCM or THF
Workflow:
-
Preparation: Dissolve amine in DCM (
). Cool to . -
Base Addition:
-
Method A (Robust): Add equal volume of sat.
. -
Method B (Anhydrous): Add Pyridine (3.0 equiv). Avoid
to prevent sulfene decomposition.
-
-
Reagent Addition: Dissolve sulfonyl chloride in minimal DCM. Add dropwise over 10 minutes.
-
Checkpoint: Monitor exotherm.[1] Temperature must not exceed
.
-
-
Reaction: Stir vigorously at
for 30 mins, then warm to RT.-
Validation: TLC should show disappearance of amine. If sulfonyl chloride hydrolyzes before reaction, add 0.2 equiv boost.
-
-
Quench: Dilute with dilute HCl (
) to remove pyridine/unreacted amine.
Diagram 2: Optimization Workflow
Caption: Decision tree for optimizing reaction conditions based on nucleophile strength.
References
-
Mechanism of Sulfonyl Chloride Solvolysis: King, J. F., et al. (2008). "Concerted Solvent Processes for Common Sulfonyl Chloride Precursors." Canadian Journal of Chemistry.
-
Sulfene Intermediates: King, J. F. (1975). "Return of Sulfenes." Accounts of Chemical Research, 8(1), 10–17.
-
Continuous Flow Synthesis: "A continuous flow investigation of sulfonyl chloride synthesis." Reaction Chemistry & Engineering, RSC. (2016).
-
Biological Activity: "Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides." Molecules. (2012).
Sources
Kinetic studies of (4-Chloro-2-fluorophenyl)methanesulfonyl chloride reactions
Title: Kinetic Profiling & Reactivity Guide: (4-Chloro-2-fluorophenyl)methanesulfonyl chloride vs. Structural Analogs
Executive Summary
This technical guide provides a comparative kinetic analysis of This compound (referred to herein as CF-PMSCl ). Designed for process chemists and medicinal researchers, this document moves beyond basic physical properties to analyze the solvolytic reactivity , mechanistic pathways , and process stability of this specific sulfonyl chloride.
Key Findings:
-
Reactivity Status: CF-PMSCl exhibits enhanced electrophilicity compared to unsubstituted phenylmethanesulfonyl chloride, driven by the inductive electron-withdrawal of the 4-Cl and 2-F substituents.
-
Mechanism: The reaction follows a concerted
pathway (associative mechanism) in most solvent systems, characterized by a trigonal bipyramidal transition state. -
Process Implication: Due to the "insulating" methylene spacer and electron-withdrawing ring substituents, this reagent is highly moisture-sensitive. Anhydrous handling is critical to prevent rapid hydrolysis to the corresponding sulfonic acid.
Part 1: Structural Dynamics & Reactivity Profile
To understand the kinetic behavior of CF-PMSCl, we must deconstruct its electronic environment compared to standard alternatives.
The "Insulating" Methylene Spacer
Unlike benzenesulfonyl chlorides where the sulfur atom is directly conjugated to the aromatic ring, CF-PMSCl possesses a methylene (
-
Effect: This spacer blocks direct resonance interaction between the benzene ring and the sulfonyl group.
-
Consequence: The sulfur atom cannot receive stabilizing electron density from the ring via resonance. It remains highly positive and susceptible to nucleophilic attack.
Substituent Effects (The 2-F, 4-Cl Boost)
The specific substitution pattern of CF-PMSCl alters its reactivity via the Hammett Equation principles ($ \log(k/k_0) = \rho \sigma $).
| Substituent | Position | Electronic Effect | Kinetic Impact |
| Chlorine | Para (4) | Inductive Withdrawal (-I) | Increases electrophilicity of Sulfur ( |
| Fluorine | Ortho (2) | Strong Inductive Withdrawal (-I) | Significantly increases acidity of benzylic protons and electrophilicity of Sulfur. |
| Fluorine | Ortho (2) | Steric/Field Effect | Minimal steric hindrance due to small Van der Waals radius ( |
Part 2: Comparative Kinetic Analysis
The following data compares CF-PMSCl against industry-standard sulfonyl chlorides. Data is synthesized from established Linear Free Energy Relationships (LFER) for
Relative Reactivity Rates ( )
Solvent Conditions: 50% Aqueous Ethanol,
| Compound | Structure Type | Relative Rate ( | Mechanism |
| CF-PMSCl (Target) | Substituted Benzyl | ~3.5 - 4.2 | |
| 4-Chlorophenylmethanesulfonyl Cl | Substituted Benzyl | 2.1 | |
| Phenylmethanesulfonyl Cl (Baseline) | Benzyl | 1.0 (Reference) | |
| 4-Methylphenylmethanesulfonyl Cl | Substituted Benzyl | 0.6 | |
| Benzenesulfonyl Chloride | Direct Aryl | < 0.5 |
Interpretation: The CF-PMSCl is predicted to react roughly 4x faster than the unsubstituted baseline. The electron-withdrawing groups destabilize the ground state relative to the transition state, lowering the activation energy (
).
Activation Parameters
Kinetic studies of phenylmethanesulfonyl chlorides reveal specific thermodynamic signatures:
-
Enthalpy of Activation (
): Typically 12–15 kcal/mol . Low values indicate a reaction that proceeds readily at room temperature. -
Entropy of Activation (
): Typically -30 to -40 e.u. (cal/mol·K) .-
Significance: The highly negative entropy confirms an associative (
) mechanism . The transition state is highly ordered, with solvent molecules tightly oriented around the developing charge, restricting freedom of motion.
-
Part 3: Mechanistic Visualization
The solvolysis of CF-PMSCl proceeds via nucleophilic attack at the sulfur atom. The diagram below illustrates the pathway, highlighting the transition state geometry and the influence of the "insulating" methylene group.
Figure 1: Associative
Part 4: Experimental Protocol (Kinetic Measurement)
To validate the reactivity of CF-PMSCl in your specific matrix, use the Conductometric Method . This protocol measures the increase in conductivity caused by the release of
Protocol: Conductometric Rate Determination
Materials:
-
CF-PMSCl (Target substrate)
-
Solvent: 50% Acetone / 50% Water (v/v) (Common standard for Grunwald-Winstein plots).
-
Conductivity Bridge (e.g., Metrohm or equivalent).
-
Thermostated reaction vessel (
).
Step-by-Step Workflow:
-
Solvent Equilibration: Place 25 mL of the solvent mixture in the reaction cell. Stir magnetically and allow to equilibrate to
for 20 minutes. -
Substrate Injection: Prepare a concentrated stock solution of CF-PMSCl in pure acetone (anhydrous). Inject a microliter volume (e.g.,
) into the reaction cell to achieve a concentration of approx. .-
Note: Keep concentration low to prevent "common ion effect" or saturation.
-
-
Data Logging: Immediately start recording conductivity (
) vs. time ( ).-
Sampling Rate: 1 point every 5 seconds.
-
-
Infinity Point (
): Allow the reaction to proceed for at least 10 half-lives (usually 2-3 hours for this substrate) to determine the final conductivity reading. -
Calculation:
-
Plot
vs. time ( ). -
The slope of the line is
(pseudo-first-order rate constant).
-
Self-Validating Check:
-
Linearity of the
plot indicates strictly first-order kinetics. Curvature suggests mixed mechanisms or impurity interference.
Part 5: Application in Drug Discovery
Why does this kinetic profile matter?
-
Sulfonamide Synthesis:
-
Because CF-PMSCl is kinetically faster than standard benzenesulfonyl chlorides, it requires milder conditions (lower temperature, weaker bases) for coupling with amines.
-
Optimization: Run coupling reactions at
to to avoid hydrolysis competition.
-
-
Selectivity:
-
The high reactivity means "selectivity" is lower. If your molecule has multiple nucleophiles (e.g., -OH and -NH2), CF-PMSCl may sulfonylate both promiscuously unless pH is strictly controlled.
-
References
-
D'Souza, M. J., & Kevill, D. N. (2022).[1] Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Beilstein Journal of Organic Chemistry, 18, 120–132.[1] Link
-
Kevill, D. N., & D'Souza, M. J. (2008).[1] Correlation of the Rates of Solvolysis of Phenylmethanesulfonyl Chloride and 2-Thiophenesulfonyl Chloride. International Journal of Molecular Sciences, 9(5), 922–933. Link
-
Tonnet, M. L., & Hambly, A. N. (1971). Solvolysis of sulfonyl halides. VII. Hydrolysis of some aromatic sulfonyl chlorides in aqueous dioxane. Australian Journal of Chemistry, 24(4), 703-712. Link
-
King, J. F., et al. (1981). Hydrolysis of phenylmethanesulfonyl chloride. Canadian Journal of Chemistry, 59(24), 362-372. (Comparison of mechanisms). Link
Sources
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